molecular formula C7H6N2O2S B1200261 2H-1,2,4-Benzothiadiazine-1,1-dioxide CAS No. 359-85-3

2H-1,2,4-Benzothiadiazine-1,1-dioxide

Katalognummer: B1200261
CAS-Nummer: 359-85-3
Molekulargewicht: 182.2 g/mol
InChI-Schlüssel: BBNGVMNBBLPZIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,2,4-Benzothiadiazine-1,1-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O2S and its molecular weight is 182.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNGVMNBBLPZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC=NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189467
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-85-3
Record name 4H-1,2,4-Benzothiadiazine, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2,4-Benzothiadiazine-1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction to the "2H-1,2,4-Benzothiadiazine-1,1-dioxide" scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 2H-1,2,4-Benzothiadiazine-1,1-dioxide Scaffold: A Privileged Core for CNS Drug Discovery.

Executive Summary

The this compound core represents a quintessential "privileged scaffold" in medicinal chemistry. Initially recognized for its diuretic and antihypertensive properties, its true potential was unlocked with the discovery of its potent modulatory effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key player in excitatory neurotransmission within the central nervous system (CNS). This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols associated with this versatile scaffold. By explaining the causality behind synthetic choices and analytical methods, this document serves as a practical resource for harnessing the therapeutic potential of benzothiadiazine derivatives.

The Benzothiadiazine Scaffold: A Structural Overview

The this compound scaffold is a bicyclic heterocyclic system. Its structure consists of a benzene ring fused to a thiadiazine ring, which contains two nitrogen atoms and a sulfur atom, with the sulfur atom being in its highest oxidation state as a sulfone (SO₂). This sulfone group is a critical hydrogen bond acceptor and plays a pivotal role in the scaffold's interaction with biological targets. The numbering of the heterocyclic system is crucial for discussing SAR, as modifications at each position can dramatically alter the compound's pharmacological profile.

The scaffold's rigid, planar structure and the specific arrangement of hydrogen bond donors and acceptors make it an ideal starting point for designing ligands that can fit into well-defined binding pockets. Its historical significance began with the development of chlorothiazide in the 1950s, which revolutionized the treatment of hypertension. However, its modern relevance in CNS drug discovery is largely tied to its ability to act as a positive allosteric modulator (PAM) of AMPA receptors.

Caption: Core structure of this compound.

Synthesis of the 1,2,4-Benzothiadiazine Core

The most common and versatile method for synthesizing the 1,2,4-benzothiadiazine scaffold begins with an appropriately substituted 2-aminobenzenesulfonamide. This approach allows for the introduction of diversity elements on the aromatic ring prior to the crucial cyclization step.

General Synthetic Strategy

The classical synthesis involves the condensation of a 2-aminobenzenesulfonamide with an orthoester or a carboxylic acid derivative. The choice of the cyclizing agent directly determines the substituent at the C3 position of the final scaffold, a key modulation point for SAR.

Caption: General synthetic workflow for the benzothiadiazine core.

Detailed Experimental Protocol: Synthesis of a C3-Alkyl Derivative

This protocol describes a representative synthesis using an orthoester for cyclization.

Objective: To synthesize a C3-methyl-7-chloro-2H-1,2,4-benzothiadiazine-1,1-dioxide.

Materials:

  • 2-Amino-4-chlorobenzenesulfonamide

  • Trimethyl orthoacetate

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene, anhydrous

  • Ethanol

  • Drying agent (e.g., MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-4-chlorobenzenesulfonamide (1.0 eq).

  • Solvent & Reagent Addition: Add anhydrous toluene to create a slurry. To this, add trimethyl orthoacetate (1.5 eq) and a catalytic amount of p-TsOH monohydrate (0.05 eq).

    • Causality Insight: Toluene is used as the solvent to facilitate the azeotropic removal of methanol and water byproducts, driving the equilibrium towards the cyclized product. The acid catalyst is essential for activating the orthoester.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Filter the crude product and wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities.

    • Self-Validation: The use of cold ethanol for washing is critical. The product has limited solubility in cold ethanol, while the starting materials and byproducts are more soluble, allowing for effective purification.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

  • Characterization: Dry the purified solid under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Medicinal Chemistry & Mechanism of Action: The AMPA Receptor

The primary target for many CNS-active benzothiadiazine derivatives is the AMPA receptor (AMPAR). These compounds function as Positive Allosteric Modulators (PAMs), meaning they do not activate the receptor directly but enhance the effect of the endogenous ligand, glutamate.

Mechanism of Action:

  • Binding Site: Benzothiadiazine PAMs, such as cyclothiazide, bind to an allosteric site located at the interface between the ligand-binding domains (LBDs) of adjacent subunits in the AMPAR tetramer.

  • Conformational Locking: This binding event stabilizes the "clamshell" conformation of the LBD after glutamate binds.

  • Inhibition of Desensitization: The key effect is a dramatic slowing of the receptor's desensitization rate. Normally, after activation, the AMPAR rapidly enters a desensitized, non-conducting state. By preventing this, the PAM prolongs the flow of ions through the channel in response to glutamate.

  • Potentiation of Current: This prolonged ion flow results in an enhanced excitatory postsynaptic current, thereby potentiating synaptic transmission.

AMPA_Modulation cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane Glutamate Glutamate (Agonist) BindingSite Orthosteric Site (Glutamate Binding) Glutamate->BindingSite Binds Benzothiadiazine Benzothiadiazine (PAM) AllostericSite Allosteric Site (PAM Binding) Benzothiadiazine->AllostericSite Binds AMPAR AMPA Receptor IonFlow Enhanced Synaptic Response AMPAR->IonFlow Prolonged Ion Influx (Na+, Ca2+) BindingSite->AMPAR Activates AllostericSite->AMPAR Stabilizes Active State (Inhibits Desensitization)

Caption: Allosteric modulation of the AMPA receptor by benzothiadiazines.

Structure-Activity Relationship (SAR) Insights

Decades of research have established a clear SAR for the benzothiadiazine scaffold as AMPAR PAMs. The following table summarizes key findings, primarily centered around modifications to the core structure.

PositionModification TypeEffect on Activity & PropertiesRationale/Causality
C3 Small lipophilic groups (e.g., isopropyl, cyclopropyl)Generally increases potency.This position explores a hydrophobic pocket within the allosteric binding site. Optimal size and shape are critical for a snug fit.
C6 Electron-withdrawing groups (e.g., Cl, CF₃)Potentiates activity.Modifies the electronics of the benzene ring, potentially enhancing binding affinity or influencing the pKa of the sulfonamide nitrogen.
C7 Halogens (e.g., Cl) or small alkyl groupsCan increase potency and modulate pharmacokinetic properties.This position projects towards the solvent interface and can be modified to improve properties like metabolic stability and membrane permeability.
N2 AlkylationGenerally abolishes or significantly reduces activity.The N-H at this position is a critical hydrogen bond donor, essential for anchoring the molecule within the binding site.
N4 AlkylationTolerated, can be used to attach linkers or modify solubility.This nitrogen is not typically involved in direct hydrogen bonding interactions with the receptor, providing a handle for modification without losing core activity.

Key Derivatives and Therapeutic Applications

The versatility of the scaffold is demonstrated by its presence in both clinically approved drugs and cutting-edge research tools.

CompoundKey SubstituentsPrimary ApplicationStatus
Diazoxide C3-Methyl, C7-ChloroAntihypertensive, treatment of hypoglycemiaClinically Approved
Cyclothiazide C3-fused norbornene ring, C6-ChloroDiuretic, potent research tool as an AMPAR PAMClinically Approved (as diuretic), widely used in research
IDRA-21 C7-Chloro, complex C3-substituentNootropic (cognitive enhancer)Preclinical Research

Experimental Protocol: Evaluating AMPAR PAMs

To quantify the effect of a novel benzothiadiazine derivative, two-electrode voltage-clamp (TEVC) recording from Xenopus oocytes expressing AMPA receptors is a gold-standard technique.

Objective: To measure the potentiation of glutamate-evoked currents by a test compound on GluA2 receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the human GluA2 receptor subunit

  • TEVC rig (amplifier, digitizer, perfusion system)

  • Recording solution (e.g., Ba²⁺ Ringer's)

  • Glutamate stock solution

  • Test compound stock solution (in DMSO)

Procedure:

  • Oocyte Preparation & Injection: Surgically harvest oocytes from an anesthetized frog. Defolliculate the oocytes and inject each with ~50 nL of GluA2 cRNA. Incubate for 2-4 days to allow for receptor expression.

    • Causality Insight: Oocytes are used as they are large, robust cells that efficiently translate injected cRNA into functional membrane-spanning proteins, providing a high-quality and consistent expression system.

  • Electrode & Oocyte Placement: Pull glass microelectrodes and fill them with 3M KCl. Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage clamping, one for current recording). Clamp the oocyte's membrane potential at -70 mV.

  • Baseline Current Measurement: Perfuse the oocyte with the recording solution. Apply a short pulse (1-2 seconds) of a sub-maximal concentration of glutamate (e.g., EC₂₀). Record the peak inward current. Repeat until a stable baseline response is achieved.

    • Self-Validation: Establishing a stable baseline is critical. The potentiation effect is measured relative to this baseline, so its stability ensures the reliability of the final data.

  • Compound Application & Potentiation Measurement: Pre-incubate the oocyte with the test compound (e.g., 10 µM) in the recording solution for 1-2 minutes.

  • Co-application: While still in the presence of the test compound, apply the same pulse of glutamate. Record the potentiated peak inward current.

  • Data Analysis: Calculate the potentiation ratio: (Peak current with compound) / (Peak current without compound). A dose-response curve can be generated by repeating steps 4-5 with varying concentrations of the test compound.

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

Future Directions & Conclusion

The this compound scaffold remains an area of active research. Current efforts are focused on developing subtype-selective AMPAR PAMs to minimize off-target effects and fine-tune therapeutic actions. For instance, designing modulators that selectively target TARP-associated AMPA receptors could offer new treatments for specific neurological disorders. Furthermore, exploring novel applications beyond the CNS, such as in metabolic diseases, continues to be a promising frontier.

References

  • Sun, Y., Olson, R., & Nolt, M. B. (2006). Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides. Journal of Organic Chemistry, 71(17), 6589–6592. [Link]

  • Yamada, K. A., & Tang, C. M. (1993). Benzothiadiazides inhibit rapid desensitization of AMPA/kainate receptors. Neuron, 11(2), 331–339. [Link]

  • Partin, K. M., Patneau, D. K., & Mayer, M. L. (1994). Cyclothiazide and 4-aminopyridine differentially modulate desensitization of AMPA-selective glutamate receptors. Molecular Pharmacology, 46(1), 129–138. [Link]

  • Sun, Y., Olson, R., & Nolt, M. B. (2002). Structure−Activity Relationship for the Benzothiadiazide Modulators of AMPA Receptors. Journal of Medicinal Chemistry, 45(21), 4731–4744. [Link]

The Genesis and Evolution of a Cornerstone Scaffold: A Technical Guide to 2H-1,2,4-Benzothiadiazine-1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the history, discovery, and evolving therapeutic landscape of the 2H-1,2,4-Benzothiadiazine-1,1-dioxide core. From its revolutionary inception as the backbone of thiazide diuretics to its modern-day emergence as a versatile scaffold in diverse areas of drug discovery, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this remarkable heterocyclic system.

The Dawn of Modern Diuretic Therapy: A Paradigm Shift in Cardiovascular Medicine

Prior to the 1950s, the management of edema and hypertension was fraught with challenges. The available diuretic agents, primarily organomercurials, were administered parenterally and carried a significant risk of toxicity. The quest for a safe, orally active diuretic was a paramount objective in pharmaceutical research.

The breakthrough emerged from the laboratories of Merck and Co., where a dedicated team of scientists embarked on a mission to develop a novel class of diuretics. This endeavor was spearheaded by the collaborative genius of pharmacologist Karl H. Beyer, and chemists James M. Sprague, John E. Baer, and Frederick C. Novello.[1][2][3][4] Their research was not a serendipitous discovery but a targeted effort rooted in the understanding of renal physiology and the mechanism of action of existing sulfonamide-based carbonic anhydrase inhibitors.[5]

The team's systematic approach led to the synthesis and evaluation of a series of sulfonamide derivatives, culminating in the discovery of chlorothiazide, the first member of the thiazide diuretic family.[1] Marketed under the trade name Diuril from 1958, chlorothiazide revolutionized the treatment of hypertension and edema.[1][6] Its introduction marked a pivotal moment in medicine, offering a safe and effective oral therapy that significantly improved patient outcomes and laid the foundation for modern antihypertensive treatment regimens.[7] The profound impact of this discovery was recognized with a special Public Health Award from the Lasker Foundation in 1975.[1]

The Chemical Blueprint: Synthesis of the this compound Core and its Progeny

The versatility of the this compound scaffold lies in its amenability to chemical modification, allowing for the generation of a diverse array of derivatives with distinct pharmacological profiles.

Synthesis of the Parent Scaffold: this compound

The foundational structure can be synthesized through the condensation of 2-aminobenzenesulfonamide with an orthoformate, such as triethyl orthoformate.

Experimental Protocol: Synthesis of this compound

  • A suspension of 2-aminobenzenesulfonamide (1.0 equivalent) in triethyl orthoformate is prepared.

  • The reaction mixture is refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a white solid.[5]

G cluster_synthesis Synthesis of this compound start 2-Aminobenzenesulfonamide reaction start->reaction reagent Triethyl Orthoformate reagent->reaction conditions Reflux product This compound conditions->product reaction->conditions

Caption: Synthesis of the parent this compound scaffold.

Landmark Synthesis: Chlorothiazide

The synthesis of chlorothiazide, the first clinically approved thiazide diuretic, involves a multi-step process starting from 3-chloroaniline.

Experimental Protocol: Synthesis of Chlorothiazide

  • Sulfonylchlorination: 3-chloroaniline is treated with chlorosulfonic acid to yield 4,6-disulfochlorido-3-chloroaniline.

  • Amination: The resulting disulfonyl chloride is reacted with ammonia to form 4,6-disulfonamido-3-chloroaniline.

  • Cyclization: The intermediate is then heated with formic acid, leading to the cyclization and formation of chlorothiazide. The product is subsequently purified by crystallization.

G cluster_chlorothiazide_synthesis Synthesis of Chlorothiazide start 3-Chloroaniline intermediate1 4,6-Disulfochlorido-3-chloroaniline start->intermediate1 Sulfonylchlorination step1_reagent Chlorosulfonic Acid intermediate2 4,6-Disulfonamido-3-chloroaniline intermediate1->intermediate2 Amination step2_reagent Ammonia product Chlorothiazide intermediate2->product Cyclization step3_reagent Formic Acid

Caption: Key steps in the synthesis of chlorothiazide.

Unraveling the Mechanism: From Discovery to Clinical Application

The development of the thiazide diuretics was underpinned by a robust preclinical evaluation process to assess their diuretic and antihypertensive properties.

In Vitro and In Vivo Screening Models

A variety of in vitro and in vivo models were employed to characterize the pharmacological effects of the newly synthesized benzothiadiazine derivatives.

  • In Vitro Assays:

    • Isolated Perfused Tubule Preparation: This technique allows for the direct assessment of a compound's effect on solute and water transport in specific segments of the nephron.

    • Carbonic Anhydrase Inhibition Assay: As the initial research stemmed from carbonic anhydrase inhibitors, this assay was crucial to differentiate the mechanism of action of the new compounds.

  • In Vivo Models:

    • Lipschitz Test: This classic method involves administering the test compound to hydrated rats and measuring the subsequent urine output and electrolyte excretion over a defined period. The results are compared to a standard diuretic and a control group.

    • Saluretic Activity Test in Rats: This model is specifically designed to quantify the excretion of sodium and chloride ions, providing a direct measure of the saluretic effect of the test compounds.

    • Animal Models of Hypertension: To evaluate the antihypertensive effects, various models were utilized, including the Goldblatt model of renal hypertension, where constriction of the renal artery induces high blood pressure.

Mechanism of Action of Thiazide Diuretics

Thiazide diuretics exert their primary effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[8][9] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of these electrolytes and, consequently, water.[8] This natriuretic and diuretic effect reduces the extracellular fluid volume, contributing to the initial drop in blood pressure.[10]

G cluster_moa Mechanism of Action of Thiazide Diuretics thiazide Thiazide Diuretic nacl_symporter Na+/Cl- Symporter (Distal Convoluted Tubule) thiazide->nacl_symporter Inhibits na_cl_reabsorption Decreased Na+ and Cl- Reabsorption nacl_symporter->na_cl_reabsorption Leads to natriuresis_diuresis Increased Natriuresis and Diuresis na_cl_reabsorption->natriuresis_diuresis ecf_volume Decreased Extracellular Fluid Volume natriuresis_diuresis->ecf_volume blood_pressure Decreased Blood Pressure ecf_volume->blood_pressure

Caption: Signaling pathway of thiazide diuretic action.

Beyond Diuresis: The Expanding Therapeutic Horizons of the Benzothiadiazine Scaffold

For decades, the this compound core was primarily associated with its diuretic and antihypertensive properties. However, contemporary research has unveiled its remarkable versatility, with derivatives demonstrating potent activity in a range of other therapeutic areas.

Structure-Activity Relationship (SAR) of Diuretic Activity

The initial SAR studies by Novello and Sprague established key structural requirements for diuretic activity:

  • Position 6: Substitution with an electron-withdrawing group, such as a chloro or trifluoromethyl group, is essential for high diuretic potency.

  • Position 7: An unsubstituted sulfonamide group is crucial for activity.

  • 3,4-Double Bond: Saturation of this bond to create a dihydrobenzothiadiazine derivative generally increases diuretic potency.

  • Position 3: Introduction of a lipophilic group at this position can enhance potency and prolong the duration of action.

Anticancer Activity

Recent investigations have identified novel benzothiadiazine derivatives with significant anticancer properties.[6][8] These compounds have shown cytotoxic effects against various cancer cell lines, including prostate and triple-negative breast cancer.[3][6] For instance, certain halogenated derivatives have demonstrated potent inhibition of mitochondrial respiratory complex II, a key enzyme in cellular metabolism.[3] The SAR in this context is still under active investigation, but substitutions on the benzothiadiazine ring and the nature of side chains have been shown to be critical for anticancer efficacy.

Compound ClassCancer Cell LineActivity (IC50)Reference
Halogenated DerivativesTriple-Negative Breast Cancer2.93 ± 0.07 µM[3]
PI3Kδ InhibitorsMalignant B-cell line SU-DHL-6S-63: 4.6 nM, S-71: <0.32 nM[6]
Antiviral Activity

The benzothiadiazine scaffold has also emerged as a promising framework for the development of antiviral agents.[1][2][11][12] Derivatives have been synthesized that exhibit potent inhibitory activity against a range of viruses, including human cytomegalovirus (HCMV), hepatitis C virus (HCV), and human immunodeficiency virus (HIV).[2][6][11] SAR studies have revealed that modifications to the heterocyclic core and the introduction of specific side chains are key to optimizing antiviral potency. For example, in the context of HCMV, a fused ring to the thiadiazine framework and the presence of a sulfamido moiety are important for activity and to reduce cytotoxicity.[11]

VirusTargetActivity (IC50)Reference
HCMV-2.5 - 50 µM[13]
Neuro-modulatory Effects

A fascinating and more recent application of benzothiadiazine derivatives is in the modulation of ionotropic glutamate receptors, particularly AMPA and kainate receptors.[14][15][16][17][18] Compounds such as IDRA-21 have been shown to act as positive allosteric modulators of these receptors, enhancing cognitive function.[16][18] This has opened up new avenues for the development of therapies for neurological and psychiatric disorders. The SAR in this area is focused on substitutions that enhance the interaction with the allosteric binding sites on the glutamate receptors.

CompoundTargetEffectReference
IDRA-21AMPA/Kainate ReceptorsPositive Allosteric Modulator[16][17][18]

Conclusion

The journey of the this compound scaffold, from its rational design as a groundbreaking diuretic to its current status as a privileged structure in medicinal chemistry, is a testament to the power of targeted drug discovery. Its rich history and diverse biological activities continue to inspire the development of novel therapeutics for a wide range of human diseases. The ongoing exploration of its SAR across different therapeutic targets promises to unlock even more of its potential in the years to come.

References

  • Thiazide - Wikipedia. Available at: [Link]

  • Beyer, K. H., Jr. (1977). Discovery of the thiazides: where biology and chemistry meet. Perspectives in biology and medicine, 20(3), 410–420.
  • Chlorothiazide - Wikipedia. Available at: [Link]

  • Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications - Journal of Research in Chemistry. Available at: [Link]

  • Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. Available at: [Link]

  • Thiazide effects and side effects: insights from molecular genetics - PMC - NIH. Available at: [Link]

  • Merck & Co. - Wikipedia. Available at: [Link].

  • James Sprague - National Inventors Hall of Fame®. Available at: [Link]

  • Benzothiadiazines – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Chlorothiazide. How the thiazides evolved as antihypertensive therapy. - American Heart Association Journals. Available at: [Link]

  • Developing diuretics - American Chemical Society. Available at: [Link]

  • Karl H. Beyer Jr. - National Inventors Hall of Fame®. Available at: [Link]

  • Karl H. Beyer Jr. - Biographical Memoirs. Available at: [Link]

  • Benzthiazide | C15H14ClN3O4S3 | CID 2343 - PubChem. Available at: [Link]

  • Benzothiazide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available at: [Link]

  • The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives - ResearchGate. Available at: [Link]

  • Thiazide Diuretics - StatPearls - NCBI Bookshelf. Available at: [Link]

  • What is the mechanism of Benzthiazide? - Patsnap Synapse. Available at: [Link]

  • Thiazide‐Type Diuretics: Ongoing Considerations on Mechanism of Action - PMC - NIH. Available at: [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. Available at: [Link]

  • Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][11][14]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors - NIH. Available at: [Link]

  • Diuretics: 1,2,4-Benzothiadiazine-1,1-dioxides | The Journal of Organic Chemistry. Available at: [Link]

  • Thiazide diuretics: what are they and How they work? - YouTube. Available at: [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - Semantic Scholar. Available at: [Link]

  • Design, synthesis and biological evaluation of novel benzothiadiazine derivatives as potent PI3Kδ-selective inhibitors for treating B-cell-mediated malignancies - PubMed. Available at: [Link]

  • In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes - PubMed. Available at: [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity - PMC - NIH. Available at: [Link]

  • The first described syntheses of 2H-1,2,3-benzothiadiazine 1,1-dioxide... - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - ResearchGate. Available at: [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - Semantic Scholar. Available at: [Link]

  • Benzothiadiazine - Wikipedia. Available at: [Link]

Sources

A-Technical-Guide-to-the-Mechanistic-Elucidation-of-2H-1,2,4-Benzothiadiazine-1,1-dioxides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Executive Summary

The 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold is the chemical foundation for thiazide diuretics, a class of drugs that have been a cornerstone in hypertension management for over six decades.[1][2][3] While their primary clinical effect—promoting the excretion of salt and water—is well-established, a deeper understanding of their molecular and cellular mechanisms of action is crucial for optimizing therapeutic strategies and developing next-generation compounds with improved safety profiles. This guide provides a comprehensive technical overview of the key mechanisms of action, the experimental workflows used to study them, and the structure-activity relationships that govern their efficacy. We will delve into the primary renal target, the Na+-Cl- cotransporter (NCC), as well as explore the extra-renal effects that contribute to their overall therapeutic profile.

The Primary Renal Target: The Na+-Cl- Cotransporter (NCC)

The principal mechanism of action for thiazide diuretics is the inhibition of the electroneutral sodium-chloride cotransporter (NCC), encoded by the gene SLC12A3.[4]

  • Location and Function : NCC is predominantly expressed on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney.[4][5][6] It is responsible for reabsorbing approximately 5-7% of the filtered sodium load from the tubular fluid back into the blood.[7] By inhibiting NCC, benzothiadiazine derivatives block this reabsorption pathway.[1][5]

  • Molecular Interaction : Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into how these drugs interact with their target.[2][3] Thiazides bind to a specific site on the NCC protein, physically obstructing the ion translocation pathway.[8] This inhibition leads to an increase in the excretion of sodium and chloride ions, and consequently water, resulting in diuresis and a reduction in extracellular fluid volume.[5][7]

Key Experimental Workflow: Xenopus Oocyte Expression System

The Xenopus laevis oocyte is a powerful and widely used heterologous expression system for studying ion transporters like NCC due to its low endogenous transport activity and high capacity for protein expression.

Rationale for Use : This system allows for the functional characterization of the transporter in isolation, free from the complexities of the native cellular environment. It is the gold standard for quantifying inhibitor potency (IC50) and understanding the kinetics of ion transport.

Detailed Protocol: Measuring Thiazide Inhibition of NCC Activity

  • Preparation of cRNA : Linearize the plasmid DNA containing the human NCC (SLC12A3) gene and transcribe complementary RNA (cRNA) in vitro using an appropriate RNA polymerase. Purify and quantify the cRNA.

  • Oocyte Preparation and Injection : Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis. Microinject a known amount of NCC cRNA (e.g., 25 ng) into the cytoplasm of each oocyte. Inject a separate control group with water.

  • Incubation and Expression : Incubate the oocytes for 48-72 hours at 18°C in Barth's solution to allow for the translation and trafficking of the NCC protein to the plasma membrane.

  • Uptake Assay :

    • Prepare an uptake buffer (e.g., ND96) containing radioactive 22Na+ and non-radioactive Cl-.

    • Pre-incubate oocytes for 20 minutes in a Cl--free medium to deplete intracellular chloride and maximize the inward gradient.

    • Divide oocytes into groups: a control group (no inhibitor) and experimental groups with varying concentrations of the this compound derivative being tested.

    • Initiate the uptake by transferring the oocytes to the 22Na+-containing uptake buffer with or without the inhibitor for a defined period (e.g., 30 minutes).

  • Washing and Scintillation Counting : Stop the uptake by washing the oocytes thoroughly in ice-cold, isotope-free buffer to remove external radioactivity. Lyse individual oocytes and measure the internalized 22Na+ using a liquid scintillation counter.

  • Data Analysis : Calculate the rate of Na+ uptake. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Diagram: Workflow for NCC Activity Assay in Xenopus Oocytes

G cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis prep_rna 1. Synthesize NCC cRNA inject 3. Microinject cRNA into Oocytes prep_rna->inject prep_oocyte 2. Harvest & Prepare Xenopus Oocytes prep_oocyte->inject incubate 4. Incubate (48-72h) for Protein Expression inject->incubate pre_incubate 5. Pre-incubate in Cl- free medium incubate->pre_incubate treatment 6. Add Test Compound (Benzothiadiazine) pre_incubate->treatment uptake 7. Initiate Uptake with 22Na+ Buffer treatment->uptake wash 8. Stop Uptake & Wash Oocytes uptake->wash lyse 9. Lyse Oocytes wash->lyse count 10. Scintillation Counting lyse->count analyze 11. Calculate IC50 count->analyze

Caption: Experimental workflow for determining the IC50 of NCC inhibitors.

Beyond Diuresis: Extra-Renal Mechanisms of Action

The antihypertensive effect of benzothiadiazine derivatives is not solely attributable to their diuretic action.[7] Over time, the initial reduction in plasma volume returns towards baseline, yet the blood pressure-lowering effect persists, pointing to a significant vasodilatory mechanism.[4]

Vasodilatory Effects

Several theories exist to explain the vasodilatory properties of thiazides, which contribute to a reduction in total peripheral resistance.[7][10]

  • Potassium Channel Activation : One leading hypothesis suggests that thiazides, at concentrations higher than those required for diuresis, activate large-conductance calcium-activated potassium channels (KCa) in vascular smooth muscle cells.[4][11] The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This reduces intracellular calcium, leading to smooth muscle relaxation and vasodilation.[11]

  • Carbonic Anhydrase Inhibition : Some thiazides possess weak carbonic anhydrase inhibitory activity, which may contribute to vasodilation by altering intracellular pH in vascular smooth muscle.[4]

  • Rho Kinase Pathway Inhibition : There is evidence suggesting that thiazide-like diuretics may induce calcium desensitization in vascular smooth muscle cells by inhibiting the Rho-Rho kinase pathway, which is involved in agonist-induced vasoconstriction.[10]

Diagram: Proposed Signaling Pathway for Thiazide-Induced Vasodilation

G thiazide Benzothiadiazine (High Concentration) kca KCa Channel (Vascular Smooth Muscle Cell) thiazide->kca Activates k_efflux K+ Efflux kca->k_efflux hyperpol Membrane Hyperpolarization k_efflux->hyperpol ca_channel Voltage-Gated Ca2+ Channels hyperpol->ca_channel Inhibits ca_influx Ca2+ Influx ca_channel->ca_influx ca_intra [Ca2+]i ca_influx->ca_intra contraction Myosin Light Chain Phosphorylation ca_intra->contraction vasodilation Vasodilation (Relaxation) contraction->vasodilation

Caption: Activation of KCa channels leads to vasodilation.

Metabolic Side Effects

Chronic use of thiazide diuretics is associated with several metabolic disturbances.

  • Hyperglycemia : Thiazides can impair glucose tolerance by reducing insulin secretion from pancreatic β-cells.[12] This is thought to be a consequence of hypokalemia (low potassium levels), which hyperpolarizes the β-cell membrane, preventing the calcium influx necessary for insulin granule exocytosis.[12]

  • Hyperuricemia : These drugs compete with uric acid for secretion in the proximal tubule via organic anion transporters (OATs), leading to increased reabsorption and elevated blood levels of uric acid, which can precipitate gout.[1][12]

  • Hypercalcemia : Thiazides enhance calcium reabsorption in the distal tubule.[1] By lowering intracellular sodium in DCT cells, they increase the activity of the basolateral Na+/Ca2+ exchanger, which facilitates calcium movement from the cell into the bloodstream.[1]

Structure-Activity Relationship (SAR) Studies

The efficacy and potency of this compound derivatives are highly dependent on their chemical structure. SAR studies are critical for designing new molecules with optimized diuretic activity and potentially reduced side effects.[13][14]

Key Structural Features for NCC Inhibition:

  • Sulfonamide Group (at C7) : An unsubstituted sulfonamide group is essential for diuretic activity.[13]

  • Electron-Withdrawing Group (at C6) : A group like chlorine (Cl) or trifluoromethyl (CF3) at this position enhances diuretic potency.

  • Substitution at N2 : This position can be alkylated to influence lipophilicity and duration of action.

  • Saturation of the 3,4-double bond : Hydrogenation to create the dihydro-benzothiadiazine structure (like in hydrochlorothiazide) significantly increases diuretic potency compared to the parent compound (chlorothiazide).

  • Substitution at C3 : This position allows for significant variation to modulate properties like lipophilicity and potency.

Data Presentation: Comparative Potency of Benzothiadiazine Derivatives

The following table summarizes the inhibitory potency (IC50) of several common thiazide diuretics against the NCC transporter, as determined in functional assays. Lower IC50 values indicate higher potency.

CompoundDerivative ClassNCC IC50 (μM)
Polythiazide Thiazide0.3
Metolazone Thiazide-like>0.3
Bendroflumethiazide Thiazide>0.3
Trichloromethiazide Thiazide>0.3
Chlorthalidone Thiazide-like>0.3

(Data adapted from studies on rat and flounder NCC, showing a consistent potency profile).[6]

Conclusion and Future Directions

The this compound scaffold remains a cornerstone of antihypertensive therapy. Our understanding of its mechanism of action has evolved from a simple diuretic effect to a complex interplay of renal and extra-renal activities. Structural biology has provided a clear picture of the drug-target interaction at the atomic level, paving the way for rational drug design.[15]

Future research should focus on:

  • Developing DCT-specific modulators : Designing compounds that selectively target NCC in the kidney could minimize off-target effects like hyperglycemia and vasodilation.

  • Elucidating downstream signaling : Further investigation into the cellular consequences of NCC inhibition is needed to fully understand the long-term renal adaptations to thiazide therapy.

  • Leveraging the scaffold for other indications : The benzothiadiazine core is being explored for a variety of other therapeutic applications, including as anticancer, antiviral, and neuro-modulatory agents.[13][16][17]

This guide has provided a framework for understanding the multifaceted mechanism of action of this important class of drugs and the experimental approaches required for their continued investigation and development.

References

  • Title: Thiazide Diuretics - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: How do Thiazide Diuretics Work? Understanding Bendroflumethiazide and Indapamide Source: Zero To Finals Medicine URL: [Link]

  • Title: Thiazide Source: Wikipedia URL: [Link]

  • Title: Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics Source: Journal of the American Society of Hypertension URL: [Link]

  • Title: Thiazide Diuretics Source: Lecturio URL: [Link]

  • Title: Thiazide-induced vasodilation in humans is mediated by potassium channel activation Source: Hypertension URL: [Link]

  • Title: Thiazide-Induced Vasodilation in Humans Is Mediated by Potassium Channel Activation Source: Hypertension URL: [Link]

  • Title: Thiazide-Like Diuretics Attenuate Agonist-Induced Vasoconstriction by Calcium Desensitization Linked to Rho Kinase Source: Hypertension URL: [Link]

  • Title: Structure and thiazide inhibition mechanism of the human Na–Cl cotransporter Source: Nature URL: [Link]

  • Title: The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs Source: American Journal of Physiology-Renal Physiology URL: [Link]

  • Title: Thiazide effects and side effects: insights from molecular genetics Source: Seminars in Nephrology URL: [Link]

  • Title: Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter Source: PubMed URL: [Link]

  • Title: Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective Source: Current Opinion in Nephrology and Hypertension URL: [Link]

  • Title: Structural bases for Na+-Cl- cotransporter inhibition by thiazide diuretic drugs and activation by kinases Source: Nature Communications URL: [Link]

  • Title: Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter Source: Nature Communications URL: [Link]

  • Title: Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications Source: Journal of Research in Chemistry URL: [Link]

  • Title: Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity Source: ChemMedChem URL: [Link]

  • Title: Thiazide Diuretics | Kidney Pharmacology Source: sqadia.com URL: [Link]

  • Title: BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS Source: Journal of Physiology and Pharmacology URL: [Link]

  • Title: In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes Source: MDPI URL: [Link]

  • Title: In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes Source: PubMed Central URL: [Link]

  • Title: Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators Source: ACS Chemical Neuroscience URL: [Link]

  • Title: [Cardiovascular action of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. VII] Source: PubMed URL: [Link]

  • Title: Structure-activity relationships of benzothiadiazine compounds as hyperglycemic agents Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: The hyperglycemic activity of benzothiadiazine and other diuretics Source: Scilit URL: [Link]

  • Title: The Hyperglycemic Activity of Benzothiadiazine and Other Diuretics Source: PubMed URL: [Link]

  • Title: Benzothiadiazines – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior Source: Prostaglandins & Other Lipid Mediators URL: [Link]

  • Title: Structure and thiazide inhibition mechanism of human Na–Cl cotransporter Source: PubMed Central URL: [Link]

  • Title: Use of Design of Experiment (DOE) for Optimization of ADC Potency Assays Source: BioProcess International URL: [Link]

Sources

The Versatile Scaffold: A Deep Dive into the Structure-Activity Relationships of 2H-1,2,4-Benzothiadiazine-1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 2H-1,2,4-benzothiadiazine-1,1-dioxide core is a privileged heterocyclic scaffold that has given rise to a remarkable diversity of clinically significant therapeutic agents. From their initial discovery as potent diuretics to their more recent emergence as modulators of ion channels and kinases, these compounds have demonstrated a unique capacity for molecular tailoring to achieve specific pharmacological effects. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound derivatives, offering insights into the chemical nuances that govern their interactions with various biological targets. We will delve into the key structural modifications that influence activity, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to empower researchers in the rational design of novel therapeutics based on this versatile core.

The Foundational Core: Understanding the this compound Scaffold

The this compound is a bicyclic heterocyclic system consisting of a benzene ring fused to a thiadiazine ring. The 1,1-dioxide oxidation state of the sulfur atom is a critical feature, imparting specific electronic and conformational properties to the molecule. The general structure and numbering system are depicted below.

Caption: General structure of the this compound core.

Synthesis of the Core Scaffold

A common and effective method for the synthesis of the this compound core involves the condensation of 2-aminobenzenesulfonamide with triethyl orthoformate.[1] This reaction proceeds via an initial formation of an amidine intermediate, followed by cyclization.

Experimental Protocol: Synthesis of this compound

  • A suspension of 2-aminobenzenesulfonamide (1.0 equivalent) in triethyl orthoformate (excess, serving as both reactant and solvent) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The solid is washed with diethyl ether (3 x 10 mL) to remove any remaining triethyl orthoformate and by-products.

  • The final product is dried under vacuum to yield this compound as a white solid.

Caption: Synthetic workflow for the this compound core.

Diuretic and Antihypertensive Activity: The Classical Application

The initial therapeutic success of this scaffold was in the development of thiazide and thiazide-like diuretics. These agents act by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water, which in turn reduces blood volume and blood pressure.

Key Structural Requirements for Diuretic Activity

The diuretic and antihypertensive potency of this compound derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

  • Position 6: An electron-withdrawing group at this position is essential for diuretic activity. Typically, a chloro (Cl) or trifluoromethyl (CF3) group is employed.

  • Position 7: A sulfonamide group (-SO2NH2) at this position is a critical pharmacophore for interaction with the Na+/Cl- cotransporter.

  • Position 3: Substitution at this position significantly influences potency and duration of action. Lipophilic groups, such as a benzyl or a halobenzyl group, tend to increase potency.

  • Saturation of the 3,4-double bond: Reduction of the double bond in the thiadiazine ring to give a 3,4-dihydro derivative generally increases diuretic activity.

  • Position 2: Alkylation at the N-2 position can also modulate activity and duration of action.

Compound R6 R3 3,4-Bond Relative Diuretic Potency
ChlorothiazideClHDouble1
HydrochlorothiazideClHSingle10
BendroflumethiazideCF3BenzylSingle100

Table 1: Structure-Activity Relationship of Thiazide Diuretics.

Caption: Key positions for SAR modulation in diuretic benzothiadiazines.

KATP Channel Opening Activity: Targeting Insulin Secretion and Vascular Tone

Derivatives of this compound, such as diazoxide, are well-known openers of ATP-sensitive potassium (KATP) channels. These channels play crucial roles in various physiological processes, including insulin secretion from pancreatic β-cells and the regulation of vascular smooth muscle tone.

Mechanism of Action

KATP channels are hetero-octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SURx) subunits. In pancreatic β-cells, high intracellular ATP levels close these channels, leading to membrane depolarization, calcium influx, and insulin secretion. KATP channel openers bind to the SUR subunit, stabilizing the open state of the channel, which leads to hyperpolarization and inhibition of insulin release. In vascular smooth muscle, KATP channel opening leads to hyperpolarization and vasodilation.

Caption: Signaling pathway of insulin secretion and the modulatory role of benzothiadiazine KATP channel openers.

SAR of Benzothiadiazine KATP Channel Openers

The affinity and selectivity of these derivatives for different KATP channel subtypes (e.g., pancreatic SUR1/Kir6.2 vs. vascular SUR2B/Kir6.1) are dictated by substitutions on the benzothiadiazine core.

  • Position 3: The nature of the substituent at this position is a major determinant of potency and selectivity. Bulky, non-polar residues, such as an adamantyl group, have been shown to confer selectivity for SUR2B-type KATP channels.

  • Positions 6 and 7: Disubstitution at these positions can significantly enhance the potency of insulin secretion inhibition. For instance, a 6-chloro-7-fluoro substitution pattern has been found to be particularly effective.

  • Position 4: The presence of an NH group at the 4-position is critical for activity on KATP channels.

  • Exocyclic NH at Position 3: An exocyclic amino group linked to the 3-position is also crucial for optimal activity.

Compound R3 Substituent R6, R7 Substituents Activity
DiazoxideMethylH, ClPancreatic and vascular KATP channel opener
BPDZ 259Isopropylamino6-Cl, 7-FPotent and selective pancreatic KATP channel opener
Adamantyl-substituted analogue(1-Adamantyl)methylH, HSelective for SUR2B-type KATP channels

Table 2: SAR of Benzothiadiazine Derivatives as KATP Channel Openers.

Experimental Protocol: In Vitro Assay for KATP Channel Opening Activity (Thallium Flux Assay)

This high-throughput fluorescence-based assay measures the influx of thallium (Tl+), a surrogate for K+, through open KATP channels.

  • HEK293 cells stably expressing the desired KATP channel subunits (e.g., Kir6.2/SUR1) are seeded in 96-well plates and grown to confluence.

  • The cells are loaded with a Tl+-sensitive fluorescent dye.

  • The cells are then incubated with various concentrations of the test benzothiadiazine derivatives.

  • A Tl+ containing solution is added to the wells to initiate the flux.

  • The increase in fluorescence, corresponding to Tl+ influx through open channels, is measured over time using a fluorescence plate reader.

  • The EC50 values for channel opening are calculated from the dose-response curves.

Positive Allosteric Modulators of AMPA Receptors: Enhancing Synaptic Transmission

More recently, this compound derivatives have been identified as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.

Mechanism of Action

AMPA receptor PAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site. This binding event stabilizes the open conformation of the channel, thereby potentiating the current induced by glutamate. This can lead to an enhancement of synaptic plasticity, which is a key cellular mechanism underlying learning and memory.

Caption: Mechanism of action of benzothiadiazine derivatives as positive allosteric modulators of AMPA receptors.

SAR of Benzothiadiazine AMPA Receptor PAMs

The exploration of SAR for this class of compounds is an active area of research. Isosteric replacement of the nitrogen atoms in the thiadiazine ring has been a key strategy to probe the structural requirements for activity.

  • Thiadiazine Ring Integrity: Replacing the nitrogen atoms at the 2- and/or 4-positions with carbon atoms to form thiochroman 1,1-dioxides can still result in compounds that retain AMPA receptor modulatory activity, although often with reduced potency. This suggests that while the overall shape of the molecule is important, the specific nitrogen atoms are not absolutely essential for binding to the allosteric site.

  • Substituents on the Benzene Ring: The nature and position of substituents on the aromatic ring can significantly impact potency and pharmacokinetic properties.

Experimental Protocol: Electrophysiology Assay for AMPA Receptor Modulation (Two-Electrode Voltage Clamp in Xenopus Oocytes)

  • Xenopus laevis oocytes are injected with cRNA encoding the desired AMPA receptor subunits.

  • After 2-4 days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

  • The oocytes are perfused with a buffer solution.

  • A sub-maximal concentration of glutamate is applied to elicit a baseline current response.

  • The test benzothiadiazine derivative is co-applied with glutamate, and the potentiation of the glutamate-evoked current is measured.

  • Dose-response curves are generated to determine the EC50 for potentiation.

Emerging Applications: PI3Kδ Inhibition

Recent studies have explored the potential of this compound derivatives as inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the delta isoform (PI3Kδ). PI3Kδ is a key enzyme in the signaling pathways of immune cells, and its inhibition is a promising strategy for the treatment of certain hematological malignancies and inflammatory diseases.

SAR of Benzothiadiazine PI3Kδ Inhibitors

The SAR for this activity is still being elucidated, but initial studies have provided some insights.

  • Position 7: Introduction of a fluorine atom at the 7-position of the benzothiadiazine ring has been investigated, with mixed results on inhibitory activity, suggesting that electronic modifications in this region can have a profound impact on binding to the kinase.

Experimental Protocol: PI3Kδ Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

  • The PI3Kδ enzyme is incubated with a lipid substrate (e.g., PIP2) in the presence of various concentrations of the test compound.

  • The kinase reaction is initiated by the addition of ATP.

  • After a set incubation period, an ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • A kinase detection reagent is then added to convert the produced ADP into ATP, which is subsequently used by a luciferase to generate a luminescent signal.

  • The luminescence is proportional to the amount of ADP produced and thus to the kinase activity.

  • The IC50 values for PI3Kδ inhibition are determined from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the ability to fine-tune its pharmacological properties through targeted chemical modifications make it a highly attractive starting point for drug discovery campaigns. The journey of this remarkable heterocyclic system from a simple diuretic to a modulator of complex signaling pathways is a testament to the power of medicinal chemistry.

Future research in this area will likely focus on:

  • Improving selectivity: Designing derivatives with enhanced selectivity for specific receptor subtypes or kinase isoforms to minimize off-target effects.

  • Exploring new therapeutic areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative disorders and metabolic diseases.

  • Structure-based drug design: Utilizing co-crystal structures of benzothiadiazine derivatives with their target proteins to guide the rational design of more potent and selective modulators.

By building upon the extensive SAR knowledge base outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile and enduring chemical scaffold.

References

  • Gong, Y.-P., et al. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[1][2][3]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules, 24(23), 4253. [Link]

Sources

The 2H-1,2,4-Benzothiadiazine-1,1-dioxide Core: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold is a cornerstone in medicinal chemistry, giving rise to a remarkable diversity of biologically active compounds. This technical guide provides an in-depth exploration of this privileged heterocyclic system, intended for researchers, scientists, and professionals in drug development. We will traverse the synthetic landscape of this core, delve into its multifaceted biological activities, and elucidate the mechanisms of action that underpin its therapeutic potential. This guide is designed to be a practical and comprehensive resource, integrating established knowledge with actionable experimental insights to fuel further innovation in the field.

Introduction: The Versatility of a Privileged Scaffold

The this compound core, a bicyclic heteroaromatic system, has proven to be a remarkably fruitful scaffold in the discovery of novel therapeutics.[1] Its structural rigidity, coupled with the capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties. This has led to the development of a wide array of compounds with diverse biological activities, ranging from diuretic and antihypertensive effects to more recent applications as antiviral, anticancer, and neuromodulatory agents.[1] This guide will systematically explore the key biological activities associated with this core, providing a foundation for its continued exploitation in drug discovery.

Synthetic Strategies for the this compound Core

The construction of the this compound ring system can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis from 2-Aminobenzenesulfonamides

A common and versatile approach involves the cyclization of 2-aminobenzenesulfonamides with various one-carbon electrophiles.

Experimental Protocol: Synthesis of 3-Substituted-2H-1,2,4-Benzothiadiazine-1,1-dioxides

  • Step 1: Preparation of the 2-Aminobenzenesulfonamide. This starting material can be synthesized from the corresponding 2-nitrobenzenesulfonyl chloride by reaction with an appropriate amine followed by reduction of the nitro group.

  • Step 2: Cyclization. To a solution of the 2-aminobenzenesulfonamide in a suitable solvent (e.g., formic acid, triethyl orthoformate, or an amide), add the one-carbon electrophile (e.g., formic acid, an orthoester, or a carboxylic acid derivative).[2]

  • Step 3: Reaction Conditions. The reaction mixture is typically heated under reflux for several hours until the starting material is consumed (monitored by TLC).

  • Step 4: Isolation and Purification. Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

  • Step 5: Characterization. The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Commercially Relevant Derivatives

2.2.1. Synthesis of Chlorothiazide

Chlorothiazide is synthesized from 4-amino-6-chloro-1,3-benzenedisulfonamide by heating with formic acid.[2]

Experimental Protocol: Synthesis of Chlorothiazide

  • Step 1: Suspend 100 g of 5-chloro-2,4-disulfamylaniline in 500 ml of approximately 98% formic acid.[2]

  • Step 2: Heat the suspension to 90-100°C. A clear solution will form, followed by the precipitation of the product.[2]

  • Step 3: Maintain the reaction at this temperature for 5 hours.[2]

  • Step 4: Cool the suspension to 25-30°C.[2]

  • Step 5: Filter the solid and wash with acetone to obtain chlorothiazide.[2]

2.2.2. Synthesis of Hydrochlorothiazide

Hydrochlorothiazide can be synthesized by the reduction of the C3-N4 double bond of chlorothiazide.[3]

Experimental Protocol: Synthesis of Hydrochlorothiazide

  • Step 1: Add potassium borohydride (3.65 g) to methanol (50 mL) and cool to 0-5°C.[3]

  • Step 2: Add acetic acid (8.11 g) dropwise at this temperature and stir for 1-2 hours.[3]

  • Step 3: Cool the mixture to -10°C and add chlorothiazide (10 g).[3]

  • Step 4: Maintain the reaction at -10 to 5°C for 4 hours.[3]

  • Step 5: Filter the precipitate and wash with a small amount of methanol to yield hydrochlorothiazide.[3]

Biological Activities and Mechanisms of Action

The this compound core is a versatile scaffold that has been incorporated into a wide range of biologically active molecules.

Diuretic and Antihypertensive Activity

The initial and most well-known application of this scaffold is in diuretics, such as chlorothiazide and hydrochlorothiazide. These compounds inhibit the Na⁺/Cl⁻ symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water, which in turn lowers blood pressure.

Potassium Channel Opening Activity

Certain derivatives, notably diazoxide, function as ATP-sensitive potassium (KATP) channel openers. This activity leads to hyperpolarization of the cell membrane, which has different effects depending on the tissue. In pancreatic β-cells, it inhibits insulin secretion, making it useful for treating hyperinsulinism. In smooth muscle cells, it causes relaxation, leading to vasodilation and a hypotensive effect.

Structure-Activity Relationship (SAR) for KATP Channel Openers:

PositionSubstituent Effect on Activity
3-alkylaminoLess hydrophobic substituents enhance inhibitory action on insulin secretion.[4]
6-chloroAdvantageous for enhancing inhibitory action on insulin secretion.[4]
7-positionLess bulky substituents are beneficial for pancreatic islet activity.[4]
6- and 7-positionsMore hydrophobic substituents augment contractile activity in aortic rings.[4]
Positive Allosteric Modulators of AMPA Receptors

A significant area of research has focused on benzothiadiazine derivatives as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These compounds potentiate glutamatergic neurotransmission by slowing the deactivation and desensitization of AMPA receptors. This has therapeutic potential for treating cognitive disorders and depression.

Mechanism of Action: AMPA receptor PAMs bind to an allosteric site on the receptor, stabilizing the open-channel conformation and enhancing the response to the endogenous ligand, glutamate.

Experimental Protocol: Evaluation of AMPA Receptor Modulation using Patch-Clamp Electrophysiology

  • Cell Preparation: Use cultured neurons or HEK293 cells expressing the desired AMPA receptor subunits.[5][6][7][8][9]

  • Recording Setup: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier and data acquisition system.[5][6][7][8][9]

  • Solution Preparation: Prepare an external solution containing a physiological ion concentration and an internal solution for the patch pipette.[5][6][7][8][9]

  • Drug Application: Apply glutamate to elicit a baseline AMPA receptor-mediated current. Co-apply the test compound with glutamate to observe any potentiation of the current.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the currents in the absence and presence of the test compound to determine its effect on receptor deactivation and desensitization.[5][6][7][8][9]

Workflow for AMPA Receptor Modulation Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare cultured neurons or HEK293 cells expressing AMPARs prep_solutions Prepare external and internal recording solutions patch Establish whole-cell patch-clamp configuration prep_solutions->patch baseline Apply glutamate to record baseline AMPA current patch->baseline test Co-apply test compound with glutamate baseline->test measure Measure current amplitude and decay kinetics test->measure compare Compare currents with and without the test compound measure->compare determine Determine potentiation of receptor activity compare->determine

Caption: Workflow for assessing AMPA receptor modulation.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. The mechanisms of action appear to be multifactorial and may vary depending on the specific derivative and cancer type.

Identified Mechanisms of Anticancer Action:

  • Inhibition of Tumor Angiogenesis: Some chlorinated benzothiadiazine derivatives have been shown to inhibit angiogenesis by suppressing the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[10][11] This disrupts the signaling cascade that leads to endothelial cell proliferation and the formation of new blood vessels that supply tumors.[10][11]

  • Mitochondrial Complex II Inhibition: Diazoxide and its analogs have been investigated as inhibitors of mitochondrial respiratory complex II (succinate dehydrogenase).[12][13][14] While the potency of diazoxide itself is low, newer halogenated derivatives show increased inhibitory activity.[12][13][14] However, a direct correlation between complex II inhibition and cytotoxicity is not always observed, suggesting other mechanisms may be at play.[12][13][14]

  • PI3Kδ Inhibition: A series of novel benzothiadiazine derivatives have been developed as potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), which is a key enzyme in B-cell signaling and is a validated target in B-cell malignancies.[15]

VEGF Signaling Pathway and Inhibition by Benzothiadiazine Derivatives

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates BTD Benzothiadiazine Derivative BTD->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Endothelial Cell Proliferation Akt->Proliferation Promotes Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation

Caption: VEGF signaling pathway and its inhibition.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[4][16][17][18][19]

  • Compound Treatment: Treat the cells with a range of concentrations of the benzothiadiazine derivative and incubate for a specified period (e.g., 48-72 hours).[4][16][17][18][19]

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for at least 1 hour.[4][16][17][18][19]

  • Staining: Wash the plates with water and stain the cellular proteins with Sulforhodamine B solution for 30 minutes at room temperature.[4][16][17][18][19]

  • Washing: Remove the unbound dye by washing with 1% acetic acid.[4][16][17][18][19]

  • Solubilization and Measurement: Solubilize the protein-bound dye with a Tris base solution and measure the absorbance at 510 nm using a microplate reader.[17] The absorbance is proportional to the number of viable cells.

Antiviral Activity

Derivatives of this compound have demonstrated promising activity against a range of viruses, including Human Cytomegalovirus (HCMV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV).

3.5.1. Anti-HCMV Activity

Benzothiadiazine dioxides are potent non-nucleoside inhibitors of HCMV.[20][21] Structure-activity relationship studies have shown that a fused ring to the thiadiazine framework is crucial for anti-HCMV activity, and the presence of a sulfamido moiety is important for reducing cytotoxicity.[20]

3.5.2. Anti-HCV Activity

Certain benzothiadiazine derivatives act as non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase.[22][23] They bind to an allosteric site on the enzyme, preventing the conformational changes necessary for RNA synthesis.

HCV NS5B Polymerase and Inhibition by Benzothiadiazine Derivatives

G cluster_replication Viral RNA Replication NS5B HCV NS5B Polymerase New_RNA New Viral RNA NS5B->New_RNA Catalyzes Synthesis RNA_template Viral RNA Template RNA_template->NS5B NTPs rNTPs NTPs->NS5B BTD Benzothiadiazine Derivative Allosteric_Site BTD->Allosteric_Site Binds to Allosteric_Site->NS5B Induces Conformational Change Inhibits Activity

Caption: Mechanism of HCV NS5B polymerase inhibition.

3.5.3. Anti-HIV Activity

Some benzothiadiazine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[24] They selectively inhibit the HIV-1 reverse transcriptase, an essential enzyme for the retrovirus's life cycle.[24]

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

Biological ActivityKey Structural Features for Enhanced Activity
Anticancer (Angiogenesis Inhibition) Chlorination of the benzothiadiazine ring.[10][11]
Anticancer (PI3Kδ Inhibition) Specific substitutions at the 2- and 3-positions of the thiadiazine ring.[15]
Antiviral (HCMV) A fused ring attached to the thiadiazine framework and a sulfamido moiety.[20]
Potassium Channel Opening Less hydrophobic 3-substituents and less bulky 7-substituents for pancreatic activity; more hydrophobic 6- and 7-substituents for vascular activity.[4]
AMPA Receptor Modulation Varies with substitution, but often small alkyl groups at positions 2, 3, and 4 are favorable.

Conclusion and Future Perspectives

The this compound core continues to be a highly valuable scaffold in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities associated with its derivatives ensure its relevance in the ongoing quest for novel therapeutics. Future research will likely focus on further elucidating the complex mechanisms of action, particularly in the context of cancer and viral diseases, and on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation drugs based on this remarkable heterocyclic system.

References

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed, (2021-04-08). [Link]

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed, (2025-06-30). [Link]

  • Schematic illustration of the vascular endothelial growth factor (VEGF)... ResearchGate. [Link]

  • Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. PMC - PubMed Central. [Link]

  • Benzothiadiazine dioxide human cytomegalovirus inhibitors: synthesis and antiviral evaluation of main heterocycle modified derivatives. PubMed. [Link]

  • Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. PubMed, (2022-08-01). [Link]

  • The VEGF signaling pathway. The Vascular endothelial growth factor... ResearchGate. [Link]

  • Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. [Link]

  • Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. PMC - NIH. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • VEGF Signaling Pathway. Cusabio. [Link]

  • SRB assay for measuring target cell killing V.1. Protocols.io, (2023-05-24). [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PMC - NIH. [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. [Link]

  • (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate, (2025-12-15). [Link]

  • The VEGF Molecular Signalling Pathway Mechanism Explained. Medium, (2023-02-24). [Link]

  • Synthetic and computational exploration of the binding modes of benzothiadiazine and 1,4-benzothiazine HCV NS5b polymerase inhibitors. PubMed, (2009-07-01). [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. PMC - NIH, (2025-02-19). [Link]

  • Recent advances in drug discovery of benzothiadiazine and related analogs as HCV NS5B polymerase inhibitors. PubMed, (2011-08-15). [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Springer Nature Experiments. [Link]

  • (A) The overall structure of HCV polymerase. The structure of the NS5B... ResearchGate. [Link]

  • Can anyone share with me the protocol for the detection of VEGFR2 receptor phosphorylation using immunoprecipitation followed by immunoblotting? ResearchGate, (2014-10-07). [Link]

  • Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Arizona State University. [Link]

  • The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. NIH. [Link]

  • Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. PMC - NIH. [Link]

  • Western blot analysis of phosphorylation level of VEGFR2... ResearchGate. [Link]

  • Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. University of Kentucky. [Link]

  • Studies of Benzothiadiazine Derivatives as Hepatitis C Virus NS5B Polymerase Inhibitors Using 3D-QSAR, Molecular Docking and Molecular Dynamics. Bentham Science Publisher. [Link]

  • Benzothiadiazine dioxide dibenzyl derivatives as potent human cytomegalovirus inhibitors: synthesis and comparative molecular field analysis. PubMed, (2000-08-24). [Link]

  • Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction: Methods and Protocols. ResearchGate, (2025-08-06). [Link]

  • Design, synthesis and biological evaluation of novel benzothiadiazine derivatives as potent PI3Kδ-selective inhibitors for treating B-cell-mediated malignancies. PubMed, (2019-05-15). [Link]

  • Hepatitis C virus nonstructural protein 5B. Wikipedia. [Link]

  • Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA. PMC. [Link]

  • NS5B. Proteopedia, life in 3D, (2024-01-21). [Link]

  • Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. PubMed. [Link]

  • Synthesis and Antiviral Activity of New Benzothiadiazine Dioxide Derivatives. Request PDF, (2025-08-09). [Link]

  • Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model. PMC - NIH. [Link]

  • Benzothiazole derivatives in the design of antitumor agents. PubMed, (2024-06-14). [Link]

  • Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. [Link]

  • Structure and structure–activity relationship of compounds 1 and 2. ResearchGate. [Link]

  • Biological and Biochemical anti-HIV Activity of the Benzothiadiazine Class of Nonnucleoside Reverse Transcriptase Inhibitors. PubMed. [Link]

  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy? CardioSomatics. [Link]

Sources

An In-Depth Technical Guide to the Tautomeric Forms of 2H-1,2,4-Benzothiadiazine-1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the thiazide diuretics. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are, in turn, influenced by the potential for tautomerism. This in-depth technical guide provides a comprehensive exploration of the tautomeric forms of the parent compound, this compound. We will delve into the structural nuances of the primary tautomers, the analytical methodologies for their characterization, and the computational approaches used to predict their relative stabilities. This guide is intended to serve as a critical resource for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The ability of a molecule to exist in different tautomeric forms can significantly impact its physicochemical properties, including lipophilicity, acidity/basicity (pKa), hydrogen bonding capabilities, and molecular shape. These properties govern a drug's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and, ultimately, its interaction with biological targets.

The 1,2,4-benzothiadiazine-1,1-dioxide core is a classic example of a scaffold where tautomerism can play a pivotal role. This bicyclic heteroaromatic system can exist in different tautomeric forms, primarily the 2H- and 4H-isomers, arising from the migration of a proton between the nitrogen atoms of the thiadiazine ring. Understanding the delicate balance of this tautomeric equilibrium is paramount for medicinal chemists aiming to fine-tune the properties of drug candidates for optimal therapeutic efficacy.

The Principal Tautomeric Forms: 2H- and 4H-1,2,4-Benzothiadiazine-1,1-dioxide

The two predominant tautomeric forms of unsubstituted 1,2,4-benzothiadiazine-1,1-dioxide are the 2H- and 4H-isomers.

  • This compound: In this tautomer, the proton resides on the nitrogen atom at position 2 of the thiadiazine ring. This form is often implicitly assumed when referring to the general class of benzothiadiazine dioxides, largely due to the prevalence of this tautomer in the solid-state structures of many of its derivatives, such as the diuretic chlorothiazide.

  • 4H-1,2,4-Benzothiadiazine-1,1-dioxide: In this tautomer, the proton is located on the nitrogen atom at position 4. The synthesis of this specific tautomer has been reported, confirming its existence as a distinct chemical entity.

The equilibrium between these two forms is a dynamic process influenced by a variety of factors, including the electronic nature of substituents on the aromatic ring and the polarity of the surrounding solvent environment.

Figure 1: Tautomeric equilibrium between 2H- and 4H-1,2,4-Benzothiadiazine-1,1-dioxide.

Synthesis of Tautomeric Forms

The ability to selectively synthesize and isolate individual tautomers is crucial for their unambiguous characterization and biological evaluation.

Synthesis of this compound

The 2H-tautomer is typically synthesized through the condensation of 2-aminobenzenesulfonamide with an orthoformate, such as triethyl orthoformate.[1]

Experimental Protocol:

  • A suspension of 2-aminobenzenesulfonamide in triethyl orthoformate is prepared.

  • The reaction mixture is refluxed until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon cooling to room temperature, the product precipitates out of the solution.

  • The precipitate is collected by filtration, washed with a suitable solvent like diethyl ether, and dried under vacuum to yield this compound as a solid.[1]

Synthesis_2H reactant1 2-Aminobenzenesulfonamide conditions Reflux reactant1->conditions reactant2 Triethyl Orthoformate reactant2->conditions product This compound conditions->product

Figure 2: Synthetic scheme for this compound.

Synthesis of 4H-1,2,4-Benzothiadiazine-1,1-dioxide Derivatives

Derivatives of the 4H-tautomer have been synthesized via microwave-assisted reactions, demonstrating a versatile approach to accessing this isomeric form.

Experimental Protocol (Microwave-Assisted):

  • A mixture of a 2-aminobenzenesulfonamide, a substituted benzaldehyde, and sodium hydrogen sulfite in a suitable solvent like dimethylacetamide is prepared.

  • The mixture is subjected to microwave irradiation in stages until the reaction is complete.

  • The 4H-1,2,4-benzothiadiazine-1,1-dioxide derivative is then isolated and purified.

Spectroscopic Characterization of Tautomers

Unambiguous identification and characterization of tautomers rely on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being particularly powerful tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for elucidating the structure of tautomers in solution. The chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the electronic environment, providing a distinct fingerprint for each tautomer.

¹H NMR Spectroscopy:

  • This compound: A known ¹H NMR spectrum is available for this tautomer, which can be used as a reference for its identification.[2]

  • 4H-1,2,4-Benzothiadiazine-1,1-dioxide Derivatives: The position of the N-H proton signal and the chemical shifts of the aromatic protons will differ significantly between the 2H and 4H tautomers. For instance, in 7-chloro-3-trifluoromethyl-4H-1,2,4-benzothiadiazine-1,1-dioxide, a broad singlet for the NH proton is observed at δ 11.81 ppm.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the heterocyclic ring are particularly diagnostic of the tautomeric form.

  • 4H-1,2,4-Benzothiadiazine-1,1-dioxide: A ¹³C NMR spectrum has been reported for this tautomer. The data from this spectrum is crucial for distinguishing it from the 2H form.

Table 1: Representative NMR Data for Benzothiadiazine Dioxide Derivatives

CompoundTautomeric FormSpectroscopic Data (¹H NMR, ppm)Reference
7-Chloro-3-trifluoromethyl-4H-1,2,4-benzothiadiazine-1,1-dioxide4Hδ 11.81 (bs, 1H, NH), 7.88 (d, 1H, ArH, J=2.5 Hz, H8), 7.77 (dd, 1H, ArH, J=2.5 Hz, J=8.9 Hz, H6), 7.36 (d, 1H, ArH, J=8.9 Hz, H5)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide valuable insights into the tautomeric equilibrium in solution. The two tautomers will likely exhibit different absorption maxima (λmax) due to differences in their conjugated π-electron systems. By monitoring changes in the UV-Vis spectrum under varying conditions (e.g., solvent polarity, pH), it is possible to infer shifts in the tautomeric equilibrium.

Computational Analysis of Tautomeric Stability

In silico methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the relative stabilities of tautomers and for understanding the factors that govern their equilibrium.

Predicting Relative Stabilities

Computational calculations can provide accurate estimations of the Gibbs free energy of each tautomer. The tautomer with the lower calculated energy is predicted to be the more stable and, therefore, the predominant species at equilibrium. For sulfonamide-containing heterocycles, theoretical studies have shown that the energy difference between tautomers can be small, suggesting that both forms may coexist in solution.

The Influence of Solvent

The solvent environment can have a significant impact on the tautomeric equilibrium. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of different solvents on the relative energies of the tautomers. Generally, more polar solvents tend to stabilize the more polar tautomer. Theoretical studies on related sulfonamide systems have indicated that increasing solvent polarity can favor the sulfonimide tautomeric form.

Computational_Workflow start Define Tautomeric Structures (2H and 4H forms) dft Perform DFT Calculations (e.g., B3LYP/6-31G*) start->dft gas_phase Calculate Gas-Phase Energies dft->gas_phase pcm Incorporate Solvent Effects (PCM) dft->pcm energies Determine Relative Gibbs Free Energies (ΔG) gas_phase->energies pcm->energies stability Predict Tautomer Stability and Equilibrium Constant (K_T) energies->stability

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide from 2-Aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably diuretic and antihypertensive drugs like chlorothiazide.[1][2][3][4] This application note provides a comprehensive guide for the synthesis of the parent heterocycle, 2H-1,2,4-Benzothiadiazine-1,1-dioxide, through a robust and efficient one-pot reaction between 2-aminobenzenesulfonamide and triethyl orthoformate. We delve into the underlying reaction mechanism, offer a detailed, field-tested laboratory protocol, and explain the causal reasoning behind critical experimental parameters to ensure reproducibility and high yield.

Introduction: The Significance of the Benzothiadiazine Core

The synthesis of heterocyclic compounds is a focal point of drug discovery and development. Among these, the 1,2,4-benzothiadiazine 1,1-dioxide ring system is of paramount importance.[4] Its rigid, sulfonamide-containing bicyclic structure is a privileged scaffold, enabling potent and selective interactions with various biological targets. While numerous synthetic routes exist, the condensation of an ortho-substituted aminobenzenesulfonamide with a one-carbon electrophile represents a fundamental and highly effective approach.[5][6]

This guide focuses on the direct cyclocondensation of 2-aminobenzenesulfonamide with triethyl orthoformate. This method is advantageous due to its operational simplicity, the commercial availability of the starting materials, and the avoidance of harsh catalysts or complex intermediates.[7][8] Triethyl orthoformate uniquely serves as both the carbon source for the C3 position of the heterocycle and as a dehydrating agent, driving the reaction to completion.[9]

Reaction Mechanism: A Stepwise View of Heterocycle Formation

The conversion of 2-aminobenzenesulfonamide into this compound is a classic example of condensation chemistry followed by intramolecular cyclization. Orthoesters, such as triethyl orthoformate, are versatile reagents in the synthesis of nitrogen-containing heterocycles.[10][11] The reaction proceeds through two primary stages:

  • Initial Condensation: The reaction initiates with a nucleophilic attack by the primary aromatic amine group (-NH₂) of 2-aminobenzenesulfonamide on the electrophilic carbon of triethyl orthoformate. This is followed by the elimination of two molecules of ethanol, leading to the formation of a reactive intermediate.

  • Intramolecular Cyclization: The nucleophilic sulfonamide nitrogen (-SO₂NH₂) then attacks the newly formed electrophilic center. This intramolecular ring-closure is the key step in forming the six-membered heterocyclic ring. A final elimination of an ethanol molecule results in the formation of the stable, aromatic this compound product.

The overall transformation is a highly efficient cascade that builds the heterocyclic core in a single operation.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_end Final Product A 2-Aminobenzenesulfonamide C Nucleophilic Attack (+ EtOH elimination) A->C B Triethyl Orthoformate B->C D Formimidate Intermediate C->D - EtOH E Intramolecular Cyclization D->E Ring Closure F This compound E->F - EtOH Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Add 2-Aminobenzenesulfonamide to Round-Bottom Flask B 2. Add excess Triethyl Orthoformate (Reactant & Solvent) A->B C 3. Assemble Reflux Apparatus B->C D 4. Heat to Reflux (146°C) for 2-4 hours C->D E 5. Monitor Reaction by TLC D->E E->D Continue Reflux if incomplete F 6. Cool to Room Temperature (Product Precipitates) E->F If Complete G 7. Vacuum Filter the Solid F->G H 8. Wash with Diethyl Ether (3x) G->H I 9. Dry Product Under Vacuum H->I J 10. Characterize Final Product (MP, NMR) I->J

Sources

Application Notes and Protocols for the Visible-Light Induced Synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2H-1,2,4-Benzothiadiazine-1,1-dioxides in Medicinal Chemistry

The 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold is a privileged heterocyclic motif in drug discovery and development. Its derivatives have demonstrated a wide array of pharmacological activities, including diuretic, antihypertensive, antimicrobial, antiviral, antidiabetic, and anticancer properties.[1] The inherent bioactivity of this core structure has established it as a critical pharmacophore for medicinal chemists. Traditionally, the synthesis of these valuable compounds has often required harsh reaction conditions, such as high temperatures and the use of transition metal catalysts or strong oxidants, which can limit their applicability and environmental sustainability.[1]

Recent advancements in photoredox catalysis have opened new avenues for the synthesis of complex organic molecules under mild and environmentally benign conditions. Visible-light-induced synthesis represents a paradigm shift, offering a powerful tool to construct intricate molecular architectures with high efficiency and selectivity. This application note provides a detailed protocol for the visible-light-mediated synthesis of 3-substituted this compound derivatives, focusing on a catalyst-free approach that leverages the inherent photoreactivity of the starting materials.

Methodology Overview: A Catalyst-Free Approach Under Visible Light

The protocol outlined below describes a smooth and convenient visible-light-induced strategy to form 3-substituted this compound derivatives from readily available o-aminobenzenesulfonamides and various aldehydes.[1] This method obviates the need for external photocatalysts and harsh reagents, relying on direct irradiation of the reaction mixture.

Proposed Reaction Mechanism

The proposed mechanism for this catalyst-free reaction is initiated by the visible-light irradiation of the starting materials, o-aminobenzenesulfonamide and an aldehyde, in the presence of a base and molecular oxygen. The reaction is believed to proceed through the formation of a dihydro intermediate, which is then oxidized to the final this compound product. The presence of oxygen is crucial for the oxidative aromatization step.

Experimental Protocol: Step-by-Step Guide

Materials and Reagents:
  • o-aminobenzenesulfonamide

  • Substituted aldehydes

  • Ethanol (reagent grade)

  • Potassium carbonate (K₂CO₃)

  • 3 Å Molecular sieves

  • Reaction vials (e.g., 4 mL) with stir bars

  • Blue LEDs (450 nm)

  • Oxygen balloon or a source of O₂

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Detailed Procedure:
  • Reaction Setup: To a 4 mL reaction vial equipped with a magnetic stir bar, add o-aminobenzenesulfonamide (0.2 mmol, 1.0 equiv.), the desired aldehyde (0.2 mmol, 1.0 equiv.), potassium carbonate (0.4 mmol, 2.0 equiv.), and 3 Å molecular sieves (100 mg).

  • Solvent Addition: Add ethanol (2.0 mL) to the vial to achieve a 0.1 M concentration of the limiting reagent.

  • Atmosphere: Seal the vial and purge with oxygen (O₂) for 5 minutes. Maintain a positive pressure of O₂ using an oxygen-filled balloon.

  • Irradiation: Place the reaction vial approximately 3-5 cm from a blue LED light source (450 nm). Ensure the reaction is stirred vigorously throughout the irradiation period. For temperature control, a fan can be placed near the setup to maintain ambient temperature (around 20 °C).

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-substituted this compound derivative.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Weigh o-aminobenzenesulfonamide, aldehyde, and K₂CO₃ prep2 Add reagents and 3Å molecular sieves to a reaction vial prep1->prep2 prep3 Add ethanol (0.1 M) prep2->prep3 react1 Seal vial and purge with O₂ prep3->react1 react2 Irradiate with blue LEDs (450 nm) with vigorous stirring react1->react2 react3 Monitor reaction by TLC/LC-MS react2->react3 workup1 Quench with water and extract with ethyl acetate react3->workup1 workup2 Dry organic layer and concentrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3 end end workup3->end Characterize Product

Caption: Experimental workflow for the visible-light synthesis.

Data Presentation: Substrate Scope and Yields

The developed protocol demonstrates a broad substrate scope, particularly with benzaldehyde derivatives. The electronic nature of the substituents on the aldehyde influences the reaction efficiency.

EntryAldehyde SubstituentProductYield (%)
1H1a 85
24-Me1b 90
34-OMe1c 94
44-F1d 78
54-Cl1e 72
64-NO₂1f 50
72-Cl1g 74

Yields are for isolated products after column chromatography.

Generally, benzaldehydes bearing electron-donating groups provide excellent yields, while those with electron-withdrawing groups result in moderate yields.[1] Steric hindrance on the ortho position of the benzaldehyde can also slightly diminish the yield.

Trustworthiness and Self-Validation: Key Experimental Considerations

To ensure the reliability and reproducibility of this protocol, several key parameters must be controlled:

  • Atmosphere: The presence of molecular oxygen is critical for the final oxidative aromatization step. Reactions performed under an inert atmosphere (e.g., nitrogen or argon) will likely result in the formation of the dihydro intermediate and not the desired product.

  • Light Source: The reaction is initiated by visible light, and a consistent light source is necessary for reproducible reaction times and yields. Blue LEDs (450 nm) are recommended for their efficiency and narrow emission spectrum.

  • Base: Potassium carbonate acts as a crucial base in the initial condensation step. Other bases could be explored, but their efficacy may vary.

  • Solvent and Concentration: Ethanol has been found to be an effective solvent for this transformation. The concentration of the reaction (0.1 M) is optimized for efficient light absorption and reaction kinetics.

Proposed Mechanistic Pathway Diagram

G cluster_reactants Reactants cluster_product Product R1 o-aminobenzenesulfonamide I1 Condensation (Base) R2 Aldehyde I2 Dihydro-1,2,4-benzothiadiazine 1,1-dioxide I1->I2 I3 Visible Light (hv) O₂ P1 2H-1,2,4-Benzothiadiazine 1,1-dioxide I3->P1

Caption: Proposed reaction pathway.

Alternative Protocol: Photocatalyst-Mediated Synthesis Using Aliphatic Alcohols

Key Features of the Photocatalytic Method:
  • Photocatalyst: Typically employs an organic dye or a metal complex (e.g., an iridium or ruthenium complex) as the photocatalyst.

  • Reactants: Utilizes aliphatic alcohols as the coupling partner, which are oxidized in situ to the corresponding aldehydes.

  • Reaction Conditions: The reaction is generally performed in the presence of an acid and under an oxygen atmosphere.

This photocatalytic approach expands the utility of visible-light synthesis for accessing the target compounds from different starting materials.

Safety Precautions

  • Light Exposure: While visible light is generally safer than UV radiation, prolonged exposure to high-intensity light sources should be avoided. It is recommended to enclose the experimental setup in a light-proof box or use appropriate shielding.

  • Reagent Handling: Standard laboratory safety practices should be followed when handling all chemicals. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Oxygen Atmosphere: While necessary for the reaction, care should be taken when working with an oxygen-enriched atmosphere, as it can increase the flammability of organic solvents. Ensure the setup is in a well-ventilated fume hood.

Conclusion

The visible-light-induced synthesis of this compound derivatives offers a mild, efficient, and environmentally friendly alternative to traditional synthetic methods. The catalyst-free protocol detailed in this application note provides a straightforward and reliable method for accessing these medicinally important compounds. By understanding the key experimental parameters and the underlying reaction mechanism, researchers can effectively implement this methodology in their own laboratories to accelerate the discovery and development of new therapeutic agents.

References

  • Yuan, Y., Belmont, P., Berthelot, M., & Brachet, E. (2022). Catalyst-Free Synthesis of Benzothiadiazine Derivatives Under Visible Light. ChemRxiv. [Link]

  • Visible light-mediated synthesis of quinazolinones and benzothiadiazine-1,1-dioxides utilizing aliphatic alcohols. Organic & Biomolecular Chemistry. (2024). [Link]

  • Yuan, Y., Belmont, P., Berthelot, M., & Brachet, E. (2022). Catalyst-Free Synthesis of Benzothiadiazine Derivatives Under Visible Light. ChemRxiv. [Link]

  • Visible light-mediated synthesis of quinazolinones and benzothiadiazine-1,1-dioxides utilizing aliphatic alcohols. Organic & Biomolecular Chemistry. (2024). [Link]

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview and detailed protocols for the rapid and efficient synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide derivatives using microwave-assisted organic synthesis (MAOS). This heterocyclic scaffold is of significant interest in medicinal chemistry and drug development due to its presence in numerous pharmacologically active agents.[1][2][3] The protocols outlined herein leverage the benefits of microwave irradiation to dramatically reduce reaction times, improve yields, and facilitate the generation of diverse compound libraries.[4][5] This document is intended for researchers, chemists, and drug development professionals seeking to implement modern, efficient synthetic methodologies.

Introduction: The Significance of the Benzothiadiazine Scaffold

The 1,2,4-benzothiadiazine 1,1-dioxide core is a privileged heterocyclic structure in pharmaceutical sciences.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including diuretic, antihypertensive, antiviral, and anticancer properties.[1][6] Well-known drugs such as Chlorothiazide and Diazoxide feature this core structure, highlighting its therapeutic importance.[2]

Traditional synthetic methods often require long reaction times, high temperatures, and can result in lower yields and purification challenges.[7] Microwave-assisted organic synthesis (MAOS) offers a powerful alternative by utilizing the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating.[4] This technology not only accelerates chemical reactions but also often enhances product yields and purity, making it an invaluable tool for modern drug discovery.[5][8]

This application note details validated, one-pot microwave-promoted protocols for synthesizing 3-substituted 4H-1,2,4-benzothiadiazine-1,1-dioxides from readily available 2-aminobenzenesulfonamides.

Principles of Microwave-Assisted Synthesis

Microwave synthesis relies on the heating of materials by two primary mechanisms: dipolar polarization and ionic conduction.[4][5]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in this synthesis, attempt to align with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, resulting in rapid and efficient heating of the bulk reaction mixture.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the oscillating electric field. Collisions with other molecules generate heat.

This direct "in-core" heating is fundamentally different from conventional heating, where heat is transferred inefficiently from an external source through the vessel walls.[5] The result is a significant reduction in reaction time, often from hours to minutes, and improved reproducibility.[9]

Experimental Protocols

The following protocols are adapted from established methodologies for the one-pot, microwave-promoted synthesis of 3-aryl and 3-trifluoromethyl-4H-1,2,4-benzothiadiazine-1,1-dioxides.[10][11][12]

Materials & Equipment
  • Starting Materials:

    • Substituted 2-aminobenzenesulfonamides

    • Substituted benzaldehydes (for Method A)

    • Substituted benzoic acids (for Method B)

    • Trifluoroacetic acid (TFA)

  • Reagents & Solvents:

    • Sodium hydrogen sulfite (NaHSO₃)

    • Dimethylacetamide (DMAc)

    • Hydrochloric acid (HCl, 10N solution)

  • Equipment:

    • Monowave Microwave Synthesis Reactor

    • Microwave-safe reaction vials (10 mL) with snap caps and septa

    • Magnetic stir bars

    • Standard laboratory glassware for work-up

    • Thin Layer Chromatography (TLC) apparatus

    • Purification system (e.g., column chromatography)

    • Analytical instruments for characterization (NMR, IR, Mass Spec, Melting Point)

General Workflow for Microwave-Assisted Synthesis

The following diagram illustrates the typical workflow for the protocols described below.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis prep1 Weigh Reagents & Solvent prep2 Add to Microwave Vial prep1->prep2 prep3 Add Stir Bar & Seal Vial prep2->prep3 react1 Place Vial in Reactor prep3->react1 react2 Irradiate (Set Program: Time, Temp, Power) react1->react2 react3 Cool to Room Temp react2->react3 work1 Precipitate Product (e.g., add water) react3->work1 work2 Filter & Wash Solid work1->work2 work3 Dry in vacuo work2->work3 work4 Characterize Product (TLC, NMR, MS) work3->work4

Caption: General experimental workflow for microwave-assisted synthesis.

Protocol 1: From 2-Aminobenzenesulfonamides and Benzaldehydes (Method A)

This method facilitates a one-pot condensation and subsequent dehydrogenation to yield the desired product. The key is the use of sodium hydrogen sulfite, which acts as the dehydrogenating agent in the final step.[10][12]

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial, add the appropriate 2-aminobenzenesulfonamide (e.g., 0.062 mmol), the substituted benzaldehyde (0.093 mmol, 1.5 equiv), and sodium hydrogen sulfite (0.155 mmol, 2.5 equiv).[11]

  • Add dimethylacetamide (DMAc, 0.5 mL) and a small magnetic stir bar.

  • Securely seal the vial with a cap.

  • Place the vial into the microwave reactor cavity.

  • Irradiate the mixture according to a programmed sequence. An example program consists of an initial preheating step (e.g., 30 seconds at 70% power) followed by multiple irradiation cycles (e.g., seven steps of 2-3 minutes each at 90% power) to reach the total required reaction time (typically 12-17 minutes).[11][12]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with cool water, and dry in vacuo to yield the pure 4H-1,2,4-benzothiadiazine-1,1-dioxide.[10]

Protocol 2: From 2-Aminobenzenesulfonamides and Benzoic Acids (Method B)

This protocol involves a direct condensation-cyclodehydration reaction, catalyzed by a small amount of acid.[9]

Step-by-Step Procedure:

  • In a 10 mL microwave vial, combine the 2-aminobenzenesulfonamide (e.g., 0.062 mmol), the appropriate substituted benzoic acid (0.124 mmol, 2.0 equiv), and 5% mol of a 10N hydrochloric acid solution.[11]

  • Add dimethylacetamide (DMAc, 1.0 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture. A typical program involves a preheating step (e.g., 30 seconds at 50% power) followed by several irradiation cycles (e.g., six steps of 3 minutes each at 90% power).[11]

  • After cooling, precipitate the product by adding the reaction mixture to ice-water.

  • Collect the solid by vacuum filtration, wash with water, and dry in vacuo.

Reaction Mechanism and Optimization

The synthesis from aldehydes (Method A) is believed to proceed through a two-stage mechanism: initial condensation to form a 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide intermediate, followed by an in situ dehydrogenation (oxidation) to form the final aromatic product.[10][12] The decomposition of sodium hydrogen sulfite under microwave heating generates sulfur dioxide, which facilitates the elimination to create the 3,4-double bond.[9][10]

G Start 2-Aminobenzenesulfonamide + Aldehyde Intermediate 3,4-Dihydro Intermediate Start->Intermediate Condensation (-H2O) Product 4H-1,2,4-Benzothiadiazine -1,1-dioxide Intermediate->Product Dehydrogenation (NaHSO3, MW)

Caption: Proposed mechanistic pathway for Method A.

Optimization Insights

The efficiency of these reactions is highly dependent on stoichiometry and microwave parameters. The causality behind these choices is rooted in balancing reaction rate with byproduct formation.

  • Reagent Stoichiometry (Method A): Increasing the equivalents of sodium hydrogen sulfite is crucial for driving the dehydrogenation of the dihydro intermediate to completion.[12] Insufficient amounts lead to the isolation of the intermediate rather than the desired final product.

  • Irradiation Time: While microwave irradiation is rapid, a sufficient reaction time is necessary for the reaction to go to completion. Optimization studies show a clear correlation between irradiation time and yield, up to a plateau.[10]

Table 1: Optimization of Reaction Conditions (Method A) Data adapted from Restrepo, J. et al. (2011).[10]

EntryNaHSO₃ (equiv)Time (min)Product (Yield %)
11.083,4-Dihydro intermediate (30%)
21.583,4-Dihydro intermediate (43%)
32.083,4-Dihydro intermediate (65%)
42.012Final Product (80%)
52.517Final Product (85%)

As shown in the table, both sufficient time and an excess of the dehydrogenating agent are required to achieve a high yield of the final oxidized product.[12]

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and scalable method for the preparation of 4H-1,2,4-benzothiadiazine-1,1-dioxides.[10] By significantly reducing reaction times from hours to minutes and often improving yields, this technology accelerates the discovery and development of new chemical entities based on this important pharmacological scaffold. The protocols described herein are robust and can be adapted for the synthesis of a diverse library of derivatives for screening in drug discovery programs.

References

  • Title: Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]

  • Title: Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives Source: Taylor & Francis Online URL: [Link]

  • Title: Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives Source: Taylor & Francis Online (Full Text) URL: [Link]

  • Title: Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation. Source: ResearchGate URL: [Link]

  • Title: Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications Source: Journal of Research in Chemistry URL: [Link]

  • Title: Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators Source: MDPI URL: [Link]

  • Title: Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides Source: ResearchGate URL: [Link]

  • Title: Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2 Source: ResearchGate URL: [Link]

  • Title: The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview Source: MDPI URL: [Link]

  • Title: Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry Source: Longdom Publishing URL: [Link]

  • Title: Rapid microwave-assisted liquid-phase combinatorial synthesis of 2-(arylamino)benzimidazoles Source: PubMed URL: [Link]

  • Title: Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives Source: Semantic Scholar URL: [Link]

  • Title: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH Source: IJNRD URL: [Link]

  • Title: MICROWAVE ASSISTED FACILE SYNTHESES OF SOME SUBSTITUTED 4H-1,4-BENZOTHIAZINES Source: TSI Journals URL: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 2H-1,2,4-Benzothiadiazine-1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-1,2,4-benzothiadiazine-1,1-dioxide core is a privileged scaffold in medicinal chemistry, forming the foundation for a wide array of therapeutic agents, including diuretics and antihypertensives.[1][2][3] Its derivatives are also explored for antiviral, anticancer, and neuro-modulatory activities.[1][4] Rigorous analytical characterization is therefore imperative for ensuring the identity, purity, and quality of this key heterocyclic compound and its derivatives throughout the drug discovery and development process. This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive characterization of this compound, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Multi-faceted Analytical Approach

Characterizing a pharmaceutical compound like this compound is not a monolithic task achievable with a single technique. Instead, a confluence of methods is required to build a complete and unambiguous profile of the molecule. Each technique provides a unique piece of the puzzle:

  • Chromatography separates the target compound from impurities, providing a quantitative measure of purity.

  • Mass Spectrometry delivers an exact molecular weight and offers clues to the structure through fragmentation analysis.

  • NMR Spectroscopy provides a detailed map of the molecular skeleton, confirming atom connectivity and stereochemistry.

  • Vibrational Spectroscopy (FTIR) identifies the key functional groups present in the molecule.

This multi-technique, or "orthogonal," approach ensures a self-validating system where the results from one method corroborate the findings of another, leading to a high degree of confidence in the final assessment. The following sections detail the causality behind experimental choices and provide robust protocols for each critical technique.

cluster_start Starting Point cluster_techniques Analytical Characterization Workflow cluster_end Final Assessment Synthesis Synthesized Compound (this compound) HPLC Purity & Quantification (RP-HPLC) Synthesis->HPLC Sample Aliquots MS Molecular Weight & Formula (LC-MS / HRMS) Synthesis->MS Sample Aliquots NMR Structural Elucidation (¹H & ¹³C NMR) Synthesis->NMR Sample Aliquots IR Functional Group ID (FTIR) Synthesis->IR Sample Aliquots Report Comprehensive Certificate of Analysis (Identity, Purity, Structure Confirmed) HPLC->Report Orthogonal Data Integration MS->Report Orthogonal Data Integration NMR->Report Orthogonal Data Integration IR->Report Orthogonal Data Integration

Caption: Orthogonal workflow for compound characterization.

Chromatographic Analysis for Purity Determination: Reversed-Phase HPLC

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment. A reversed-phase (RP-HPLC) method is particularly well-suited for benzothiadiazine derivatives due to their moderate polarity. The non-polar stationary phase (e.g., C18) effectively retains the compound, while a polar mobile phase allows for controlled elution. By developing a stability-indicating method, one can separate the main peak from potential impurities, degradants, or starting materials.[5]

Protocol: RP-HPLC Purity Assay
  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard/Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.[6]

  • Instrumental Setup:

    • System: HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar).

    • Column Temperature: 35 °C.

    • Autosampler Temperature: 10 °C.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Detection Wavelength: 265 nm (or determined via UV scan).[5]

    • Gradient Program:

      • 0.0 min: 10% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 10% B

      • 15.0 min: 10% B (End Run)

  • Data Acquisition and Analysis:

    • Integrate all peaks detected at 265 nm.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard for reversed-phase; provides good retention and resolution for aromatic heterocycles.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcetonitrile provides good elution strength. Formic acid improves peak shape and suppresses ionization.
Detection 265 nmBenzothiadiazine scaffold exhibits strong UV absorbance in this region.[5]
Gradient 10% to 95% AcetonitrileEnsures elution of the main compound while also separating less polar and more polar impurities.

Mass Spectrometry for Molecular Weight Confirmation

Expertise & Rationale: Mass Spectrometry (MS) is an indispensable tool for confirming the molecular identity of a synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like benzothiadiazine derivatives, typically producing the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Protocol: LC-MS Analysis
  • Sample Preparation:

    • Use the same sample prepared for the HPLC analysis (0.5 mg/mL in 50:50 Acetonitrile/Water). Further dilute 1:100 in the diluent for direct infusion or LC-MS analysis.

  • Instrumental Setup (LC-MS):

    • Couple the HPLC system described above to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometer Conditions:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50 - 1000

  • Data Interpretation:

    • Expected Molecular Weight: C₇H₆N₂O₂S = 182.02 g/mol .

    • Expected Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 183.02.

    • HRMS: The measured accurate mass should be within ±5 ppm of the theoretical mass.

Ion SpeciesTheoretical m/zObserved m/z (Example)
[M+H]⁺183.0232183.0230
[M+Na]⁺205.0051205.0049

NMR Spectroscopy for Definitive Structural Elucidation

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule. For this compound, specific chemical shifts and coupling patterns will definitively confirm the bicyclic ring system.[7][8]

Caption: How different techniques provide complementary data.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice for this compound class due to its high solubilizing power.[8][9]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Probes: Standard broadband or cryoprobe.

  • Data Acquisition:

    • ¹H NMR: Acquire at least 16 scans. Observe the spectral window from 0 to 12 ppm.

    • ¹³C NMR: Acquire several thousand scans (overnight acquisition may be necessary). Use a proton-decoupled pulse program. Observe the spectral window from 0 to 200 ppm.

  • Data Interpretation (Expected Resonances in DMSO-d₆):

    • ¹H NMR: Expect complex multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the benzene ring.[8] A broad singlet for the N-H proton may also be visible.

    • ¹³C NMR: Expect signals for the aromatic carbons (~120-140 ppm) and potentially a signal for the C3 carbon of the thiadiazine ring.[9][10]

Proton/CarbonExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Aromatic C-H7.0 - 8.5 (m)120 - 138
Aromatic Quaternary C-135 - 145
C3Varies with substitutionVaries
N-HVariable, broad-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups within a molecule. For this compound, the most prominent and diagnostic peaks will be from the sulfone (SO₂) group, which exhibits strong, characteristic stretching vibrations.[11]

Protocol: FTIR Analysis (ATR)
  • Sample Preparation:

    • Place a small amount (1-2 mg) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumental Setup:

    • Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans for a good signal-to-noise ratio.

  • Data Interpretation:

    • Analyze the resulting spectrum for key absorption bands.

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Rationale
SO₂ (Sulfone) Asymmetric Stretch1350 - 1300 Strong, highly characteristic band confirming the dioxide moiety.[12]
SO₂ (Sulfone) Symmetric Stretch1180 - 1140 Strong, highly characteristic band confirming the dioxide moiety.[12]
N-H Stretch3400 - 3200Moderate, potentially broad peak indicating the amine proton.
C=C (Aromatic) Stretch1600 - 1450Multiple sharp bands confirming the benzene ring.
C-H (Aromatic) Stretch3100 - 3000Weak to moderate sharp bands.

Conclusion

The analytical protocols outlined in this guide provide a robust, multi-faceted strategy for the complete and unambiguous characterization of this compound. By integrating data from HPLC, MS, NMR, and FTIR, researchers can confidently establish the identity, purity, and structural integrity of their compound. This comprehensive approach is fundamental to ensuring data quality in research and is a prerequisite for advancing compounds through the drug development pipeline.

References

  • 2H-1,2,4-Benzothiadiazine, 3,7-dichloro-, 1,1-dioxide - Optional[FTIR] - Spectrum.Google Vertex AI Search.
  • Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applic
  • In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes.MDPI.
  • 2H-1,2,4-Benzothiadiazine 1,1-dioxide(359-85-3) 1H NMR spectrum.ChemicalBook.
  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Deriv
  • Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Posi.ORBi.
  • Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents.PubMed.
  • In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes.PubMed.
  • Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,l-Dioxide and 2,l-Benzoxathiin-3-one.Canadian Science Publishing.
  • 2-METHYL-2H-1,2,4-BENZOTHIADIAZINE, 1,1-DIOXIDE - Optional[13C NMR].Google Vertex AI Search.
  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
  • Development and Validation of RP-HPLC Method for.An-Najah Staff.
  • Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combin
  • 1H NMR spectrum of Compound 32.The Royal Society of Chemistry.
  • 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides.
  • Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2.
  • Diuretics: 1,2,4-Benzothiadiazine-1,1-dioxides.The Journal of Organic Chemistry.

Sources

Application Notes & Protocols for the Analysis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold is a cornerstone in medicinal chemistry, most notably forming the structural basis for thiazide diuretics such as hydrochlorothiazide.[1][2] The synthesis and development of novel derivatives require robust and reliable analytical methods to ensure identity, purity, and structural integrity. This document provides a comprehensive guide to the analysis of this important class of heterocyclic compounds using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to facilitate method adaptation and troubleshooting.

Introduction: The Benzothiadiazine Scaffold

2H-1,2,4-Benzothiadiazine-1,1-dioxides are bicyclic heterocyclic compounds characterized by a benzene ring fused to a thiadiazine dioxide ring. The electron-withdrawing nature of the sulfonyl group (SO₂) significantly influences the chemical properties of the molecule, including its acidity, polarity, and reactivity. These characteristics are critical for both its biological activity and its behavior during analytical separation and characterization.

Accurate analytical characterization is paramount for several reasons:

  • Purity Assessment: Quantifying the target compound and identifying any process-related impurities or degradation products.

  • Identity Confirmation: Verifying that the synthesized molecule has the correct chemical structure.

  • Stability Studies: Assessing the degradation of the compound under various stress conditions, a key requirement in pharmaceutical development.[1]

This guide presents validated starting protocols for both chromatographic separation (HPLC) and definitive structural elucidation (NMR).

Overall Analytical Workflow

A typical analytical workflow for the characterization of a novel this compound derivative involves parallel paths for purity determination and structural confirmation, which together provide a complete profile of the compound.

Analytical_Workflow Figure 1. Comprehensive Analytical Workflow cluster_0 Purity & Quantification cluster_1 Structural Elucidation A Sample Preparation (Dilution in Mobile Phase) B RP-HPLC Separation A->B C UV or MS Detection B->C D Data Analysis (Purity %, Quantification) C->D End Complete Compound Characterization Report D->End E Sample Preparation (Dissolution in Deuterated Solvent) F 1D NMR Acquisition (¹H, ¹³C) E->F G 2D NMR (Optional) (COSY, HSQC) F->G H Spectral Interpretation (Structure Confirmation) G->H H->End Start Synthesized Compound (this compound derivative) Start->A Start->E

Sources

Application Notes and Protocols for 2H-1,2,4-Benzothiadiazine-1,1-dioxide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Oncology Research

The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that exhibit high efficacy and selectivity against malignant cells. Within this dynamic field, the heterocyclic scaffold of 2H-1,2,4-benzothiadiazine-1,1-dioxide has emerged as a promising pharmacophore for the development of a new generation of anticancer drugs. These derivatives have demonstrated significant cytotoxic effects across a spectrum of cancer cell lines, including but not limited to, breast, prostate, lung, colon, leukemia, and melanoma.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the evaluation of this compound derivatives as potential anticancer agents. Our focus is to bridge the gap between synthesis and clinical application by elucidating the underlying mechanisms of action and providing practical, field-proven methodologies for their investigation.

Mechanisms of Anticancer Activity: A Multi-pronged Approach

The antitumor activity of this compound derivatives is not attributed to a single, universal mechanism. Instead, structure-activity relationship (SAR) studies reveal that modifications to the core scaffold can yield compounds with distinct and potent biological activities. The primary mechanisms of action identified to date include the inhibition of the PI3K/Akt signaling pathway, disruption of mitochondrial function through the inhibition of complex II, and interference with microtubule dynamics via tubulin polymerization inhibition.

PI3Kδ/Akt Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[2] Several this compound derivatives have been identified as potent and selective inhibitors of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell malignancies.[3]

Inhibition of PI3Kδ by these derivatives leads to a cascade of downstream events that culminate in apoptosis and cell cycle arrest. By blocking the phosphorylation of Akt, these compounds prevent the activation of downstream effectors that promote cell survival, such as mTOR and the phosphorylation of pro-apoptotic proteins like Bad. This ultimately leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards programmed cell death. Western blot analysis of key proteins in this pathway, such as phosphorylated Akt (p-Akt), total Akt, and downstream targets like p-mTOR and p-GSK-3β, can confirm the on-target activity of these compounds.[4][5][6][7]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activation GSK3b GSK-3β pAkt->GSK3b Inhibition Bad Bad pAkt->Bad Inhibition of pro-apoptotic function Bcl2 Bcl-2 mTOR->Bcl2 Complex downstream effects Apoptosis Apoptosis mTOR->Apoptosis Complex downstream effects Bad->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition Bax->Apoptosis Induction Benzothiadiazine 2H-1,2,4-Benzothiadiazine -1,1-dioxide Derivative Benzothiadiazine->PI3K Inhibition

Caption: PI3Kδ/Akt Signaling Pathway Inhibition.

Mitochondrial Complex II (Succinate Dehydrogenase) Inhibition

Targeting cancer cell metabolism is an increasingly attractive therapeutic strategy. Mitochondrial respiratory complex II, also known as succinate dehydrogenase (SDH), plays a pivotal role in the electron transport chain and the Krebs cycle. Some halogenated benzothiadiazine derivatives have been shown to inhibit complex II, leading to a disruption of cellular energy metabolism and the induction of apoptosis.[8][9]

Inhibition of complex II can lead to the accumulation of succinate and the generation of reactive oxygen species (ROS), which can trigger the intrinsic pathway of apoptosis. This pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell death. The modulation of Bcl-2 family proteins, with an increase in pro-apoptotic members (e.g., Bax, Bak) and a decrease in anti-apoptotic members (e.g., Bcl-2, Bcl-xL), is a key regulatory step in this process.[10][11][12][13]

Mitochondrial_Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm ComplexII Complex II (SDH) ETC Electron Transport Chain ComplexII->ETC Disruption ROS ROS Generation ETC->ROS Increased MOMP Mitochondrial Outer Membrane Permeabilization ROS->MOMP Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Apaf1 Apaf-1 Cytochrome_c_release->Apaf1 Binding Bax_Bak Bax/Bak Activation Bax_Bak->MOMP Bcl2_BclxL Bcl-2/Bcl-xL Bcl2_BclxL->Bax_Bak Inhibition Benzothiadiazine 2H-1,2,4-Benzothiadiazine -1,1-dioxide Derivative Benzothiadiazine->ComplexII Inhibition Pro_Casp9 Pro-Caspase-9 Apaf1->Pro_Casp9 Recruitment Apoptosome Apoptosome Apaf1->Apoptosome Formation Pro_Casp9->Apoptosome Formation Casp9 Caspase-9 Apoptosome->Casp9 Activation Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 Cleavage & Activation Casp3 Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Mitochondrial Apoptosis Pathway Induction.

Tubulin Polymerization Inhibition

The microtubule cytoskeleton is essential for cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics are among the most successful anticancer drugs. Certain this compound derivatives have been identified as tubulin polymerization inhibitors. By binding to tubulin, they prevent the formation of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[14]

The arrest in mitosis triggers a cellular stress response that can activate the intrinsic apoptotic pathway. Key regulatory proteins of the cell cycle, such as cyclins (e.g., Cyclin B1) and cyclin-dependent kinases (e.g., CDK1), are modulated, leading to the activation of apoptotic signaling cascades.[15][16][17] The sustained mitotic arrest can also lead to the upregulation of the tumor suppressor protein p53, which can further promote apoptosis.

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activity of representative this compound derivatives against various cancer cell lines. The IC50 and GI50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability.

DerivativeCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Halogenated DerivativeTriple-Negative Breast CancerCytotoxicity2.93 ± 0.07[8][9]
S-63SU-DHL-6 (B-cell lymphoma)Anti-proliferativeGI50: 0.0332[3]
S-71SU-DHL-6 (B-cell lymphoma)Anti-proliferativeGI50: 0.0159[3]
3-fluoro-4-methoxybenzyl analogMDA-MB-468 (Breast Cancer)CytotoxicityGrowth %: -32.82 at 10 µM[1]
3-fluoro-4-methoxybenzyl analogMDA-MB-435 (Melanoma)CytotoxicityGrowth %: -15.62 at 10 µM[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the in vitro evaluation of this compound derivatives. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Workflow for In Vitro Evaluation

Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow Start Start: Synthesized Benzothiadiazine Derivatives MTT Cell Viability Assay (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) IC50->Apoptosis_Assay Proliferation_Assay Cell Proliferation Assay (BrdU Assay) IC50->Proliferation_Assay Mechanism_Study Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) Apoptosis_Assay->Mechanism_Study Proliferation_Assay->Mechanism_Study End End: Lead Compound Identification Mechanism_Study->End

Caption: In Vitro Evaluation Workflow.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiadiazine derivatives in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with vehicle control (medium with the same concentration of DMSO) and untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

  • Troubleshooting: High background can be due to contamination or interference from colored compounds; ensure sterile technique and include compound-only controls. Low absorbance may indicate low cell numbers or insufficient incubation time.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the benzothiadiazine derivatives at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

Data Interpretation:

  • Lower-left quadrant (Annexin V-/PI-): Live cells

  • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells

  • Upper-left quadrant (Annexin V-/PI+): Necrotic cells

  • An increase in the percentage of cells in the lower-right and upper-right quadrants indicates induction of apoptosis.[18][19]

Protocol 3: Cell Proliferation Assessment by BrdU Incorporation Assay

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can be detected using a specific monoclonal antibody, allowing for the quantification of proliferating cells.

Materials:

  • Treated and control cells

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (conjugated to a fluorophore or an enzyme)

  • Wash Buffer

  • Substrate (if using an enzyme-conjugated antibody)

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with the benzothiadiazine derivatives as described in the MTT assay protocol.

  • BrdU Labeling:

    • Add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation:

    • Remove the labeling medium and add the fixing/denaturing solution. Incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Wash the wells with wash buffer.

    • Add the anti-BrdU antibody solution and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells and add the appropriate substrate or view under a fluorescence microscope.

    • Measure the absorbance or fluorescence using a microplate reader.

Data Interpretation:

  • A decrease in BrdU incorporation in treated cells compared to control cells indicates an inhibition of cell proliferation.

  • Troubleshooting: Weak signal may result from insufficient BrdU incorporation or inadequate DNA denaturation; optimize BrdU concentration and incubation time. High background can be caused by non-specific antibody binding; ensure proper washing and blocking steps.[9][20]

References

  • Huwaimel, B., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1143-1162.
  • Huwaimel, B., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PMC, NIH.
  • Huwaimel, B., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity*. PubMed.
  • Bio-Rad Antibodies. (2020). Top Tips for Troubleshooting Your BrdU Blues.
  • Abcam. BrdU staining and BrdU assay protocol.
  • ATCC.
  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel benzothiadiazine derivatives as potent PI3Kδ-selective inhibitors for treating B-cell-mediated malignancies. European Journal of Medicinal Chemistry, 177, 236-250.
  • ResearchGate.
  • ResearchGate.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Frontiers.
  • Frontiers. Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside.
  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC, PubMed Central.
  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic C
  • Bio-Rad Antibodies. BrdU Staining Experiments: Tips for Success.
  • Creative Diagnostics. BrdU Staining Protocol.
  • Measuring Apoptosis using Annexin V and Flow Cytometry.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Cell Signaling Technology. (2025). I cannot complete the BrdU cell proliferation assay in the given time. Is there a step where I can stop?.
  • Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopul
  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell De
  • New role of the BCL2 family of proteins in the regul
  • Regulation of Bcl-2 Family Proteins During Development and in Response to Oxidative Stress in Cardiac Myocytes.
  • CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities. PMC, PubMed Central.
  • Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated
  • Mechanisms of Action of Bcl-2 Family Proteins. PMC, PubMed Central.
  • Bcl-2 Family Proteins are Involved in the Signal Crosstalk between Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in Tumor Chemotherapy Resistance. PMC, PubMed Central.
  • Synthesis and Anticancer Activity of 1,2,4-Benzothiadiazine-1,1-dioxides.
  • Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside. PMC.
  • Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. MDPI.

Sources

Application Notes and Protocols for 2H-1,2,4-Benzothiadiazine-1,1-dioxide Derivatives as Diuretic and Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone of Antihypertensive Therapy

The 2H-1,2,4-Benzothiadiazine-1,1-dioxide scaffold is the chemical foundation for the thiazide class of diuretics, a group of drugs that has remained a cornerstone of hypertension management for over half a century.[1][2] Their discovery in the 1950s by researchers at Merck and Co. marked a significant breakthrough in cardiovascular medicine, leading to the development of chlorothiazide, the first orally active, potent diuretic that could effectively manage hypertension.[1][3][4] This guide provides an in-depth exploration of this chemical class, detailing its mechanism of action, structure-activity relationships, and comprehensive protocols for preclinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking to understand and innovate upon this critical class of therapeutic agents.

The primary therapeutic action of thiazide diuretics is the inhibition of the sodium-chloride (Na+/Cl−) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the nephron.[5][6] This transporter is responsible for reabsorbing approximately 5-10% of filtered sodium.[7][8] By blocking the NCC, thiazides increase the excretion of sodium and water (natriuresis and diuresis), leading to a reduction in extracellular fluid and plasma volume.[5] This initial volume depletion contributes to a decrease in cardiac output and, consequently, a lowering of blood pressure.[5][9] While the acute effect is volume reduction, the chronic antihypertensive mechanism is thought to involve a decrease in total peripheral resistance, potentially through direct effects on vascular smooth muscle.[5][6]

Section 1: The Molecular Basis of Action

The Target: Sodium-Chloride Cotransporter (NCC)

The NCC is an electroneutral ion transporter that plays a pivotal role in the kidney's regulation of salt balance and blood pressure.[10] Its activity is tightly regulated by a complex signaling network, including the WNK-SPAK kinase cascade.[11] Genetic mutations that decrease NCC activity lead to Gitelman syndrome, a condition characterized by low blood pressure, while mutations that increase its activity cause pseudohyperaldosteronism type II, which results in high blood pressure.[10] This genetic evidence strongly validates the NCC as a key therapeutic target for antihypertensive drugs.

Mechanism of Inhibition

Thiazide diuretics bind to and inhibit the NCC, preventing the reabsorption of Na+ and Cl− from the tubular fluid back into the bloodstream.[1][10] This leads to several physiological consequences:

  • Increased Natriuresis and Diuresis: More sodium and water are excreted in the urine.[6]

  • Potassium Loss (Hypokalemia): By delivering more sodium to the collecting ducts, thiazides indirectly stimulate the exchange of sodium for potassium, leading to increased potassium excretion.[8]

  • Calcium Retention (Hypercalcemia): Thiazides enhance calcium reabsorption in the distal tubule, an effect that can be beneficial for preventing kidney stones.[6][7]

  • Uric Acid Retention (Hyperuricemia): Thiazides compete with uric acid for the same organic anion transporter (OAT) in the proximal tubule, leading to decreased uric acid secretion and an increased risk of gout.[7]

Thiazide Mechanism of Action cluster_DCT Distal Convoluted Tubule (DCT) Cell cluster_result Physiological Outcome Lumen Tubular Lumen (Urine Side) NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Blood Interstitial Fluid (Blood Side) Na_K_ATPase Na+/K+ ATPase Blood->Na_K_ATPase Result1 Increased Na+ and Cl- Excretion (Natriuresis) NCC->Result1 Blockade leads to Thiazide 2H-1,2,4-Benzothiadiazine -1,1-dioxide (Thiazide Diuretic) Thiazide->NCC Inhibition Na_K_ATPase->Lumen Na+ Result2 Increased Water Excretion (Diuresis) Result1->Result2 Result3 Decreased Blood Volume & Blood Pressure Result2->Result3

Caption: Mechanism of this compound at the NCC.

Section 2: Structure-Activity Relationships (SAR)

The diuretic and antihypertensive potency of the this compound core can be significantly modified by substitutions at various positions on the bicyclic ring structure.[12][13] Understanding these SARs is crucial for the rational design of novel analogues with improved efficacy, duration of action, and side-effect profiles.

PositionSubstitution/ModificationImpact on Diuretic ActivityRationale/Example
2 Small alkyl group (e.g., -CH3)Tolerated. Can increase duration of action.Alkyl substitution decreases polarity.[14]
3 Lipophilic/hydrophobic groupsPotency is significantly increased.Enhances binding to the NCC. Examples include -CHCl2 or aralkyl groups.[12]
3-4 Saturation of the double bondIncreases potency 3- to 10-fold.Creates the "hydrothiazide" class (e.g., Hydrochlorothiazide), which is more potent than the parent thiazide (e.g., Chlorothiazide).[12][14]
6 Electron-withdrawing groupEssential for activity.Groups like -Cl, -Br, or -CF3 are required.[12][14]
7 Sulfamoyl group (-SO2NH2)Essential for diuretic activity.Loss of this group eliminates the diuretic effect, though some antihypertensive action may be retained (e.g., Diazoxide).[12]

digraph "SAR of Benzothiadiazine Dioxide" {
graph [fontname="Arial", fontsize=12];
node [fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

BTH_structure [label=<

"0" CELLBORDER="1" CELLSPACING="0">

"https://i.imgur.com/8z2Yj3g.png" SCALE="TRUE"/> Core this compound Structure

>, shape=plain];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

R2 [label="Position 2 (R2):\nSmall alkyl groups increase duration."]; R3 [label="Position 3 (R3):\nLipophilic groups greatly increase potency."]; DB [label="3-4 Double Bond:\nSaturation increases potency (Hydrothiazides)."]; R6 [label="Position 6 (R6):\nElectron-withdrawing group (e.g., Cl) is ESSENTIAL."]; R7 [label="Position 7 (R7):\nSulfamoyl group is ESSENTIAL for diuretic effect."];

BTH_structure -> R2 [color="#4285F4"]; BTH_structure -> R3 [color="#EA4335"]; BTH_structure -> DB [color="#FBBC05"]; BTH_structure -> R6 [color="#34A853"]; BTH_structure -> R7 [color="#5F6368"]; }

Caption: Key Structure-Activity Relationship (SAR) points.

Section 3: Preclinical Evaluation Protocols

A robust preclinical evaluation pipeline is essential to characterize the diuretic and antihypertensive properties of novel this compound derivatives. This involves a tiered approach, starting with in vitro target engagement and progressing to in vivo efficacy and safety models.

In Vitro Assay Protocol: NCC Inhibition

The primary in vitro assay is designed to confirm that a test compound directly inhibits the NCC. A common method involves using a stable cell line (e.g., HEK293) that overexpresses the human NCC. Ion transport activity can be measured using radioactive ion uptake or fluorescence-based assays.[10][15]

Protocol: Fluorescence-Based Ion Uptake Assay for NCC Inhibition

  • Objective: To determine the potency (IC50) of a test compound to inhibit NCC-mediated ion transport.

  • Principle: This assay uses a halide-sensitive fluorescent indicator (e.g., MEQ) to measure NCC-mediated iodide (I−) uptake, as NCC can transport I− in place of Cl−.[10]

  • Materials:

    • HEK293 cells stably expressing human NCC.

    • Assay Buffer: 20 mM HEPES, 120 mM NaCl, 60 mM KCl, pH 7.4.[11]

    • Fluorescent Indicator: N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) or similar.

    • Test Compounds and Positive Control (e.g., Hydrochlorothiazide).

    • Microplate fluorometer.

  • Procedure:

    • Cell Plating: Plate NCC-expressing HEK293 cells in a 96-well black, clear-bottom plate and grow to confluence.

    • Dye Loading: Load cells with the fluorescent indicator according to the manufacturer's protocol.

    • Compound Pre-incubation: Remove the dye solution and add assay buffer containing various concentrations of the test compound or control. Incubate for 10-15 minutes.

    • Initiate Influx: Initiate I− influx by adding an equal volume of assay buffer where Cl- is replaced with I-.

    • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence quenching on a microplate fluorometer. The rate of quenching is proportional to the rate of I− influx.

    • Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration. Plot the rate against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

In Vivo Protocol: Diuretic and Saluretic Activity in Rodents

This protocol is designed to assess the in vivo effects of a test compound on urine output (diuresis) and electrolyte excretion (saluresis) in rats. The Lipschitz test is a widely accepted model for this purpose.[16][17]

Protocol: Modified Lipschitz Test in Wistar Rats

  • Objective: To quantify the diuretic, natriuretic (Na+ excretion), and kaliuretic (K+ excretion) effects of a test compound.

  • Animals: Male Wistar rats (150-200g), fasted overnight with free access to water.

  • Procedure:

    • Grouping: Divide animals into groups (n=6-8 per group): Vehicle control (e.g., 0.9% saline), standard diuretic (e.g., Hydrochlorothiazide, 10 mg/kg), and test compound groups (at least 3 dose levels).

    • Hydration: Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a uniform state of hydration and promote urine flow.

    • Dosing: Immediately after the saline load, administer the vehicle, standard, or test compound via oral gavage (p.o.).

    • Urine Collection: Place individual rats in metabolic cages designed to separate urine and feces.[17][18] Collect urine for a period of 5 to 6 hours. The total 24-hour collection can also be performed for duration of action studies.[19]

    • Measurement:

      • Record the total volume of urine for each animal.

      • Centrifuge urine samples to remove any contaminants.

      • Analyze urine for Na+ and K+ concentrations using a flame photometer or ion-selective electrodes.[20][21][22]

    • Data Analysis:

      • Diuretic Activity: Compare the mean urine volume of test groups to the vehicle control group.

      • Saluretic Activity: Calculate the total amount of Na+ and K+ excreted (concentration × volume). Compare test groups to the vehicle control.

      • Natriuretic/Kaliuretic Ratio (Na+/K+): Calculate this ratio as an indicator of potassium-sparing potential. A higher ratio is desirable.

In Vivo Protocol: Antihypertensive Efficacy

The Spontaneously Hypertensive Rat (SHR) is a widely used and validated genetic model of human essential hypertension and is recommended for screening potential antihypertensive agents.[23][24]

Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

  • Objective: To evaluate the ability of a test compound to lower blood pressure over an acute or chronic dosing period.

  • Animals: Adult male Spontaneously Hypertensive Rats (SHR) with established hypertension (e.g., systolic blood pressure > 160 mmHg).

  • Procedure:

    • Blood Pressure Measurement: Blood pressure can be measured using non-invasive (tail-cuff plethysmography) or invasive (telemetry) methods. Telemetry is the gold standard, providing continuous and stress-free monitoring of blood pressure and heart rate.

    • Acclimatization & Baseline: Acclimatize animals to the measurement procedure. For telemetry, allow a post-surgical recovery period of at least one week. Record baseline blood pressure for several days before dosing.

    • Dosing: Administer the test compound, vehicle, or a positive control (e.g., Hydrochlorothiazide) daily via oral gavage for the duration of the study (e.g., 1-4 weeks for chronic studies).

    • Monitoring: Record blood pressure continuously (telemetry) or at fixed time points post-dosing (tail-cuff).

    • Data Analysis: Calculate the change in mean arterial pressure (MAP) from baseline for each group. Compare the blood pressure reduction in the test groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA with post-hoc tests).

Preclinical Workflow cluster_Discovery Discovery & In Vitro cluster_InVivo In Vivo Efficacy cluster_Safety Safety & Development Compound Novel Benzothiadiazine Analogues InVitro In Vitro NCC Inhibition Assay (IC50 Determination) Compound->InVitro Screening Diuretic Diuretic & Saluretic Activity in Rats (Lipschitz Test) InVitro->Diuretic Active Compounds Antihypertensive Antihypertensive Efficacy in SHR (Telemetry/Tail-Cuff) Diuretic->Antihypertensive Confirm BP Effect Tox Preclinical Toxicology & ADME Studies Antihypertensive->Tox Efficacious Compounds Candidate Lead Candidate Selection Tox->Candidate

Caption: A typical preclinical evaluation workflow for novel diuretics.

Conclusion and Future Directions

The this compound scaffold has yielded a class of diuretics that are indispensable in the treatment of hypertension. The protocols and information provided herein offer a framework for the systematic evaluation of new chemical entities based on this privileged structure. Future research in this area may focus on developing compounds with enhanced potency, longer duration of action, and a more favorable metabolic profile, particularly with regard to minimizing disturbances in potassium and uric acid levels. By leveraging a deep understanding of the NCC target and applying robust preclinical models, the development of next-generation diuretics with superior safety and efficacy is an achievable goal.

References

  • Duarte, J. D., & Cooper-DeHoff, R. M. (2010). Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics. Expert review of cardiovascular therapy, 8(6), 793–802. [Link]

  • Wikipedia contributors. (2024). Thiazide. In Wikipedia, The Free Encyclopedia. [Link]

  • Lakhani, M. P., & Shah, S. (2025). Thiazide Diuretics. In StatPearls. StatPearls Publishing. [Link]

  • Pharmacy 180. (n.d.). SAR of Thiazide Diruretics. [Link]

  • Brewer, A., & Berryhill, D. (2024). How Do Thiazides Work? All About Thiazide Diuretics' Mechanism of Action. GoodRx Health. [Link]

  • Kumar, D., et al. (2022). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. International Journal of Pharmaceutical Research and Applications. [Link]

  • Wikipedia contributors. (2024). Chlorothiazide. In Wikipedia, The Free Encyclopedia. [Link]

  • Knott, L. (2021). Thiazide Diuretics. Patient.info. [Link]

  • Loudon, P. T., et al. (2017). Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition. American Journal of Physiology-Renal Physiology. [Link]

  • Joshi, U. (2016). Screening methods of anti hypertensive agents. Slideshare. [Link]

  • Ashok, C. (2022). Structure Activity Relationship of Diuretics. Slideshare. [Link]

  • Ashok, C. (2022). Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. Slideshare. [Link]

  • Pharmacy Universe. (2022). Structure Activity Relationship of Diuretics. Slideshare. [Link]

  • Hirani, R., & Raval, M. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • Beyer, K. H. (1977). Discovery of the Thiazides: Where Biology and Chemistry Meet. Perspectives in Biology and Medicine. [Link]

  • Lee, C. L., & Feng, L. (2023). Structure-activity relationships of thiazide-type diuretics. ResearchGate. [Link]

  • Singh, S., et al. (2022). A current review on animal models of anti-hypertensive drugs screening. GSC Biological and Pharmaceutical Sciences. [Link]

  • Hirani, R., & Raval, M. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. ResearchGate. [Link]

  • Goyal, R., et al. (2003). ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS. ResearchGate. [Link]

  • Lunkad, A. (2020). SAR of Thiazide diuretics. YouTube. [Link]

  • The Editors of Encyclopaedia Britannica. (n.d.). Chlorothiazide. In Britannica. [Link]

  • Wikipedia contributors. (2024). Hydrochlorothiazide. In Wikipedia, The Free Encyclopedia. [Link]

  • Hirani, R., & Raval, M. (2023). A comparative review on In-vivo and In-vitro screening models for diuretic agents. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • Lee, C. L., et al. (2023). Structure and thiazide inhibition mechanism of human Na–Cl cotransporter. Nature. [Link]

  • Freis, E. D. (1968). Benzothiadiazines. New York State Journal of Medicine. [Link]

  • Catalán, M. A., et al. (2014). Which is the best way to determinate urine electrolytes in a rat? ResearchGate. [Link]

  • Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences. [Link]

  • Delpire, E., & Gagnon, K. B. (2018). Advances in the development of novel compounds targeting cation-chloride cotransporter physiology. Physiology. [Link]

  • Kulkarni, K. M., & Kondawar, M. S. (2022). Review on Emerging Trends and Modifications of In vivo and In vitro Screening Techniques of Diuretic Activity. Systematic Reviews in Pharmacy. [Link]

  • Cheema-Dhadli, S., et al. (2003). Requirements for a high rate of potassium excretion in rats consuming a low electrolyte diet. The Journal of Physiology. [Link]

  • Chin, T. Y., et al. (1983). Microanalysis of urinary electrolytes and metabolites in rats ingesting dimethyl terephthalate. Toxicology and Applied Pharmacology. [Link]

  • Anwar, M. (2015). Evaluation of diuretic activity. Scribd. [Link]

  • O'Reilly, V. P., et al. (2011). Analysis of Urinary and Plasma Electrolytes in a Rat Model of Unilateral Ureteric Obstruction (UUO). The Open Urology & Nephrology Journal. [Link]

  • Topliss, J. G., et al. (1963). ANTIHYPERTENSIVE AGENTS. I. NON-DIURETIC 2H-1,2,4-BENZOTHIADIAZINE 1,1-DIOXIDES. Journal of Medicinal Chemistry. [Link]

  • Garlie, N., et al. (2021). Thiazide-Sensitive NCC (Sodium-Chloride Cotransporter) in Human Metabolic Syndrome. Hypertension. [Link]

  • Zhao, Y., et al. (2022). Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide. Nature Communications. [Link]

  • Harris, K., & Tadi, P. (2023). Hypertension Medication. Medscape. [Link]

  • Herman, L. L., & Padala, S. A. (2023). Antihypertensive Medications. In StatPearls. StatPearls Publishing. [Link]

  • DailyMed. (2023). lisinopril and hydrochlorothiazide tablets tablet. U.S. National Library of Medicine. [Link]

Sources

Application Notes & Protocols: Leveraging 2H-1,2,4-Benzothiadiazine-1,1-dioxide for AMPA Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a cornerstone of fast excitatory neurotransmission and synaptic plasticity in the central nervous system (CNS), making it a prime target for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2][3][4][5] Positive allosteric modulators (PAMs), often termed "ampakines," offer a sophisticated strategy to enhance glutamatergic signaling without the excitotoxic risks associated with direct agonists.[6][7] Among the various chemical classes of ampakines, the 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold has emerged as a particularly fruitful source of potent and well-characterized modulators. This guide provides an in-depth exploration of the mechanism, key compounds, and practical applications of this chemical class, complete with detailed protocols for in vitro and in vivo evaluation.

| The Scientific Foundation: AMPA Receptors and Benzothiadiazine Modulation

The AMPA Receptor: A Master Regulator of Synaptic Strength

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[1][5] Structurally, they are tetrameric complexes assembled from four subunits (GluA1-GluA4).[6][8] Upon binding the neurotransmitter glutamate, the receptor's ion channel opens, allowing an influx of cations (primarily Na⁺ and sometimes Ca²⁺) that depolarizes the postsynaptic membrane. This process is tightly regulated. Following activation, the receptor rapidly enters a desensitized state, where the channel closes despite the continued presence of glutamate. This desensitization is a crucial physiological brake, preventing over-excitation. The modulation of this process is fundamental to synaptic plasticity phenomena like Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[9][10]

Mechanism of Action: How Benzothiadiazines Enhance AMPA Receptor Function

Compounds based on the this compound core act as non-competitive positive allosteric modulators. They do not bind to the glutamate recognition site but rather to a distinct allosteric site located at the interface between the ligand-binding domains of two adjacent subunits.[6][11][12]

The binding of a benzothiadiazine modulator stabilizes the receptor in an active, open conformation. This has two primary consequences:

  • Inhibition of Desensitization: The modulator significantly slows the rate at which the receptor enters the desensitized state. This prolongs the flow of ions in response to glutamate, thereby potentiating the synaptic current.[11][13][14][15][16]

  • Slowing of Deactivation: The modulator can also slow the rate of channel closing (deactivation) after glutamate dissociates, further contributing to an enhanced and prolonged excitatory postsynaptic potential (EPSC).[13][17]

This dual action effectively amplifies the physiological signal produced by a given amount of glutamate, enhancing synaptic transmission and facilitating the induction of LTP.[9][10]

Fig 1. Mechanism of Benzothiadiazine PAMs cluster_0 Rest Resting State (Channel Closed) Active Active State (Channel Open) Rest->Active Glutamate Binding Active->Rest Glutamate Unbinding (Deactivation) Desensitized Desensitized State (Channel Closed) Active->Desensitized Fast Desensitization PAM_Bound PAM-Stabilized Active State (Prolonged Opening) Active->PAM_Bound PAM Binding Desensitized->Rest Slow Recovery PAM_Bound->Rest Slowed Deactivation PAM_Bound->Desensitized Inhibited Desensitization Glutamate Glutamate PAM Benzothiadiazine PAM

Fig 1. Mechanism of Benzothiadiazine PAMs

| Key Compounds and Comparative Properties

Numerous derivatives of the benzothiadiazine scaffold have been synthesized and characterized. While sharing a core mechanism, they differ in potency, selectivity, and pharmacokinetic properties.

CompoundClass/TypeKey CharacteristicsTypical In Vitro EC₅₀References
Cyclothiazide (CTZ) Research ToolPotent inhibitor of AMPA receptor desensitization; also shows activity at GABA-A receptors. Selective for "flip" splice variants.28-46 µM for potentiation[11][14][16]
IDRA-21 Nootropic10-30x more potent than aniracetam with long-lasting cognitive enhancement (up to 48h). Can be neurotoxic in ischemic conditions.~500 µM for synaptic facilitation[9][18][19]
Aniracetam Racetam NootropicAlthough not a benzothiadiazine, it modulates AMPA receptors by slowing desensitization and deactivation. Often used as a comparator.1-5 mM[13][17][20][21][22]
7-phenoxy derivatives Novel AnalogsHighly potent next-generation modulators developed through structure-activity relationship studies, reaching nanomolar efficacy.As low as 2.0 nM[23][24]

| Application Notes & Experimental Protocols

This section provides validated, step-by-step protocols for the characterization and application of this compound modulators.

Application 1: Electrophysiological Characterization of Modulator Activity

Objective: To precisely quantify the effect of a benzothiadiazine compound on AMPA receptor kinetics using whole-cell patch-clamp electrophysiology. This is the gold-standard method for mechanistic analysis.

System: Cultured primary neurons (e.g., hippocampal, cortical) or a heterologous expression system like HEK293 cells stably transfected with specific AMPA receptor subunits (e.g., GluA2-flip).[15][16]

Fig 2. Workflow for Patch-Clamp Analysis A 1. Cell Culture (Neurons or Transfected HEK293) B 2. Prepare Solutions (Internal, External, Glutamate, Modulator) A->B C 3. Obtain Whole-Cell Recording (GΩ Seal, Rupture Patch) B->C D 4. Record Baseline (Fast application of Glutamate) C->D E 5. Apply Modulator (Pre-incubate then co-apply with Glutamate) D->E F 6. Data Acquisition (Measure Peak, Steady-State, Decay) E->F G 7. Analysis (Calculate Potentiation, ΔKinetics) F->G

Fig 2. Workflow for Patch-Clamp Analysis

Protocol: Whole-Cell Patch-Clamp

  • Cell Preparation: Plate primary neurons or transfected HEK293 cells onto glass coverslips 24-48 hours prior to recording.

  • Solution Preparation:

    • External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH 7.4.

    • Internal Solution (mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. pH 7.2.

    • Agonist: Prepare a 10 mM stock solution of L-Glutamate in external solution.

    • Modulator: Prepare a 10-100 mM stock solution of the benzothiadiazine compound in DMSO. Dilute to final concentrations in external solution immediately before use (final DMSO <0.1%).

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Using a glass micropipette filled with internal solution, form a giga-ohm seal with a target cell.

    • Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at -60 mV.

  • Baseline Measurement:

    • Position a fast-application perfusion system near the cell.

    • Apply a 100 ms pulse of 1 mM Glutamate and record the resulting inward current. Repeat 3-5 times to establish a stable baseline.

  • Modulator Application:

    • Switch the perfusion to the external solution containing the test concentration of the benzothiadiazine modulator.

    • Rationale: Pre-incubate the cell with the modulator for 30-60 seconds. Some modulators, like CTZ, exhibit time-dependent potentiation, making this step critical for achieving maximal effect.[16]

    • Following pre-incubation, apply a 100 ms pulse of 1 mM Glutamate co-mixed with the modulator. Record the current.

  • Data Analysis:

    • Measure the peak amplitude and the steady-state amplitude (at the end of the 100 ms pulse) for both baseline and modulator conditions.

    • Potentiation Ratio: (Steady-State Current Modulator) / (Steady-State Current Baseline).

    • Desensitization: Fit the decay of the baseline current to a single exponential function to determine the time constant (τ). Compare this to the decay in the presence of the modulator.

    • Trustworthiness: Always perform a vehicle control (e.g., 0.1% DMSO) to ensure the solvent has no effect. A successful experiment will show a significant increase in the steady-state current with minimal change in the peak current.

Application 2: High-Throughput Screening (HTS) for Novel Modulators

Objective: To rapidly screen a chemical library of benzothiadiazine derivatives to identify compounds with AMPA receptor potentiating activity using a fluorescence-based plate reader assay.

System: HEK293 cells stably expressing a calcium-permeable AMPA receptor (e.g., the unedited GluA2(Q) subunit) are ideal.[23][24] Cation influx through the receptor can be measured via a calcium-sensitive dye.

Protocol: FLIPR Calcium Flux Assay

  • Cell Plating: Seed GluA2(Q)-expressing HEK293 cells into 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove culture media and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid. Incubate for 60 minutes at 37°C.

  • Assay Execution (using a FLIPR or similar instrument):

    • Place the cell plate and compound/agonist plates into the instrument.

    • Rationale (Dual Addition): This protocol distinguishes PAMs from direct agonists.[25]

      • First Addition: Add compounds from the library (e.g., at 10 µM final concentration). The instrument measures fluorescence for 2-5 minutes. A direct agonist would cause a signal here.

      • Second Addition: Add a sub-maximal concentration of L-Glutamate (e.g., EC₂₀, typically 5-10 µM). The instrument measures fluorescence for another 2-5 minutes. A PAM will significantly enhance the signal produced by this glutamate addition.

  • Data Analysis:

    • For each well, calculate the peak fluorescence response after the second (glutamate) addition.

    • Normalize the data: 0% effect = vehicle control; 100% effect = a saturating concentration of a known PAM like Cyclothiazide.

    • Hits are defined as compounds that produce a response greater than a predefined threshold (e.g., >50% potentiation).

  • Trustworthiness & Follow-up:

    • The quality of an HTS plate is determined by the Z'-factor, calculated from positive (CTZ) and negative (vehicle) controls. A Z' > 0.5 is considered excellent.

    • Counter-screening: Hits should be tested against the parental HEK293 cell line (without the AMPA receptor) to eliminate false positives that interfere with the dye or cell health.[26][27]

Application 3: In Vivo Evaluation of Cognitive Enhancement

Objective: To determine if a lead benzothiadiazine compound improves learning and memory in a whole-animal model.

System: Rodent models of cognitive impairment are commonly used. The Novel Object Recognition (NOR) task is a robust assay for recognition memory.[28][29]

Protocol: Novel Object Recognition (NOR) Task

  • Habituation: For 2-3 days, allow rats or mice to explore an empty testing arena (e.g., a 40x40 cm open box) for 10 minutes per day to reduce novelty-induced stress.

  • Drug Administration: On the test day, administer the benzothiadiazine compound (e.g., 1-10 mg/kg) or vehicle via the desired route (e.g., oral gavage, i.p. injection) 30-60 minutes before training.

  • Training Phase (T1):

    • Place two identical objects (e.g., small glass bottles) in the arena.

    • Place the animal in the arena and allow it to explore for 5 minutes.

    • Rationale: A healthy animal will explore both objects for a similar amount of time. Record the time spent exploring each object (defined as nose pointing at the object within 2 cm).

  • Retention Interval: Return the animal to its home cage for a set period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Testing Phase (T2):

    • Replace one of the familiar objects with a novel object.

    • Return the animal to the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar (F) and novel (N) objects.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) : DI = (TimeN - TimeF) / (TimeN + TimeF).

    • Trustworthiness: A DI significantly above zero indicates successful recognition memory (i.e., the animal prefers the novel object). The vehicle group should have a positive DI. A cognitive impairment model (e.g., scopolamine-treated) would show a DI near zero, and an effective nootropic will rescue this deficit, resulting in a significantly higher DI compared to the impaired group.[18][29][30]

    • Always analyze total exploration time to ensure the drug did not simply cause hyperactivity or sedation.

| Conclusion and Future Perspectives

The this compound scaffold has proven to be an invaluable chemical tool for dissecting the complex function of AMPA receptors. Compounds like cyclothiazide remain essential in basic research, while derivatives like IDRA-21 paved the way for exploring ampakines as cognitive enhancers.[18] The ongoing development of highly potent, next-generation analogs demonstrates the platform's enduring potential.[23][24]

However, the path to clinical translation has been challenging, with some ampakine trials yielding inconsistent results.[1][2] Future research must focus on developing modulators with improved selectivity, not just for receptor subunits, but for specific AMPA receptor-auxiliary protein complexes, which could allow for more targeted engagement of neural circuits affected by disease.[1][26][27] The protocols outlined in this guide provide a robust framework for researchers to contribute to this exciting and vital area of drug discovery.

| References

  • The Mechanism of Action of Aniracetam at Synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: Indirect and Direct Effects on Desensitization. PubMed.

  • Cyclothiazide | AMPA Receptors PAM. MedchemExpress.com.

  • IDRA-21. Wikipedia.

  • Effects of cyclothiazide on GluR1/AMPA receptors. PubMed.

  • IDRA-21, a positive AMPA receptor modulator, inhibits synaptic and extrasynaptic NMDA receptor mediated events in cultured cerebellar granule cells. PubMed.

  • IDRA 21 | AMPA Modulator. MedchemExpress.com.

  • Effects of cyclothiazide on GluR1/AMPA receptors. PNAS.

  • Cyclothiazide | AMPA Receptors. Tocris Bioscience.

  • What is the mechanism of Cyclothiazide?. Patsnap Synapse.

  • Effect of the AMPA receptor modulator IDRA 21 on LTP in hippocampal slices. PubMed.

  • What is Aniracetam used for?. Patsnap Synapse.

  • AMPA Receptors as Therapeutic Targets for Neurological Disorders. PubMed.

  • What is the mechanism of Aniracetam?. Patsnap Synapse.

  • AMPA Receptors as Therapeutic Targets for Neurological Disorders | Request PDF. ResearchGate.

  • (PDF) The Mechanism of Action of Aniracetam at Synaptic -Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors: Indirect and Direct Effects on Desensitization. ResearchGate.

  • Aniracetam. Nootropics Expert.

  • benzothiadiazines derivatives as novel allosteric modulators of kainic acid receptors. Journal of Physiology and Pharmacology.

  • The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases. Unknown Source.

  • 7-Phenoxy-substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency. PMC.

  • 5-Arylbenzothiadiazine Type Compounds as Positive Allosteric Modulators of AMPA/Kainate Receptors. PMC - PubMed Central.

  • 1,2,4-Benzothiadiazine-1,1-dioxide derivatives as ionotropic glutamate receptor ligands: synthesis and structure-activity relationships. PubMed.

  • Ampakines. Ampakine.

  • BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS. Journal of Physiology and Pharmacology.

  • Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546. Unknown Source.

  • Lead Compounds. RespireRx Pharmaceuticals.

  • 7-Phenoxy-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency. PubMed.

  • Design, Synthesis, and Pharmacology of Novel 7-Substituted 3,4-Dihydro-2 H -1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of AMPA Receptors. ResearchGate.

  • AMPA receptor modulators as cognitive enhancers. PubMed.

  • AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. PMC - PubMed Central.

  • Screening for AMPA receptor auxiliary subunit specific modulators. PMC - PubMed Central.

  • Editorial: Regulation of AMPA receptors in brain diseases, from the genetic to the functional level, volume II. NIH.

  • Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors | Request PDF. ResearchGate.

  • AMPA receptor potentiators for the treatment of CNS disorders.. Semantic Scholar.

  • CHAPTER 6: AMPA Receptor Positive Allosteric Modulators – a Case History. Books.

  • Screening for AMPA receptor auxiliary subunit specific modulators. ResearchGate.

  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. MDPI.

Sources

Application Notes and Protocols for 2H-1,2,4-Benzothiadiazine-1,1-dioxide Derivatives as PI3Kδ Inhibitors in Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Targeting of PI3Kδ in B-Cell Malignancies

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[3] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the expression of p110δ is primarily restricted to leukocytes, making it a highly attractive therapeutic target in hematological malignancies.[3][4] This restricted expression pattern allows for the selective targeting of immune cells, including malignant B-lymphocytes, which can potentially minimize off-target effects.[3][4]

In B-cell malignancies such as chronic lymphocytic leukemia (CLL) and certain non-Hodgkin lymphomas, the PI3K pathway is often not mutationally activated but is crucial for mediating supportive cues from the tumor microenvironment and the B-cell antigen receptor (BCR).[5] PI3Kδ is a key mediator of BCR signaling.[6] Its inhibition has shown impressive clinical activity in these diseases.[3][5] This has spurred the development of selective PI3Kδ inhibitors. One such promising scaffold that has emerged from these efforts is the 2H-1,2,4-Benzothiadiazine-1,1-dioxide core.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of novel this compound derivatives as selective PI3Kδ inhibitors. We will delve into the mechanism of action, provide detailed protocols for in vitro evaluation, and discuss the interpretation of results.

The this compound Scaffold: A New Frontier in PI3Kδ Inhibition

Recent research has led to the design and synthesis of a novel series of 2H-benzo[e][3][5][7]thiadiazine 1,1-dioxide derivatives as PI3Kδ inhibitors. These compounds were developed by replacing the carbonyl group in a quinazolinone core with a sulfonyl group. This modification, while reducing the overall PI3Kδ inhibitory potency compared to the parent quinazolinone compounds, maintained high selectivity over other PI3K isoforms.

Two lead compounds from this series, designated as 15a and 15b , have demonstrated notable potency and selectivity. The introduction of a 5-indolyl (in 15a) or a 3,4-dimethoxyphenyl (in 15b) moiety at a key affinity pocket resulted in the most potent analogues.[7]

Key Characteristics of Lead Compounds:
CompoundStructure-Defining MoietyPI3Kδ IC50 (nM)Selectivity over PI3KαSelectivity over PI3KβSelectivity over PI3Kγ
15a 5-indolyl217>140-fold>140-fold>140-fold
15b 3,4-dimethoxyphenyl266>60-fold>90-fold>20-fold

Data synthesized from literature reports.[7]

These compounds serve as excellent research tools for investigating the biological consequences of selective PI3Kδ inhibition in various experimental models.

Experimental Workflows and Protocols

A systematic approach is essential for the robust evaluation of these novel PI3Kδ inhibitors. The following sections provide detailed, step-by-step methodologies for key experiments.

I. Biochemical Kinase Activity Assay

The initial assessment of a putative inhibitor is to determine its direct effect on the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol: PI3Kδ ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound test compounds in a suitable solvent (e.g., DMSO) and then in the kinase assay buffer.

    • Prepare a solution of recombinant human PI3Kδ enzyme in kinase assay buffer.

    • Prepare a solution of the lipid substrate (e.g., PIP2) in the kinase assay buffer.

    • Prepare the ATP solution in the kinase assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the following components in order:

      • Test compound dilution or vehicle control (for positive and negative controls).

      • Recombinant PI3Kδ enzyme.

      • Lipid substrate.

    • Incubate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kδ activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Controls:

  • Positive Control (No Inhibition): Vehicle (e.g., DMSO) instead of the test compound.

  • Negative Control (Maximum Inhibition): A known potent, non-selective PI3K inhibitor like Wortmannin or a highly selective PI3Kδ inhibitor such as Idelalisib.

II. Cellular Assay: Western Blot Analysis of p-Akt

To confirm that the inhibitor is active in a cellular context, it is crucial to assess its effect on the PI3K signaling pathway. A key downstream effector of PI3K is Akt. Inhibition of PI3Kδ should lead to a decrease in the phosphorylation of Akt at Serine 473 (p-Akt Ser473).

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using an antibody specific to the phosphorylated form of Akt, we can quantify the level of pathway activation.

Protocol: Western Blot for p-Akt in SU-DHL-6 Cells

  • Cell Culture and Treatment:

    • Culture SU-DHL-6 cells (a human B-cell lymphoma cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.[6][8][9]

    • Seed the cells at a density of 0.8 x 10^6 cells/mL.[6][10]

    • Treat the cells with various concentrations of the this compound test compound or vehicle control for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.[4]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-Akt signal to the total Akt signal and the loading control.

Expected Outcome: A dose-dependent decrease in the p-Akt/total Akt ratio in cells treated with an effective this compound PI3Kδ inhibitor.

III. Cell Proliferation Assay

The ultimate goal of an anticancer agent is to inhibit the proliferation of cancer cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay for SU-DHL-6 Cell Proliferation

  • Cell Seeding:

    • Seed SU-DHL-6 cells in a 96-well plate at a density of 1,000 to 100,000 cells per well. The optimal seeding density should be determined empirically for your specific experimental conditions.

    • Incubate for 24 hours to allow the cells to acclimate.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound test compound or vehicle control.

    • Incubate for a desired period, typically 72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization:

    • For suspension cells like SU-DHL-6, it is often recommended to add the solubilization solution directly without removing the media to avoid aspirating the cells.

    • Add 100 µL of a detergent reagent (e.g., 0.1 N HCl in anhydrous isopropanol or a commercial solubilization solution) to each well.

    • Pipette up and down to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Record the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value from the dose-response curve.

Controls:

  • Positive Control (No Inhibition): Vehicle (e.g., DMSO) treated cells.

  • Negative Control (Maximum Inhibition): A known cytotoxic agent or a potent PI3Kδ inhibitor with established anti-proliferative effects in SU-DHL-6 cells.

Data Visualization and Interpretation

Signaling Pathway Diagram

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PIP3 PIP3 PI3Kd->PIP3 AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT AKT->pAKT Phosphorylation mTOR mTOR pAKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2H-1,2,4-Benzothiadiazine -1,1-dioxide Inhibitor->PI3Kd Inhibition

Experimental Workflow Diagram

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation Synthesis Synthesis of 2H-1,2,4-Benzothiadiazine -1,1-dioxide Derivatives Kinase_Assay PI3Kδ Kinase Assay (e.g., ADP-Glo™) Synthesis->Kinase_Assay IC50_determination Determine IC50 & Selectivity Kinase_Assay->IC50_determination Cell_Culture Culture SU-DHL-6 Cells IC50_determination->Cell_Culture Western_Blot Western Blot for p-Akt Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition GI50_determination Determine GI50 Proliferation_Assay->GI50_determination

Conclusion and Future Directions

The this compound scaffold represents a valuable new chemical class for the development of selective PI3Kδ inhibitors. The protocols outlined in this guide provide a robust framework for the in vitro characterization of these compounds. By following these methodologies, researchers can accurately determine the potency, selectivity, and cellular efficacy of novel inhibitors.

Future studies should aim to evaluate the lead compounds from this series in in vivo models of B-cell malignancies to assess their pharmacokinetic properties and anti-tumor efficacy. Furthermore, exploring the synergistic potential of these inhibitors with other anticancer agents could lead to the development of more effective combination therapies. The high selectivity of the this compound derivatives makes them particularly attractive candidates for further preclinical and clinical development.

References

  • Synthesis and Evaluation of Novel 2H-Benzo[e]-[3][5][7]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. PubMed. Available at: [Link]

  • PI3Kδ Inhibition Hits a Sensitive Spot in B Cell Malignancies. PubMed. Available at: [Link]

  • p110δ PI3 kinase pathway: emerging roles in cancer. Semantic Scholar. Available at: [Link]

  • Does anyone know how to cultivate and subculture SU-DHL-6 (DLBCL cell line) optimally. ResearchGate. Available at: [Link]

  • PI3Kδ Inhibitors in Cancer: Rationale and Serendipity Merge in the Clinic. AACR Journals. Available at: [Link]

  • PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients. MDPI. Available at: [Link]

  • Development and safety of PI3K inhibitors in cancer. PMC - NIH. Available at: [Link]

  • Manual: Cell Proliferation Assay Kit. Agilent. Available at: [Link]

  • A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. NIH. Available at: [Link]

  • PI3Kδ inhibitors offer serious promise in solid tumors. iOnctura. Available at: [Link]

  • MTT Assay protocol for Suspension cells - Cell Viability Assay? ResearchGate. Available at: [Link]

  • Role of PI3K Inhibitors in Treatment of B-cell Malignancies. OncLive. Available at: [Link]

  • Targeting PI3Kδ in cancer: a setback or the end. PMC - NIH. Available at: [Link]

  • Cell Proliferation Assay. Protocol Online. Available at: [Link]

  • Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy. PubMed Central. Available at: [Link]

  • Cell Prolifer
  • Targeting PI3K in Cancer: Impact on Tumor Cells, Their Protective Stroma, Angiogenesis, and Immunotherapy. AACR Journals. Available at: [Link]

  • PI3K and Cancer: Lessons, Challenges and Opportunities. PMC - PubMed Central. Available at: [Link]

  • PI3K Signaling in Cancer: Beyond AKT. PMC - PubMed Central. Available at: [Link]

  • PRINCIPLES OF PI3K BIOLOGY AND ITS ROLE IN LYMPHOMA. NCBI. Available at: [Link]

  • SU-DHL-6. Leibniz Institute DSMZ. Available at: [Link]

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. Available at: [Link]

  • SU-DHL-6. Creative Bioarray. Available at: [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. Available at: [Link]

  • The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL. NIH. Available at: [Link]

  • Development and application of PI3K assays for novel drug discovery. ResearchGate. Available at: [Link]

  • Western Blot Protocol. YouTube. Available at: [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays. PMC - NIH. Available at: [Link]

Sources

The Evaluation of 2H-1,2,4-Benzothiadiazine-1,1-dioxide Compounds: A Guide to In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold is a versatile heterocyclic structure that forms the backbone of a wide range of pharmacologically active compounds. Historically recognized for their diuretic and antihypertensive properties, derivatives of this core structure are now being explored for a multitude of therapeutic applications, including oncology, neuroscience, and anti-inflammatory treatments.[1][2][3] This guide provides a comprehensive overview of the in vitro and in vivo methodologies for the evaluation of novel this compound compounds, offering detailed protocols and the scientific rationale behind experimental choices to aid researchers in drug discovery and development.

Section 1: In Vitro Evaluation Strategies

The initial assessment of this compound derivatives typically involves a battery of in vitro assays to determine their biological activity, mechanism of action, and selectivity. The choice of assays is dictated by the therapeutic target of interest. Here, we focus on their evaluation as anticancer agents, specifically as PI3Kδ inhibitors, and as neurological agents targeting the AMPA receptor.

Anticancer Activity Assessment

A significant area of investigation for this compound compounds is their potential as anticancer agents.[4][5] The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that is often dysregulated in cancer, making it a prime target for therapeutic intervention. Specifically, the PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell malignancies.[6]

The rationale for investigating these compounds as PI3Kδ inhibitors stems from the observation that this enzyme is a key driver in the proliferation and survival of certain cancer cells, particularly B-cell lymphomas.[6] By inhibiting PI3Kδ, the downstream signaling that promotes cell growth and survival is blocked, leading to apoptosis of the cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 converts to PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates CellSurvival Cell Survival, Growth, Proliferation Akt->CellSurvival AMPA_Receptor_Modulation cluster_synapse Synaptic Cleft Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds Channel Ion Channel AMPAR->Channel opens PAM Benzothiadiazine PAM PAM->AMPAR binds allosterically Neuron Postsynaptic Neuron Channel->Neuron Na+/Ca2+ influx EPSP Enhanced Excitatory Postsynaptic Potential (EPSP) Neuron->EPSP

Caption: AMPA Receptor Positive Allosteric Modulation.

Section 2: In Vivo Evaluation Strategies

Promising candidates from in vitro screening are advanced to in vivo studies to assess their pharmacokinetic properties, efficacy, and safety in a whole-animal system.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are critical determinants of its efficacy and safety.

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice.

Procedure:

  • Compound Administration: Administer the test compound to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), and oral bioavailability (F%).

Compound Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%) Reference
S-6310Oral1436 ± 3152.08537 ± 186229.2[7]

Table 3: Pharmacokinetic Parameters of an Exemplary this compound Derivative in Rats.

Efficacy Studies

Efficacy studies are designed to demonstrate the desired therapeutic effect of the compound in a relevant animal model of the disease.

Animals:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice).

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., SU-DHL-6) into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle to the respective groups according to a predetermined schedule and route.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the antitumor efficacy of the compound.

The NOR test is a widely used behavioral assay to assess learning and memory in rodents. [8] Apparatus:

  • An open-field arena.

  • A set of different objects that are of similar size but distinct in shape and texture.

Procedure:

  • Habituation: Allow the mice to freely explore the empty arena for a set period (e.g., 10 minutes) on two consecutive days to acclimate them to the environment.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore them for a defined period (e.g., 10 minutes).

  • Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Testing Phase: Place one of the familiar objects and one novel object in the arena. Allow the mouse to explore for a set period (e.g., 5 minutes).

  • Data Acquisition: Record the time the mouse spends exploring each object.

  • Data Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Cardiovascular Safety Assessment

Given the historical use of benzothiadiazines as antihypertensives, a cardiovascular safety assessment is prudent.

Animals:

  • Normotensive or hypertensive rat strains (e.g., Sprague-Dawley or Spontaneously Hypertensive Rats).

Procedure:

  • Instrumentation: Implant telemetry devices for continuous monitoring of blood pressure and heart rate, or use non-invasive tail-cuff methods. [9][10][11]2. Baseline Measurement: Record baseline cardiovascular parameters before compound administration.

  • Compound Administration: Administer the test compound at various doses.

  • Data Acquisition: Continuously or intermittently record blood pressure (systolic, diastolic, mean arterial) and heart rate for a specified duration post-dosing.

  • Data Analysis: Compare the post-dose cardiovascular parameters to the baseline values to identify any significant changes.

Section 3: Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutics for a range of diseases. A systematic and rigorous evaluation, employing a combination of the in vitro and in vivo methodologies outlined in this guide, is essential for identifying and characterizing lead candidates with the desired efficacy and safety profiles. The protocols provided herein serve as a foundation for researchers to design and execute robust preclinical studies, ultimately advancing the most promising compounds towards clinical development.

References

  • Huwaimel, B., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. [Link]

  • Huwaimel, B., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1226-1234. [Link]

  • Wang, Y., et al. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-t[4][12][13]hiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules, 24(23), 4277. [Link]

  • Huwaimel, B., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1226-1234. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. In Redbook 2000: IV.C.3.b. Toxicological Principles for the Safety Assessment of Direct Food Additives and Color Additives Used in Food. [Link]

  • Shen, R., et al. (2019). Design, synthesis and biological evaluation of novel benzothiadiazine derivatives as potent PI3Kδ-selective inhibitors for treating B-cell-mediated malignancies. European Journal of Medicinal Chemistry, 173, 247-261. [Link]

  • Song, J. S., et al. (2016). Pharmacokinetic Characterization of 2-(3-benzoyl)-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazine-2-yl-1-phenylethanone, a Novel 11β-hydroxysteroid Dehydrogenase Type 1 Inhibitor in Rats. Archives of Pharmacal Research, 39(4), 492-498. [Link]

  • Gurdal, E. E., et al. (2015). Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 15(3), 382-389. [Link]

  • Kamal, A., et al. (2011). Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilinot[4][12][13]riazolo[1,5-b]t[4][12][13]hiadiazine 5,5-diones. Medicinal Chemistry, 7(3), 165-172. [Link]

  • Xie, J., et al. (2023). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[12][13]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 14, 1189683. [Link]

  • Patel, K., et al. (2018). Synthesis and Anticancer Activity of 1,2,4-Benzothiadiazine-1,1-dioxides. ResearchGate. [Link]

  • do Vale, G. T., et al. (2011). Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. Journal of the American Association for Laboratory Animal Science, 50(2), 198-203. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1356788. [Link]

  • Kumar, A., et al. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Current Drug Metabolism, 20(10), 794-811. [Link]

  • Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of Pharmacology & Pharmacotherapeutics, 3(2), 172-177. [Link]

  • Al-Ghorbani, M., et al. (2020). Timeline for the experimental protocol. Rats surgeries and BP measurements were staggered over a 3-day period for groups of 6 rats (2 per group) such that measurements could be made during the first 6 hours of the light cycle. ResearchGate. [Link]

  • Sýkorová, B., & Kuneš, J. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Physiological Research, 73(1), 1-10. [Link]

  • Le S., et al. (2011). Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 54(21), 7541-7551. [Link]

  • Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. ResearchGate. [Link]

  • Pirotte, B., et al. (2020). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. ORBi. [Link]

  • García-Rincón, J., et al. (2022). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. International Journal of Molecular Sciences, 23(6), 3233. [Link]

  • Parenti, C., et al. (1983). [Cardiovascular action of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. VII]. Il Farmaco; edizione scientifica, 38(10), 738-749. [Link]

  • Taylor, R. M., & Rubin, A. A. (1964). STUDIES ON THE RENAL PHARMACOLOGY OF DIAZOXIDE, AN ANTIDIURETIC BENZOTHIADIAZINE. The Journal of pharmacology and experimental therapeutics, 144, 284-292. [Link]

  • Tait, A., et al. (2005). 1,2,4-Benzothiadiazine derivatives as alpha1 and 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry Letters, 15(4), 1185-1188. [Link]

  • Fülöp, F., & Lázár, L. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(18), 4283. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, particularly focusing on the widely used method involving the condensation of 2-aminobenzenesulfonamide with triethyl orthoformate.

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most frequently employed and accessible method is the direct condensation of 2-aminobenzenesulfonamide with triethyl orthoformate. This reaction is typically performed under reflux conditions and offers a direct route to the desired product.[1] The process is operationally simple and serves as the foundation for many synthetic variations.

Q2: What is the role of triethyl orthoformate in this reaction?

A2: Triethyl orthoformate serves as a one-carbon electrophile. The reaction proceeds via a cascade mechanism where the amino group of 2-aminobenzenesulfonamide nucleophilically attacks the orthoformate, leading to the formation of an intermediate imidate. Subsequent intramolecular cyclization with the sulfonamide nitrogen, followed by elimination of ethanol, yields the final heterocyclic product.[2][3]

Q3: Is a catalyst required for the condensation of 2-aminobenzenesulfonamide with triethyl orthoformate?

A3: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the addition of a catalytic amount of a protic acid, such as acetic acid, can significantly accelerate the reaction rate. The acid protonates the orthoformate, making it a more potent electrophile and facilitating the initial nucleophilic attack by the aniline.[2]

Q4: What are the typical yields for this synthesis?

A4: Yields can vary depending on the specific reaction conditions, purity of starting materials, and work-up procedure. Reported yields for similar benzothiadiazine dioxide syntheses range from moderate to good.[4] Optimization of reaction parameters is crucial for maximizing the yield.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (2-aminobenzenesulfonamide) and the product. The disappearance of the starting material spot is a good indicator of reaction completion.

Section 2: Troubleshooting Guide

This section provides a detailed guide to troubleshoot common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of my desired product, or the reaction does not seem to be proceeding. What are the possible causes and how can I address them?

A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Purity of Starting Materials Impurities in 2-aminobenzenesulfonamide or triethyl orthoformate can inhibit the reaction. Moisture is particularly detrimental as it can hydrolyze the orthoformate.- Ensure 2-aminobenzenesulfonamide is pure and dry. Recrystallize if necessary. - Use freshly opened or distilled triethyl orthoformate.
Insufficient Reaction Temperature The cyclization reaction requires sufficient thermal energy to overcome the activation barrier.- Ensure the reaction mixture is refluxing vigorously. - Use a high-boiling point solvent if necessary, although triethyl orthoformate often serves as both reactant and solvent.[1]
Inadequate Reaction Time The reaction may not have reached completion.- Monitor the reaction closely using TLC until the starting material is consumed.[1] - Extend the reflux time if the reaction is proceeding slowly.
Absence of Catalyst The uncatalyzed reaction can be slow.- Add a catalytic amount of glacial acetic acid to the reaction mixture to promote the reaction.[2]
Premature Product Precipitation The product may precipitate out of the reaction mixture before the reaction is complete, hindering further conversion.- Consider using a co-solvent to improve the solubility of the product at reflux temperature.
Problem 2: Formation of Impurities and Side Products

Q: My final product is impure, and I observe multiple spots on my TLC plate. What are the likely side products and how can I minimize their formation?

A: The formation of impurities is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Products and Mitigation Strategies:

  • Unreacted Starting Material: This is the most common impurity if the reaction is incomplete.

    • Solution: Ensure the reaction goes to completion by optimizing reaction time and temperature, and consider using a catalyst.[2]

  • Polymeric Byproducts: At high temperatures, starting materials or intermediates can polymerize.

    • Solution: Avoid excessively high temperatures and prolonged reaction times. Once the reaction is complete based on TLC, proceed with the work-up.

  • Hydrolysis Products: Moisture in the reaction can lead to the hydrolysis of triethyl orthoformate to formic acid and ethanol, which can lead to other side reactions.

    • Solution: Use anhydrous conditions. Dry all glassware thoroughly and use dry solvents and reagents.

Problem 3: Difficulties in Product Isolation and Purification

Q: I am having trouble isolating a pure product. The crude material is an oil or a sticky solid. What are the best practices for work-up and purification?

A: Effective product isolation and purification are critical for obtaining high-quality this compound.

Work-up and Purification Protocol:

  • Cooling and Precipitation: Upon completion, the reaction mixture is typically cooled to room temperature. The product, being a solid, should precipitate out.[1]

  • Filtration: The precipitate is collected by filtration.

  • Washing: The collected solid should be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted triethyl orthoformate and other soluble impurities.[1]

  • Recrystallization: This is the most effective method for purifying the crude product. A suitable solvent or solvent system (e.g., ethanol, ethanol/water) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.

  • Drying: The purified crystals should be dried under vacuum to remove any residual solvent.

Troubleshooting Purification:

Issue Possible Cause Solution
Oily Crude Product Presence of unreacted triethyl orthoformate or other low-melting impurities.- Thoroughly wash the crude product with a non-polar solvent before attempting recrystallization. - Try triturating the oil with a non-polar solvent to induce crystallization.
Product Does Not Precipitate Upon Cooling The product is too soluble in the reaction mixture even at room temperature.- Concentrate the reaction mixture by removing excess triethyl orthoformate under reduced pressure. - Add a non-polar solvent (anti-solvent) to the concentrated mixture to induce precipitation.
Poor Recovery from Recrystallization The chosen solvent is too good a solvent for the product even at low temperatures.- Use a solvent mixture to fine-tune the solubility. - Minimize the amount of solvent used for recrystallization.

Section 3: Experimental Workflow and Data

Standard Synthesis Protocol

This protocol outlines a typical procedure for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminobenzenesulfonamide (1.0 equivalent) in triethyl orthoformate (used in excess, e.g., 10-15 equivalents).[1]

  • Reaction: Heat the suspension to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with diethyl ether and then recrystallize from a suitable solvent like ethanol.

  • Drying: Dry the purified product under vacuum.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Aminobenzenesulfonamide + Triethyl Orthoformate reflux Reflux start->reflux Heat cool Cool to RT reflux->cool Reaction Complete (TLC) filter Filter cool->filter wash Wash with Et2O filter->wash recrystallize Recrystallize wash->recrystallize dry Dry recrystallize->dry product Pure 2H-1,2,4-Benzothiadiazine -1,1-dioxide dry->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting cluster_causes cluster_solutions start Low Yield Issue purity Impure Reagents? start->purity temp Low Temperature? start->temp time Short Reaction Time? start->time catalyst No Catalyst? start->catalyst check_purity Purify/Dry Reagents purity->check_purity increase_temp Ensure Vigorous Reflux temp->increase_temp increase_time Monitor by TLC & Extend Time time->increase_time add_catalyst Add Catalytic Acid catalyst->add_catalyst

Caption: Troubleshooting logic for low yield issues.

References

  • Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. (2013). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Optimization of the Reaction Conditions a. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Posi. (n.d.). ORBi. Retrieved January 16, 2026, from [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2020). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Benzothiadiazine Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 16, 2026, from [Link]

  • 1,2,3-benzothiadiazole 1,1-dioxide. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • 2-METHYL-2H-1,2,4-BENZOTHIADIAZINE, 1,1-DIOXIDE. (n.d.). AIST. Retrieved January 16, 2026, from [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (2020). MDPI. Retrieved January 16, 2026, from [Link]

  • One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis and Evaluation of Novel 2H-Benzo[e]-[4][5][6]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. (2019). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Three‐step synthesis of target EG appended benzothiadiazine‐1,1‐dioxide... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Optimization of the reaction conditions. a. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of Potential Diuretic Agents. II. Dichloro Derivatives of 1,2,4-Benzothiadiazine 1,1-Dioxide1. (n.d.). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

  • 2h-1, 2, 3-benzothiadiazine-1, 1-dioxides and process for their production. (n.d.). Google Patents.
  • (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). Scilit. Retrieved January 16, 2026, from [Link]

  • Optimization of conditions for the model reaction a. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthetic process of triethyl orthoformate. (n.d.). Google Patents.
  • Reaction of 3-Amino-1,2,4-Triazole with Diethyl Phosphite and Triethyl Orthoformate: Acid-Base Properties and Antiosteoporotic Activities of the Products. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

Sources

Identification of side products in "2H-1,2,4-Benzothiadiazine-1,1-dioxide" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2H-1,2,4-Benzothiadiazine-1,1-dioxide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during synthesis and subsequent reactions. Our goal is to provide practical, experience-driven advice to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities I might encounter in the synthesis of 2H-1,2,4-benzothiadiazine-1,1-dioxides?

A1: Based on typical synthetic routes, you can anticipate several classes of impurities. These include positional isomers, products from incomplete reactions (e.g., uncyclized intermediates), ring-opened byproducts, and derivatives where further unintended reactions have occurred, such as N-oxidation or dealkylation. It is also common to find residual starting materials, such as substituted anilines and sulfonyl chlorides, in the crude product mixture.[1]

Q2: I am using an aza-Wittig reaction to synthesize a 3-substituted-1,2,4-benzothiadiazine 1,1-dioxide. What is the most likely and persistent byproduct I need to remove?

A2: In syntheses employing the aza-Wittig reaction, the most common and often challenging byproduct to remove is triphenylphosphine oxide (TPPO).[2][3][4] This is formed from the triphenylphosphine reagent used to generate the iminophosphorane intermediate. TPPO can be difficult to separate from the desired product due to its polarity and solubility in many organic solvents.

Q3: My reductive cyclization of a 2-nitrobenzenesulfonamide is giving a low yield of the desired benzothiadiazine dioxide. What could be the issue?

A3: Low yields in reductive cyclizations, for instance, those using sodium dithionite, often stem from the multi-step nature of the reaction (nitro reduction, imine formation, and cyclization).[5] Incomplete reduction of the nitro group or stalling at the intermediate imine stage are common failure points. The reaction conditions, such as pH and temperature, must be carefully controlled to drive the tandem reaction to completion. Side reactions, such as the formation of benzimidazoles under certain reductive conditions with specific starting materials, have also been observed in related chemistries.

Q4: Are there any known complex impurities, such as dimers, that can form with benzothiadiazine-1,1-dioxide derivatives?

A4: Yes, the formation of dimeric impurities has been documented, particularly in well-known derivatives like hydrochlorothiazide. A notable example is a methylene-bridged dimer, which has been identified and characterized using advanced analytical techniques.[6] Such impurities can arise from reactions between the parent molecule and reactive intermediates or byproducts in the reaction mixture.

Troubleshooting Guides

Issue 1: Identification of an Unknown Peak in HPLC/LC-MS Analysis

Symptoms: A significant, unexpected peak appears in your chromatogram, which does not correspond to your starting materials or desired product.

Possible Causes & Troubleshooting Steps:

  • Incomplete Cyclization: The unknown peak could be an uncyclized intermediate. For instance, in the aza-Wittig synthesis, a stable iminophosphorane intermediate can be isolated if the reaction temperature is not high enough to promote cyclization.[2][3]

    • Action: Re-evaluate your reaction conditions, particularly temperature and reaction time. Consider using a higher boiling point solvent if necessary. Analyze the unknown peak by mass spectrometry to see if its mass corresponds to the expected intermediate.

  • Positional Isomer Formation: Depending on the substitution pattern of your starting materials, the formation of a positional isomer is possible.

    • Action: Isolate the impurity using preparative HPLC and characterize it using 2D NMR techniques (COSY, NOESY, HMBC) to determine its exact structure.[6]

  • Ring-Opened Product: Harsh reaction conditions (e.g., high temperatures or extreme pH) can lead to the hydrolysis or cleavage of the thiadiazine ring.

    • Action: Analyze the mass of the impurity to check for the addition of water or other solvent molecules. Re-run the reaction under milder conditions.

  • Dimerization: As mentioned, dimeric species can form.

    • Action: Check the mass spectrum for a peak corresponding to approximately double the mass of your expected product. The isotopic pattern can also provide clues.

Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO)

Symptoms: Your purified product is contaminated with a significant amount of TPPO, as confirmed by NMR or MS.

Possible Causes & Troubleshooting Steps:

  • Co-elution during Chromatography: TPPO has moderate polarity and can co-elute with the desired product on silica gel.

    • Action 1 (Chromatography Optimization): Modify your solvent system. A gradient elution might be necessary to achieve better separation. Sometimes, switching to a different stationary phase (e.g., alumina) can be effective.

    • Action 2 (Precipitation): After the reaction, dissolve the crude mixture in a suitable solvent (e.g., dichloromethane) and add a non-polar solvent in which TPPO is insoluble (e.g., hexane or diethyl ether) to precipitate it.

    • Action 3 (Chemical Conversion): For stubborn cases, TPPO can be converted to a more easily separable derivative, although this adds extra steps to your synthesis.

Experimental Protocols

Protocol 1: General Method for Impurity Identification
  • Initial Analysis: Obtain a high-resolution mass spectrum (HRMS) and a proton NMR spectrum of the crude reaction mixture.

  • Isolation: If the impurity is present in a significant amount (>5%), isolate it using preparative HPLC or column chromatography.

  • Structural Elucidation:

    • Obtain HRMS of the isolated impurity to determine its elemental composition.

    • Acquire detailed 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) spectra.

    • If necessary, perform IR spectroscopy to identify key functional groups, such as the characteristic S=O stretches of the dioxide.[1]

  • Reference Comparison: Compare the obtained spectra with those of the starting materials and the desired product. The differences will provide clues to the structure of the impurity.

Data Presentation

Table 1: Common Side Products and Their Likely Origins

Side Product/Impurity ClassLikely Synthetic OriginKey Identifying Features (MS and NMR)Mitigation Strategy
Uncyclized IntermediatesReductive Cyclization, Aza-WittigMass corresponds to starting material + reagent fragment. NMR shows absence of heterocyclic protons.Optimize reaction time and temperature.
Triphenylphosphine Oxide (TPPO)Aza-Wittig ReactionM+H+ at m/z 279.15. Characteristic multiplets in the aromatic region of the ¹H NMR.Chromatographic optimization, precipitation.
Positional IsomersVarious SynthesesSame mass as the desired product. Different chemical shifts in NMR, especially for aromatic protons.Careful selection of starting materials with appropriate directing groups.
Ring-Opened ProductsHarsh reaction/workup conditionsMass corresponds to the addition of water or solvent.Use milder reaction conditions and avoid strongly acidic or basic workups.
Dimeric SpeciesVarious SynthesesMass is approximately double that of the product.Optimize reactant concentrations to favor intramolecular cyclization over intermolecular reactions.

Visualizations

Reaction Pathway and Potential Side Reactions in Aza-Wittig Synthesis

aza_wittig_pathway start o-Azidobenzenesulfonamide Derivative intermediate Iminophosphorane Intermediate start->intermediate Formation reagent + PPh3, ClCOOEt product Desired 3-Substituted-1,2,4-Benzothiadiazine-1,1-dioxide intermediate->product Intramolecular Cyclization (Heat) side_product Triphenylphosphine Oxide (TPPO) intermediate->side_product Byproduct Formation incomplete Incomplete Cyclization (Isolated Intermediate) intermediate->incomplete Low Temperature/ Short Reaction Time troubleshooting_flowchart start Unknown Peak in HPLC/LC-MS ms_analysis Analyze Mass Spectrum start->ms_analysis mass_match_sm Mass matches Starting Material? ms_analysis->mass_match_sm nmr_analysis Isolate and Analyze NMR isomer Positional Isomer nmr_analysis->isomer mass_match_product Mass matches Product? mass_match_sm->mass_match_product No unreacted_sm Unreacted Starting Material mass_match_sm->unreacted_sm Yes mass_match_product->nmr_analysis Yes mass_double Mass is ~2x Product? mass_match_product->mass_double No mass_intermediate Mass matches Intermediate? mass_double->mass_intermediate No dimer Dimeric Impurity mass_double->dimer Yes uncyclized Uncyclized Intermediate mass_intermediate->uncyclized Yes other Other Side Product (e.g., Ring-Opened) mass_intermediate->other No

Caption: Logical workflow for identifying unknown impurities.

References

  • Veeprho. (n.d.). Benzothiadiazine Impurities and Related Compound. Retrieved from [Link]

  • Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. (2024). Journal of Organic Chemistry. Retrieved from [Link]

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Majumdar, K. C., & Ganai, S. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Palladium‐Catalyzed Domino Reaction for the Synthesis of 3‐Amino 1,2,4‐Benzothiadiazine 1,1‐Dioxides. (2023). Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Purification and Identification of an Impurity in Bulk Hydrochlorothiazide. (2001). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Majumdar, K. C., & Ganai, S. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/ intramolecular aza-Wittig reaction. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Aza-Wittig reaction. Retrieved from [Link]

Sources

Optimizing reaction conditions for "2H-1,2,4-Benzothiadiazine-1,1-dioxide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common experimental issues, and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of the 2H-1,2,4-benzothiadiazine 1,1-dioxide scaffold. The most common synthetic routes involve the condensation of 2-aminobenzenesulfonamide with various electrophilic partners.[1][2]

Problem 1: Low or No Product Yield

Q: I am attempting to synthesize this compound from 2-aminobenzenesulfonamide and triethyl orthoformate, but I'm observing very low yields or no product formation. What are the likely causes and solutions?

A: This is a common issue that can stem from several factors related to reagents, reaction conditions, and monitoring.

Possible Causes & Solutions:

  • Reagent Quality:

    • 2-Aminobenzenesulfonamide: Ensure the starting material is pure and dry. Impurities can interfere with the reaction. The melting point should be sharp, around 155-157 °C.

    • Triethyl Orthoformate: This reagent is sensitive to moisture. Hydrolysis will convert it to formic acid and ethanol, which will not participate in the desired cyclization. Use a freshly opened bottle or distill the reagent prior to use.

  • Reaction Conditions:

    • Temperature: The condensation reaction typically requires elevated temperatures to proceed efficiently. Refluxing the mixture is standard practice.[1] Ensure your reaction setup maintains a consistent and adequate reflux temperature. Insufficient heat is a primary reason for failed reactions.

    • Reaction Time: The reaction should be monitored until the starting material is consumed. Relying on a fixed reaction time without monitoring can lead to premature workup. Thin-Layer Chromatography (TLC) is an effective way to track the disappearance of 2-aminobenzenesulfonamide.[1]

    • Inert Atmosphere: While not always strictly necessary for this specific reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, especially if sensitive functional groups are present on the substrates.[3]

  • Catalysis:

    • While the reaction with triethyl orthoformate can proceed without a catalyst, some syntheses of derivatives benefit from acidic or metal catalysts.[4][5] If you are synthesizing a more complex derivative, ensure your catalyst (e.g., Amberlyst-15, I₂, FeCl₃) is active and used in the correct loading.[3][4]

Problem 2: Formation of Significant Side Products

Q: My reaction is producing the target compound, but I'm also seeing significant impurities or side products, complicating purification. What are these side products and how can I minimize them?

A: Side product formation often points to sub-optimal reaction conditions or the presence of reactive impurities.

Possible Causes & Solutions:

  • Incomplete Cyclization: You may be isolating an intermediate, such as a formimidate, if the final ring-closing step is inefficient.

    • Solution: Ensure adequate heating and reaction time to drive the reaction to completion. For more complex syntheses, such as those involving aldehydes, an intermediate dihydro-benzothiadiazine may form which requires a subsequent oxidation step.[2][6]

  • Self-Condensation of Starting Materials: Although less common with this specific pathway, side reactions involving the starting materials can occur under harsh conditions.

    • Solution: Carefully control the reaction temperature. Do not overheat the reaction mixture beyond the recommended reflux temperature, as this can promote decomposition or unwanted side reactions.

  • Alternative Reaction Pathways: When using aldehydes as the condensation partner, the reaction can sometimes stall at the dihydro- stage (3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide).[6]

    • Solution: If the dihydro- product is your main isolate, an additional dehydrogenation/oxidation step may be required. Some modern protocols achieve this in one pot, for instance, by using visible light and an oxygen atmosphere which facilitates in-situ oxidation.[2] Microwave-assisted methods using sodium hydrogen sulfite can also promote the direct formation of the desired oxidized product.[7]

Problem 3: Difficulty with Product Isolation and Purification

Q: The reaction seems to have worked, but I am struggling to isolate a pure product. It either precipitates as an intractable solid or is difficult to purify by chromatography.

A: The 2H-1,2,4-benzothiadiazine 1,1-dioxide core is a relatively polar, high-melting-point solid, which can present purification challenges.

Possible Causes & Solutions:

  • Precipitation and Filtration:

    • In many cases, the product is poorly soluble in common organic solvents and will precipitate directly from the reaction mixture upon cooling. This is often an advantage.[1]

    • Solution: After cooling the reaction to room temperature, collect the precipitate by filtration. Wash the solid thoroughly with a solvent in which the starting materials and impurities are soluble but the product is not (e.g., diethyl ether, ethanol).[1][3] This can often yield a product pure enough for many applications without requiring chromatography.

  • Chromatography Issues:

    • The high polarity of the benzothiadiazine dioxide scaffold can cause it to streak or remain on the baseline during normal-phase silica gel chromatography.

    • Solution: If chromatography is necessary, consider using a more polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures). Adding a small amount of acetic acid or formic acid to the mobile phase can sometimes improve peak shape for these acidic compounds. Alternatively, reverse-phase chromatography may be a more suitable option.

  • Recrystallization:

    • For final purification, recrystallization is often the most effective method.

    • Solution: Use a high-boiling point, polar solvent such as anhydrous ethanol, DMF, or DMSO.[3] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for the synthesis and troubleshooting process.

G Synthesis & Troubleshooting Workflow for this compound A Start: Reagent Preparation (2-Aminobenzenesulfonamide + Electrophile) B Condensation Reaction (e.g., Reflux in Triethyl Orthoformate) A->B C Monitor Reaction Progress (TLC) B->C D Reaction Complete? C->D D->B No, Continue Reaction E Workup & Isolation (Cool, Filter, Wash) D->E Yes J Troubleshoot: Low/No Conversion D->J No (after extended time) F Characterization (NMR, MS, MP) E->F G Pure Product? F->G H Purification (Recrystallization / Chromatography) G->H No I Final Product G->I Yes L Troubleshoot: Impurities Present G->L Impurities Detected H->I K Check Reagent Purity & Dryness Check Temperature & Time J->K K->B Restart with corrections M Optimize Conditions (Temp, Time) Consider Alternative Workup L->M M->H Re-purify

Caption: General workflow for synthesis and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 2H-1,2,4-benzothiadiazine 1,1-dioxide core?

The most prevalent and versatile starting material is 2-aminobenzenesulfonamide.[8] The synthesis is typically achieved through its condensation with a one-carbon electrophile. Common reaction partners include:

  • Triethyl orthoformate: A straightforward reagent that provides the unsubstituted C3 position.[1]

  • Aldehydes: Used to install an aryl or alkyl substituent at the C3 position. These reactions may proceed via a dihydro intermediate.[2][7]

  • Carboxylic Acids or their derivatives: Can also be used, often under harsher conditions or with microwave assistance.[3][7]

  • Urea or Isocyanates: Lead to the formation of 3-amino or 3-oxo derivatives, respectively.[3]

Q2: Can you explain the basic reaction mechanism for the formation of this compound from 2-aminobenzenesulfonamide and an aldehyde?

Certainly. The mechanism proceeds in two main stages: initial condensation and subsequent oxidative cyclization.

G Simplified Mechanism: Aldehyde Condensation cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Oxidation A 2-Aminobenzenesulfonamide + R-CHO B Schiff Base Intermediate A->B -H₂O C 3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide B->C Intramolecular Cyclization D 3,4-Dihydro Intermediate E Final Product: This compound D->E [O] (e.g., O₂, visible light)

Caption: Simplified reaction pathway with an aldehyde.

  • Condensation: The primary amino group (-NH₂) of 2-aminobenzenesulfonamide attacks the carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate.

  • Cyclization: The sulfonamide (-SO₂NH₂) nitrogen then attacks the imine carbon in an intramolecular fashion, forming the six-membered heterocyclic ring. This yields the 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide intermediate.[2][6]

  • Oxidation: This dihydro intermediate is then oxidized to form the final, aromatic 2H-1,2,4-benzothiadiazine 1,1-dioxide product. This step can be accomplished by various means, including exposure to air/oxygen, sometimes facilitated by light, or by using specific chemical oxidants.[2][7]

Q3: Are there greener or more modern synthetic methods available?

Yes, the field is evolving beyond traditional high-temperature reflux conditions. Notable modern approaches include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields by promoting efficient and uniform heating.[7][9]

  • Visible-Light Photoredox Catalysis: Catalyst-free methods using visible light (e.g., blue LEDs) and oxygen as a benign oxidant have been developed. These reactions can proceed at room temperature under mild conditions, offering a green alternative.[2]

  • Ultrasound-Mediated Reactions: Sonication can be used to promote reactions, sometimes allowing them to proceed at lower temperatures and in shorter times.[3]

Protocols and Data

Protocol: Synthesis from 2-Aminobenzenesulfonamide and Triethyl Orthoformate

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2-Aminobenzenesulfonamide (1.0 eq)

  • Triethyl orthoformate (15-20 eq, used as solvent)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add 2-aminobenzenesulfonamide (e.g., 1.7 g, 10 mmol) to the flask.

  • Add triethyl orthoformate (e.g., 15 mL).

  • Heat the suspension to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent) until the 2-aminobenzenesulfonamide spot has disappeared.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • A white precipitate of the product should form upon cooling.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with diethyl ether (e.g., 3 x 10 mL) to remove any unreacted triethyl orthoformate and soluble impurities.

  • Dry the product under vacuum to obtain this compound as a white solid.

Data: Comparison of Reaction Conditions for Derivative Synthesis

The synthesis of substituted benzothiadiazine dioxides can be optimized by modifying reaction parameters. The table below summarizes conditions from a microwave-assisted approach using various aldehydes.

EntrySubstituent (R)MethodTime (min)Yield (%)Reference
1HA1285[7]
24-MeA1285[7]
34-ClA1290[7]
43-FA1292[7]
5HB1590[7]
64-ClB1593[7]

Table Notes:

  • Method A: 2-Aminobenzenesulfonamide + Aldehyde + NaHSO₃ under microwave irradiation.

  • Method B: 2-Aminobenzenesulfonamide + Benzoic Acid under microwave irradiation.

  • The data demonstrates the high efficiency and yields achievable with microwave-assisted protocols.[7]

References

  • Zhang, D., Song, F., & Xu, J. (2004). Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. Journal of Chemical Research, 2004(1), 87-88. [Link]

  • Niu, Z.-X., et al. (2021). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 6(1), 437–447. [Link]

  • Gyűjtő, I., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(3), 615-653. [Link]

  • Cheballah, R., et al. (2022). Catalyst-Free Synthesis of Benzothiadiazine Derivatives Under Visible Light. ChemRxiv. [Link]

  • Niu, Z.-X., et al. (2021). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega. [Link]

  • Gyűjtő, I., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. [Link]

  • Al-Soud, Y. A., et al. (2018). The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. ResearchGate. [Link]

  • Kaneda, K. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. Yakugaku Zasshi, 140(9), 1087-1094. [Link]

  • Restrepo, J., Salazar, J., & Lopez, S. E. (2011). Microwave-Assisted Direct Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Derivatives. Synthetic Communications, 41(15), 2312-2323. [Link]

  • Restrepo, J., Salazar, J., & Lopez, S. E. (2011). Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of 2H-1,2,4-Benzothiadiazine-1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of 2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with actionable insights and practical solutions for assessing and enhancing the metabolic stability of this important scaffold. The content is organized in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical for designing and interpreting metabolic stability studies.

Q1: What is metabolic stability and why is it a critical parameter for this compound derivatives?

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] It is a crucial parameter in drug discovery because it significantly influences a drug's pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[3][4] For the this compound scaffold, which serves as the foundation for a wide range of therapeutic agents[5][6], enhancing metabolic stability can lead to:

  • Improved Pharmacokinetics: A more stable compound is cleared less rapidly, potentially leading to a longer duration of action and a more convenient dosing regimen.[1]

  • Increased Bioavailability: Reduced first-pass metabolism in the liver allows more of the active drug to reach systemic circulation after oral administration.[7]

  • Reduced Metabolite-Driven Toxicity: Limiting the formation of potentially reactive or toxic metabolites is a key aspect of drug safety.[8]

Q2: What are the primary metabolic pathways I should be aware of for this heterocyclic scaffold?

The liver is the primary site of drug metabolism, driven by Phase I and Phase II enzymes.[8][9] For aromatic and heterocyclic systems like benzothiadiazine dioxides, key metabolic pathways include:

  • Phase I (Functionalization): Primarily mediated by Cytochrome P450 (CYP) enzymes, these reactions introduce or expose polar functional groups.[9][10]

    • Aromatic Hydroxylation: Unsubstituted positions on the benzene ring are susceptible to oxidation.[7] Deactivating the ring with electron-withdrawing groups can mitigate this.[11]

    • N-Dealkylation: Alkyl groups attached to the nitrogen atoms of the thiadiazine ring can be enzymatically removed.

    • Oxidation of Alkyl Substituents: Alkyl side chains can be oxidized at the carbon atom adjacent to the ring system.

  • Phase II (Conjugation): These reactions involve the attachment of endogenous polar molecules to the drug or its Phase I metabolites, making them more water-soluble for easier excretion.[12][13] Common reactions include glucuronidation and sulfation, particularly on hydroxyl groups introduced during Phase I metabolism.

Some benzothiadiazine derivatives, like Hydrochlorothiazide, are known to be excreted largely unchanged, indicating high metabolic stability, while others like Diazoxide are metabolized by CYP enzymes.[5] This highlights that stability is highly dependent on the specific substitution pattern of the derivative.

Q3: What are the standard in vitro models for assessing metabolic stability, and how do I choose the right one?

The two most common in vitro systems are liver microsomes and hepatocytes.[1][13][14]

Test SystemDescriptionPrimary Use CaseAdvantagesLimitations
Liver Microsomes Subcellular fractions of the endoplasmic reticulum from hepatocytes containing most Phase I enzymes (e.g., CYPs).[15][16]High-throughput screening to assess Phase I metabolic stability and intrinsic clearance (CLint).[4]Cost-effective, easy to use, and suitable for high-throughput formats.[17]Lacks most Phase II enzymes and cytosolic enzymes; does not account for cellular uptake.[4]
Hepatocytes Intact, viable liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes.[13][16]Broader assessment of overall hepatic metabolism, including both Phase I and II pathways.[4]More physiologically relevant, providing a complete picture of cellular metabolism.[4][17]More expensive, lower throughput, and require more complex handling procedures.[13]

Recommendation: Start with a liver microsomal stability assay for initial screening and rank-ordering of compounds. If a compound shows high stability in microsomes but is still rapidly cleared in vivo, or if you suspect Phase II metabolism is a major clearance pathway, progress to a hepatocyte assay.[4][16]

Experimental Workflow & Protocols

A systematic approach is essential for accurately assessing and improving the metabolic stability of your compounds.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Optimization A Synthesize Benzothiadiazine Dioxide Derivative B Perform In Vitro Liver Microsomal Stability Assay A->B C Calculate Half-Life (t½) and Intrinsic Clearance (CLint) B->C D Analyze Data: Is the compound stable? C->D E Advance to Further Studies (e.g., Hepatocyte Assay, PK studies) D->E Yes F Identify Metabolic 'Soft Spots' (Metabolite ID Studies) D->F No G Apply Medicinal Chemistry Strategies (e.g., Bioisosteric Replacement) F->G H Synthesize New Analogs G->H H->A Re-evaluate

Caption: A typical workflow for assessing and optimizing metabolic stability.

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a standardized method to determine the rate of metabolic degradation of a this compound derivative.

1. Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Pooled Human Liver Microsomes (HLM): Commercially available, store at -80°C.

  • Phosphate Buffer: 0.1 M, pH 7.4.

  • NADPH Regenerating System (NRS) Solution:

    • Solution A: 26 mM NADP+, 66 mM Glucose-6-Phosphate, 66 mM MgCl₂ in water.

    • Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate.

  • Internal Standard (IS) Solution: A structurally similar, stable compound in acetonitrile (ACN).

  • Quenching Solution: Acetonitrile with Internal Standard.

  • Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance).

2. Procedure:

  • Prepare Working Solutions:

    • Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[15] Keep on ice.

    • Prepare the test compound working solution by diluting the stock to 100 µM in phosphate buffer. The final incubation concentration will be 1 µM.

  • Incubation Setup (96-well plate):

    • Add 98 µL of the microsomal solution to each well.

    • Add 1 µL of the 100 µM test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the Reaction:

    • Start the metabolic reaction by adding 10 µL of the NRS solution to each well. This marks time point zero.[18]

  • Time-Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 200 µL of cold Quenching Solution to the respective wells.[15]

  • Control Incubations:

    • No Cofactor Control: In a separate set of wells, add 10 µL of phosphate buffer instead of the NRS solution and incubate for the longest time point (45 min). This control checks for chemical instability or non-NADPH dependent degradation.[15]

    • No Microsomes Control: Incubate the test compound with buffer and NRS but without microsomes to check for non-enzymatic degradation.

  • Sample Processing:

    • Seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.[12][19][20]

3. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the test compound remaining at each time point versus time.

  • Determine the slope of the line from the linear regression of the data points. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • Half-life (t½): t½ = 0.693 / k[21]

    • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)[17]

Troubleshooting Guide

This section addresses common issues encountered during metabolic stability assays.

G Start Problem: High variability or poor reproducibility in CLint values Q1 Is the compound soluble at the test concentration? Start->Q1 A1 Perform kinetic solubility assay. Reduce final DMSO concentration. Lower the test compound concentration. Q1->A1 No Q2 Is there significant non-specific binding? Q1->Q2 Yes A2 Measure microsomal binding. If high, CLint may be underestimated. Consider using hepatocyte assay. Q2->A2 Yes Q3 Was the reaction in the linear range of disappearance? Q2->Q3 No A3 Ensure >80% of compound is not consumed by the first time point. Shorten incubation times or reduce protein concentration. Q3->A3 No Q4 Is the analytical method robust and validated? Q3->Q4 Yes A4 Verify LC-MS/MS method for linearity, precision, and accuracy. Check for ion suppression from matrix. Q4->A4 No End Consistent Data Q4->End Yes

Caption: Troubleshooting logic for inconsistent metabolic stability data.

Q4: My compound shows rapid disappearance in the assay, but also disappears in the "no cofactor" control. What does this mean?

This suggests that the loss of your compound is not primarily due to CYP-mediated metabolism. Potential causes include:

  • Chemical Instability: The compound may be unstable at the pH (7.4) and temperature (37°C) of the incubation. Assess stability in buffer alone.

  • Non-NADPH Dependent Enzymatic Degradation: Liver microsomes contain other enzymes like esterases that do not require NADPH.[8] If your compound has a labile functional group (e.g., an ester), it could be hydrolyzed.

  • Contamination: Ensure all reagents and labware are free from contaminants that could degrade your compound.

Q5: My LC-MS/MS signal is very low or non-existent, even at time zero. What should I check?

This is likely an analytical or sample preparation issue.

  • Ion Suppression: Components from the microsomal matrix can interfere with the ionization of your compound in the mass spectrometer. Ensure your sample cleanup is adequate and that your internal standard is behaving similarly.

  • Adsorption: Highly lipophilic compounds can adsorb to plasticware (tubes, well plates). Using low-bind plates and minimizing sample transfer steps can help.

  • Solubility: The compound may have precipitated out of the aqueous buffer. Confirm its solubility under assay conditions.

Strategies for Enhancing Metabolic Stability

If your this compound derivative is found to be metabolically labile, several medicinal chemistry strategies can be employed. The core principle is to identify the metabolic "soft spots" and modify the structure to block or slow down these metabolic pathways.[19]

Q6: How can I identify the specific site of metabolism on my molecule?

Metabolite identification (MetID) studies are required. This involves incubating the compound with liver microsomes or hepatocytes for a longer period and using high-resolution LC-MS/MS to detect and structurally characterize the metabolites formed.[12][19] The mass shift from the parent compound can indicate the type of metabolic transformation (e.g., a +16 Da shift suggests hydroxylation).

Q7: What are the most effective strategies to block metabolic liabilities?

1. Bioisosteric Replacement: This is a powerful strategy where a metabolically labile functional group is replaced with a different group that mimics its size, shape, and electronic properties but is more resistant to metabolism.[22][23][24][25]

Labile GroupPotential Bioisosteric ReplacementRationale
Unsubstituted Phenyl RingPyridyl Ring, Fluorinated PhenylIntroduces heteroatoms or electron-withdrawing groups to deactivate the ring towards CYP-mediated oxidation.[24]
Methyl Group (on ring or N)Cyclopropyl, Trifluoromethyl (CF₃)Replacing a metabolically vulnerable C-H bond with a more stable group. CF₃ is also strongly electron-withdrawing.[24]
Ester LinkageAmide, 1,2,4-OxadiazoleAmides are generally more stable to hydrolysis than esters. Heterocycles can mimic the geometry and polarity.[25]
para-Hydroxylation SiteFluorine (F), Chlorine (Cl)Placing a halogen at a site prone to oxidation physically blocks the metabolic enzymes.

2. Steric Hindrance: Introducing a bulky group (e.g., a tert-butyl group) near a metabolic soft spot can physically block the access of metabolizing enzymes, thereby increasing stability.[11]

3. Reduction of Lipophilicity: Highly lipophilic compounds often have greater affinity for CYP enzymes. Reducing the compound's logP by introducing polar functional groups can sometimes decrease the rate of metabolism.[11]

References

  • Bioisosteric Replacements. Chem-Space. [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. [Link]

  • Analytical strategies for identifying drug metabolites. PubMed. [Link]

  • Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. [Link]

  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. ALWSCI. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. ResearchGate. [Link]

  • Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers. [Link]

  • [Cytochrome P450 3A4 and Benzodiazepines]. PubMed. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. National Institutes of Health. [Link]

  • metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]

  • metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • A novel metabolic pathway for benzothiadiazoles; X-ray molecular structure of 5-chloro-4-(4,5-dihydroimidazol-2-ylamino). RSC Publishing. [Link]

  • Marketed drugs with a 1,2,4-benzothiadiazine 1,1-dioxide scaffold. ResearchGate. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. Xenobiotix. [Link]

  • Benzothiadiazine Impurities and Related Compound. Veeprho. [Link]

  • CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Sci-Hub. [Link]

  • Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. PubMed. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]

  • In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. MDPI. [Link]

  • THE EFFECT OF A BENZOTHIADIAZINE, DIAZOXIDE, ON CARBOHYDRATE METABOLISM. PubMed. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • EFFECTS OF BENZOTHIADIAZINE DRUGS ON CARBOHYDRATE METABOLISM. PubMed. [Link]

  • The Role of CYP 450 Isozymes in Drug-Drug Interaction. Journal of Umm Al-Qura University for Medical Sciences. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Synthesis and Evaluation of Novel 2H-Benzo[e]-[3][22][23]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. National Institutes of Health. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. JoVE. [Link]

  • (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Semantic Scholar. [Link]

Sources

Technical Support Center: Refining Biological Assays for 2H-1,2,4-Benzothiadiazine-1,1-dioxide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile 2H-1,2,4-Benzothiadiazine-1,1-dioxide scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions to help you refine your biological assays and navigate the unique challenges presented by this class of compounds. The 1,2,4-benzothiadiazine 1,1-dioxide core is the foundation for a wide range of biologically active molecules, including diuretics, antihypertensives, anticancer agents, antivirals, and neurological modulators.[1] This guide is designed to provide you with the expertise and practical insights needed to generate robust and reliable data.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this compound derivatives.

Q1: My this compound derivative has limited aqueous solubility. How can I prepare my stock solutions and working dilutions for cell-based assays?

A1: This is a frequent challenge with heterocyclic compounds. While many derivatives are soluble in DMSO, they can precipitate when diluted into aqueous assay buffers.

  • Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. Ensure the compound is fully dissolved before making further dilutions.

  • Working Dilutions: When preparing working solutions, it is crucial to perform serial dilutions in a manner that minimizes precipitation. A common technique is to first dilute the DMSO stock into a small volume of serum-containing medium (if your assay permits) and then further dilute to the final concentration in your assay medium. The proteins in the serum can help to stabilize the compound and prevent precipitation.

  • Final DMSO Concentration: Always aim to keep the final concentration of DMSO in your assay below 0.5% (v/v), as higher concentrations can induce cytotoxicity and other off-target effects.

  • Solubility Assessment: If you continue to experience issues, it is advisable to experimentally determine the kinetic solubility of your compound in the final assay buffer. This can be done by preparing a series of dilutions and visually inspecting for precipitation or by using more quantitative methods like nephelometry.

Q2: I am observing unexpected or inconsistent results in my cell viability assays (e.g., MTS/MTT). Could my benzothiadiazine derivative be interfering with the assay chemistry?

A2: Yes, this is a distinct possibility. Tetrazolium-based assays like MTS and MTT rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases. Compounds can interfere with this process in several ways:

  • Direct Chemical Reduction: Some compounds can directly reduce the tetrazolium salt, leading to a false-positive signal (increased viability) that is independent of cellular metabolic activity.

  • Altered Cellular Metabolism: Your compound might be inducing a stress response in the cells that leads to an increase in metabolic activity, again resulting in an artificially high viability reading.

  • Compound Color: If your derivative is colored, it can interfere with the absorbance reading of the formazan product.

To investigate potential assay interference, it is essential to run a cell-free control where you add your compound to the assay medium with the MTS/MTT reagent but without cells. If you observe a color change, it indicates direct chemical reduction.

Q3: Are there any known off-target activities of the this compound scaffold that I should be aware of?

A3: Yes, while this scaffold is known for its diverse therapeutic activities, some derivatives have been shown to interact with other biological targets, which could lead to confounding results in your assays. Two notable off-target activities are:

  • Carbonic Anhydrase Inhibition: The sulfonamide group present in many benzothiadiazine derivatives is a known pharmacophore for carbonic anhydrase inhibitors.[2] If your research is not focused on this target, you should be aware of this potential off-target activity, as it could influence cellular pH and other physiological processes.

  • VEGFR2 Inhibition: Certain chlorinated benzothiadiazines have been found to inhibit VEGFR2 phosphorylation, thereby exhibiting anti-angiogenic effects.[3] If you are studying these compounds in the context of cancer but are not specifically investigating angiogenesis, this off-target effect could contribute to the observed cytotoxicity.

It is always good practice to perform counter-screens or consult databases of compound activity to assess the potential for off-target effects.

Troubleshooting Guide: Cell Viability (MTS) Assays

Cell viability assays are often the first step in characterizing the biological activity of a new compound. Here, we provide a detailed troubleshooting guide for the MTS assay, a common colorimetric method.

Unexpected Increase in Absorbance (Apparent Increase in Viability)
Potential Cause Explanation Troubleshooting Steps
Direct Chemical Reduction of MTS Reagent The compound itself, due to its chemical structure, may be reducing the MTS tetrazolium salt to formazan, independent of cellular activity.1. Run a cell-free control: Add your compound at various concentrations to the assay medium containing MTS reagent but no cells. 2. Incubate for the same duration as your cellular assay. 3. Measure absorbance: If you observe an increase in absorbance with increasing compound concentration, your compound is directly reducing the MTS reagent.
Increased Cellular Metabolism The compound may be inducing a cellular stress response, leading to an upregulation of metabolic activity and therefore increased reduction of MTS.1. Microscopic Examination: Visually inspect the cells treated with your compound. Look for any morphological changes that might indicate stress or apoptosis. 2. Orthogonal Viability Assay: Use a different viability assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay or a dye exclusion assay like Trypan Blue).
Compound Precipitation At higher concentrations, the compound may precipitate out of solution, and these precipitates can scatter light, leading to artificially high absorbance readings.1. Visual Inspection: Check the wells for any visible precipitate after adding your compound. 2. Solubility Check: Determine the kinetic solubility of your compound in the assay medium.
High Variability Between Replicates

| Potential Cause | Explanation | Troubleshooting Steps | | :--- | :--- | | Inconsistent Cell Seeding | Uneven distribution of cells across the plate will lead to variability in the final absorbance readings. | 1. Ensure a single-cell suspension: After trypsinization, gently pipette the cell suspension up and down to break up any clumps. 2. Mix the cell suspension frequently while plating to prevent cells from settling at the bottom of the reservoir. 3. Use a multichannel pipette for plating to ensure consistency across the plate. | | Edge Effects | Wells on the outer edges of the plate are more prone to evaporation, which can affect cell growth and viability. | 1. Do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier. 2. Ensure proper humidity in the incubator. | | Incomplete Solubilization of Formazan | If the formazan crystals are not fully dissolved, it will lead to inaccurate and variable absorbance readings. | 1. Ensure thorough mixing after adding the solubilization solution. A plate shaker can be used for this purpose. 2. Increase incubation time with the solubilization solution if necessary. |

Experimental Protocol: MTS Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your this compound derivative and treat the cells for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls (e.g., 0.5% DMSO).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from cell-free wells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

MTS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare Compound Dilutions C Treat Cells with Compound B->C D Incubate (e.g., 24-72h) C->D E Add MTS Reagent D->E F Incubate (1-4h) E->F G Read Absorbance (490 nm) F->G H Calculate % Viability G->H

Caption: Workflow for a typical MTS cell viability assay.

Troubleshooting Guide: Calcium Flux Assays

Calcium flux assays are widely used to study the activity of this compound derivatives on G-protein coupled receptors (GPCRs) and ion channels. These assays measure changes in intracellular calcium concentration upon receptor activation.

High Background Fluorescence or False Positives
Potential Cause Explanation Troubleshooting Steps
Compound Autofluorescence The benzothiadiazine derivative itself may be fluorescent at the excitation and emission wavelengths used in the assay, leading to a high background signal. The sulfonamide group, in particular, can be part of a fluorescent system.[4][5][6][7][8]1. Measure compound fluorescence: In a cell-free system, measure the fluorescence of your compound at the assay wavelengths. 2. Use a different fluorescent dye: If your compound's fluorescence overlaps with that of the calcium indicator dye, consider using a dye with a different spectral profile. 3. Utilize a no-dye control: Run your assay with cells that have not been loaded with the calcium indicator dye to quantify the contribution of your compound's autofluorescence.
Non-specific Effects on Calcium Homeostasis The compound may be altering intracellular calcium levels through mechanisms unrelated to the target receptor, such as by affecting calcium pumps or channels in the cell membrane or endoplasmic reticulum.1. Use a non-transfected or parental cell line: Test your compound on cells that do not express the target receptor. A response in these cells indicates an off-target effect. 2. Employ a specific antagonist: If a known antagonist for your target receptor is available, pre-incubate the cells with the antagonist before adding your benzothiadiazine derivative. If the response is blocked, it is likely mediated by the target receptor.
Assay Artifacts Some compounds can interfere with the fluorescent dyes or the detection system, leading to false signals.1. Orthogonal Assay: Validate your findings using a different assay technology that measures a different downstream signaling event, such as a cAMP assay or a reporter gene assay.
Low Signal-to-Noise Ratio

| Potential Cause | Explanation | Troubleshooting Steps | | :--- | :--- | | Suboptimal Dye Loading | Insufficient loading of the calcium indicator dye will result in a weak fluorescent signal. | 1. Optimize dye concentration and incubation time: Perform a titration of the dye concentration and vary the incubation time to determine the optimal loading conditions for your cell type. 2. Check cell health: Ensure that the cells are healthy and viable, as unhealthy cells may not load the dye efficiently. | | Low Receptor Expression | If the target receptor is expressed at low levels, the calcium response may be too small to detect. | 1. Use a cell line with higher receptor expression: If possible, switch to a cell line known to express the target receptor at higher levels. 2. Increase receptor expression: If using a transient transfection system, optimize the transfection conditions to maximize receptor expression. | | Rapid Signal Decay | The calcium signal can be transient, and if the measurement is not taken at the optimal time, the peak response may be missed. | 1. Use a kinetic plate reader: A plate reader capable of kinetic reads will allow you to monitor the fluorescence signal over time and capture the peak response. 2. Optimize the reading time: If using an endpoint reader, perform a time-course experiment to determine the optimal time to measure the fluorescence after agonist addition. |

Experimental Protocol: Calcium Flux Assay
  • Cell Seeding: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add the this compound derivative (and/or agonist/antagonist) to the wells.

  • Signal Detection: Measure the fluorescence intensity using a plate reader equipped with the appropriate filters for the chosen dye. For agonist studies, measure the baseline fluorescence before adding the compound and then monitor the change in fluorescence over time.

  • Data Analysis: Express the change in fluorescence as a ratio of the baseline fluorescence or as a percentage of the maximal response to a saturating concentration of a known agonist.

Calcium_Flux_Pathway cluster_receptor Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Ligand Benzothiadiazine Derivative GPCR GPCR / Ion Channel Ligand->GPCR G_Protein Gq/11 GPCR->G_Protein PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 PIP2->IP3 hydrolysis IP3R IP3 Receptor IP3->IP3R Ca_ER Ca2+ IP3R->Ca_ER release Ca_Cytosol Ca2+ IP3R->Ca_Cytosol Ca2+ release Fluo4 Fluo-4 Ca_Cytosol->Fluo4 Fluorescence Fluorescence Fluo4->Fluorescence binding

Caption: Signaling pathway leading to calcium release and fluorescence detection.

Troubleshooting Guide: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique to study the effects of this compound derivatives on ion channel activity with high temporal and spatial resolution. However, it is also a technically demanding technique.

Difficulty Obtaining a Gigaseal
Potential Cause Explanation Troubleshooting Steps
Dirty Pipette or Cell Membrane Debris on the pipette tip or the cell surface can prevent the formation of a tight seal.1. Use freshly pulled pipettes: Pull new pipettes for each recording. 2. Filter your internal solution: Ensure your pipette solution is free of any particulate matter. 3. Clean the cell surface: For cultured cells, ensure the culture is healthy and free of debris. For tissue slices, a brief application of positive pressure while approaching the cell can help to clear the surface.
Incorrect Pipette Resistance The resistance of the pipette, which is determined by the size of its opening, is critical for seal formation.1. Optimize pipette resistance: For whole-cell recordings, a resistance of 3-7 MΩ is typically a good starting point. You may need to adjust this depending on the cell type. 2. Check your puller settings: Ensure your pipette puller is consistently producing pipettes with the desired resistance.
Unhealthy Cells Unhealthy or dying cells will have compromised membranes that are difficult to seal onto.1. Use healthy cells: Ensure your cell culture or tissue slice is healthy and viable. 2. Optimize your recording solutions: Check the osmolarity and pH of your external and internal solutions to ensure they are physiological.
Unstable Recordings

| Potential Cause | Explanation | Troubleshooting Steps | | :--- | :--- | | Mechanical Drift | Any movement of the pipette or the preparation during the recording will cause the seal to be lost. | 1. Ensure a stable setup: Use a vibration isolation table and ensure all components of your rig are securely fastened. 2. Allow the preparation to settle: After placing your preparation in the recording chamber, allow it to equilibrate and stabilize before attempting to patch. | | Changes in Access Resistance | The access resistance is the electrical resistance between the pipette and the cell interior. A high or unstable access resistance will distort your recordings. | 1. Monitor access resistance: Continuously monitor the access resistance throughout your recording. If it changes significantly, the recording should be discarded. 2. Use a larger pipette tip: A larger tip (lower resistance) can sometimes lead to a more stable access resistance, but may make sealing more difficult. | | Compound Precipitation | If your benzothiadiazine derivative precipitates in the perfusion solution, it can clog the perfusion lines and lead to unstable recordings. | 1. Check compound solubility: Ensure your compound is fully dissolved in the perfusion solution at the desired concentration. 2. Filter the perfusion solution: Filter your perfusion solution before use to remove any precipitates. |

Experimental Protocol: Whole-Cell Voltage Clamp
  • Preparation: Prepare your cells or tissue slices for recording.

  • Pipette Preparation: Pull a glass micropipette with the desired resistance and fill it with the appropriate internal solution.

  • Obtain a Gigaseal: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Establish Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, gaining electrical access to the cell interior.

  • Recording: Clamp the cell at a holding potential and record the baseline current.

  • Compound Application: Perfuse the this compound derivative onto the cell and record the change in current.

  • Data Analysis: Analyze the change in current amplitude, kinetics, and other parameters to determine the effect of the compound on the ion channel of interest.

Patch_Clamp_Setup cluster_rig Electrophysiology Rig cluster_chamber Recording Chamber cluster_workflow Experimental Workflow Microscope Microscope Manipulator Micromanipulator Pipette Micropipette Manipulator->Pipette Amplifier Amplifier Computer Computer Amplifier->Computer Cell Cell Pipette->Cell Electrodes Electrodes Electrodes->Amplifier Approach Approach Cell Seal Form Gigaseal Approach->Seal Rupture Rupture Membrane Seal->Rupture Record Record Currents Rupture->Record Perfuse Perfuse Compound Record->Perfuse Analyze Analyze Data Perfuse->Analyze

Caption: Key components and workflow of a patch-clamp electrophysiology experiment.

References

  • Miller, L. W. (2019). Sulfonamides Are an Overlooked Class of Electron Donors in Luminogenic Luciferins and Fluorescent Dyes. Organic Letters, 21(6), 1641–1644. [Link]

  • Miller, L. W. (2019). Sulfonamides are an overlooked class of electron donors in luminogenic luciferins and fluorescent dyes. ChemRxiv. [Link]

  • Liebmann, K. L., et al. (2019). Sulfonamides Are an Overlooked Class of Electron Donors in Luminogenic Luciferins and Fluorescent Dyes. ResearchGate. [Link]

  • Baryshnikov, G. V., et al. (2023). Nature of Luminescence and Pharmacological Activity of Sulfaguanidine. Molecules, 28(10), 4183. [Link]

  • Vanathi, B., et al. (2025). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry, 6(2), 104-108. [Link]

  • Chen, Y., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2825. [Link]

  • Nagy, V., et al. (2022). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 4(2), 43-69. [Link]

  • Zhu, S., et al. (2016). Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 26(12), 2880-2885. [Link]

  • Hurst, D. R., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem, 16(7), 1255-1263. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(21), 7247. [Link]

  • Vobornikova, K., et al. (2022). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. Bioorganic & Medicinal Chemistry Letters, 74, 128921. [Link]

  • Palko, M., et al. (2025). Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization. Beilstein Journal of Organic Chemistry, 21, 2220-2233. [Link]

  • Hurst, D. R., et al. (2020). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv. [Link]

  • Calero, C., et al. (2022). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. International Journal of Molecular Sciences, 23(6), 3043. [Link]

  • Nagy, V., et al. (2022). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. [Link]

  • Calero, C., et al. (2021). Structure of benzothiadiazine at zwitterionic phospholipid cell membranes. arXiv. [Link]

  • Gonzalez, V. M., et al. (2024). Evaluation and discovery of novel benzothiazole derivatives as promising hits against Leishmania infantum. Chemical Biology & Drug Design, 103(4), e14525. [Link]

  • Gurdal, E. E., et al. (2015). Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 15(3), 382-389. [Link]

  • Asif, M. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

Sources

Technical Support Center: Troubleshooting Low Efficacy of 2H-1,2,4-Benzothiadiazine-1,1-dioxide Derivatives in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing compounds based on the 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold. This guide is designed for scientists and drug development professionals encountering challenges with compound efficacy in cellular models. Derivatives of this scaffold, particularly the positive allosteric modulators (PAMs) of AMPA-type glutamate receptors known as ampakines (e.g., Cyclothiazide), are powerful tools for studying synaptic plasticity and neuronal function.[1][2][3] However, their physicochemical properties and complex mechanism of action can present experimental hurdles.

This document provides in-depth, causality-driven troubleshooting advice to help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your results.

Troubleshooting Guide: Common Efficacy Issues

This section addresses specific problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My compound is precipitating out of the cell culture medium upon dilution. How can I solve this solubility issue?

Root Cause Analysis: The this compound scaffold is inherently hydrophobic.[4] Many derivatives have poor aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer or culture medium, the compound can crash out if its concentration exceeds its solubility limit in the final solution.

Solutions & Rationale:

  • Optimize Stock Concentration & Solvents: Prepare a high-concentration primary stock (e.g., 10-100 mM) in 100% DMSO. DMSO is an excellent solvent for these compounds.[5] For working solutions, perform serial dilutions. Avoid making a large single dilution step from a highly concentrated DMSO stock directly into the aqueous medium.

  • Incorporate a Surfactant or Co-solvent: For particularly challenging compounds, adding a small amount of a biocompatible surfactant like Pluronic F-127 or a co-solvent such as ethanol to the final medium can help maintain solubility. Critical Note: Always run a vehicle control with the same concentration of DMSO and any additional solubilizing agents to rule out confounding effects on your cellular model.

  • Sonication & Warming: After diluting the compound into the final medium, brief sonication or warming the solution to 37°C can help dissolve small precipitates and ensure a homogenous solution before adding it to the cells.[6] However, be mindful of compound stability at elevated temperatures.

  • Consider Prodrugs: For long-term development, water-soluble prodrugs have been designed for some ampakines to improve their pharmacokinetic properties, a strategy that underscores the inherent solubility challenge.[7][8]

Data Summary: Recommended Solvent & Dilution Strategy

ParameterRecommendationRationale
Primary Stock Solvent 100% Dimethyl Sulfoxide (DMSO)High solubilizing capacity for hydrophobic benzothiadiazine derivatives.[5]
Primary Stock Conc. 10-100 mMA high concentration minimizes the final percentage of DMSO in the culture medium.
Dilution Method Serial DilutionReduces the risk of precipitation by avoiding a large, abrupt change in solvent polarity.
Final DMSO Conc. < 0.1% (v/v)Minimizes solvent-induced cellular stress or off-target effects.[6]
Final Preparation Vortex/Sonicate briefly after final dilutionEnsures homogeneity and helps re-dissolve any minor precipitation.[6]
Q2: I'm not observing the expected potentiation of AMPA receptor activity. Is my compound inactive?

Root Cause Analysis: This issue often stems from the specific experimental conditions required for PAMs to exert their effect. As allosteric modulators, these compounds do not activate the receptor on their own; they modify the receptor's response to its primary agonist (glutamate).[1][9] Their efficacy is highly dependent on the presence of an agonist, the specific AMPA receptor subunits expressed, and the kinetic properties of the assay.

Solutions & Rationale:

  • Ensure Co-application with an Agonist: Benzothiadiazine-based PAMs bind to an allosteric site, distinct from the glutamate binding site.[1] Their primary mechanism is to reduce the rapid desensitization of the AMPA receptor, thereby prolonging the channel's open state in the presence of glutamate.[3][10] Your assay must include an application of glutamate or an AMPA-specific agonist. The potentiation effect is observed as an increase in the amplitude and/or duration of the glutamate-evoked current.

  • Optimize Agonist Concentration: The apparent potency of a PAM can be influenced by the concentration of the orthosteric agonist used in the assay.[9][11] It is standard practice to use an agonist concentration that elicits a sub-maximal response (e.g., EC₂₀), as this provides a suitable window to observe potentiation.[11][12]

  • Verify Cell Line Suitability: AMPA receptors are tetrameric assemblies of different subunits (GluA1-4).[1] Some benzothiadiazine derivatives, like cyclothiazide, show selectivity for certain splice variants (e.g., "flip" isoforms) over others.[3] Ensure your chosen cell line (e.g., HEK293 cells) is transfected with and expresses the appropriate AMPA receptor subunits and any necessary auxiliary subunits (TARPs) that might influence modulator pharmacology.[13][14]

  • Pre-incubation Time: The potentiation of AMPA currents can be a slow process, distinct from the rapid inhibition of desensitization.[3] Allow for a sufficient pre-incubation period (e.g., 1-5 minutes) with the compound before co-applying the agonist to allow for binding and maximal effect.[2]

Experimental Workflow: Validating PAM Activity

G cluster_prep Preparation cluster_assay Assay Execution cluster_controls Essential Controls A Select Cell Line (e.g., HEK293 expressing GluA1/2) D Pre-incubate cells with Benzothiadiazine PAM (e.g., 30 µM, 3-5 min) A->D B Prepare Compound Stock (100 mM in DMSO) B->D C Prepare Agonist (e.g., Glutamate) E Apply Agonist (EC20) + PAM C->E D->E F Measure Response (e.g., Ca2+ influx, Patch-clamp) E->F J Potentiation Observed? F->J Analyze Data G Vehicle + Agonist (EC20) (Baseline Response) G->J H PAM Alone (No Agonist) H->J I Vehicle Alone (No Agonist, No PAM) I->J K Success J->K Yes L Troubleshoot: - Agonist Conc. - Cell Line - Compound Integrity J->L No

Caption: Workflow for testing a positive allosteric modulator (PAM).

Q3: I'm observing off-target or paradoxical effects, such as neuronal hyperexcitability or inhibition. What could be the cause?

Root Cause Analysis: While potent modulators of AMPA receptors, some benzothiadiazine derivatives are known to interact with other targets, especially at higher concentrations. Understanding this polypharmacology is key to designing clean experiments.

Solutions & Rationale:

  • GABA-A Receptor Inhibition: Cyclothiazide and related compounds can act as negative allosteric modulators (inhibitors) of GABA-A receptors, the primary inhibitory receptors in the brain.[10][15] This inhibition can counteract expected sedative effects or lead to hyperexcitability and seizures in vivo.[10] If your cellular model expresses GABA-A receptors, this off-target activity could confound your results.

  • Perform Dose-Response Curves: Always determine the full dose-response curve for your compound. Off-target effects often manifest at higher concentrations. The goal is to identify a concentration window where you see maximal on-target (AMPA receptor) activity with minimal off-target effects. For cyclothiazide, potentiation of AMPA currents can be seen at concentrations like 30-100 μM.[2][3]

  • Use Selective Control Compounds: Compare the effects of your compound with other, structurally different AMPA receptor PAMs to see if the observed effect is specific to the benzothiadiazine scaffold.

  • Counter-Screening: If you suspect an off-target effect, perform a counter-screen against likely targets. For example, in a neuronal culture, you could test your compound's effect on GABA-evoked currents to directly assess its impact on GABA-A receptors.[15]

Signaling Pathway: Dual Action of Cyclothiazide-like Compounds

G cluster_glut Excitatory Synapse cluster_gaba Inhibitory Synapse AMPA AMPA Receptor Glutamate Result_E Increased Na+/Ca2+ Influx (Potentiation) AMPA:in->Result_E Activates CTZ Benzothiadiazine (e.g., Cyclothiazide) CTZ->AMPA + PAM GABA_A GABA-A Receptor GABA CTZ->GABA_A - NAM Balance Net Neuronal Excitability Result_E->Balance Increases Result_I Decreased Cl- Influx (Inhibition) GABA_A:in->Result_I Activates Result_I->Balance Increases (Disinhibition)

Caption: Dual modulation of excitatory and inhibitory receptors.

Frequently Asked Questions (FAQs)

  • What is the fundamental mechanism of this compound based AMPA modulators? These compounds are positive allosteric modulators (PAMs). They bind to a site on the AMPA receptor that is different from the glutamate binding site. This binding event stabilizes the receptor in its open conformation when glutamate is bound, primarily by slowing or preventing the process of receptor desensitization.[1][3] The result is a prolonged flow of ions through the channel for a given stimulus, leading to enhanced synaptic transmission.[1]

  • How do I choose the right cell line for my experiment? The choice is critical and depends on your research question.[16][17]

    • For mechanistic studies: Use a simplified system like HEK293 or CHO cells stably transfected with specific AMPA receptor subunits (e.g., GluA1-flip).[3][13] This allows you to isolate the compound's effect on a defined receptor population. Ensure the cell line is obtained from a reputable source like ATCC to avoid issues with misidentification.[16][17]

    • For functional/phenotypic studies: Use primary neuronal cultures or differentiated iPSC-derived neurons. These provide a more physiologically relevant context but come with greater biological complexity (e.g., expression of multiple receptor subtypes and auxiliary proteins).

    • For disease modeling: Select a cell line that recapitulates the disease state you are studying, for example, a cancer cell line expressing a specific type of AMPA receptor if you are investigating oncolytic properties.[5]

  • What are the essential positive and negative controls for these experiments?

    • Positive Control: A well-characterized compound from the same class, such as Cyclothiazide (CTZ), should be used to confirm that the assay system is working correctly.[3][13]

    • Negative (Vehicle) Control: This is the most critical control. All experimental wells should be compared to wells treated with the same final concentration of vehicle (e.g., 0.1% DMSO in media) to account for any solvent effects.

    • Assay-specific Controls:

      • PAM Assay: Include a "PAM alone" condition (no agonist) to confirm the compound is not a direct agonist.[11] Also include an "agonist alone" condition to establish the baseline response that you aim to potentiate.

      • Antagonist Control: To confirm the effect is mediated by AMPA receptors, pre-treat cells with a competitive AMPA receptor antagonist like NBQX before adding your compound and the agonist. This should block the observed potentiation.[6]

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cyclothiazide? Retrieved from [Link]

  • Fucile, S., Miledi, R., & Eusebi, F. (2006). Effects of cyclothiazide on GluR1/AMPA receptors. Proceedings of the National Academy of Sciences, 103(15), 6023–6027. Retrieved from [Link]

  • Wikipedia. Cyclothiazide. Retrieved from [Link]

  • Deng, G., & Chen, G. (2003). Cyclothiazide potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses. Proceedings of the National Academy of Sciences, 100(22), 13025–13029. Retrieved from [Link]

  • Leach, K., Sexton, P. M., & Christopoulos, A. (2007). Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm. Journal of biomolecular screening, 12(6), 759–768. Retrieved from [Link]

  • Miao, Y., et al. (2022). Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. Proceedings of the National Academy of Sciences, 119(31), e2201135119. Retrieved from [Link]

  • Tschammer, N., et al. (2022). Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity. Scientific Reports, 12(1), 12151. Retrieved from [Link]

  • Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

  • Garcia-Barrantes, P. M., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLoS ONE, 12(3), e0174033. Retrieved from [Link]

  • Jurado-Salinas, A., et al. (2023). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. International Journal of Molecular Sciences, 24(13), 11130. Retrieved from [Link]

  • faCellitate. (2023, January 10). How to choose the right cell line for your experiments. Retrieved from [Link]

  • Charles River Laboratories. Human GluA1/GluA4 AMPA Receptor EZCells™ TT. Retrieved from [Link]

  • Giglio, K. M., et al. (2018). Oncolytic Properties of Ampakines In Vitro. Anticancer Research, 38(11), 6197–6202. Retrieved from [Link]

  • Aksenov, V., et al. (2021). Preclinical characterization of a water-soluble low-impact ampakine prodrug, CX1942 and its active moiety, CX1763. Future Medicinal Chemistry, 13(18), 1585–1596. Retrieved from [Link]

  • Abdullah, H. M., et al. (2020). High-Impact AMPAkines Elevate Calcium Levels in Cortical Astrocytes by Mobilizing Endoplasmic Reticular Calcium Stores. Neuroglia, 1(1), 23–36. Retrieved from [Link]

  • Gregory, K. J., et al. (2013). Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Aksenov, V., et al. (2021). Preclinical characterization of a water-soluble low-impact ampakine prodrug, CX1942 and its active moiety, CX1763. Figshare. Retrieved from [Link]

Sources

Technical Support Center: Catalyst-Free Synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the catalyst-free synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of various therapeutic agents, including diuretics and antihypertensives.[1][2] The move towards catalyst-free synthesis is driven by the need to eliminate transition metal contamination in pharmaceutical intermediates, reduce costs, and adhere to green chemistry principles.

This guide is designed for researchers and drug development professionals. It provides in-depth troubleshooting, field-proven insights, and detailed protocols for the most common catalyst-free synthetic routes.

Core Synthesis Methodologies & Troubleshooting

Two primary catalyst-free strategies have proven effective for the synthesis of the this compound core:

  • Thermal Condensation: A classic and robust method involving the reaction of 2-aminobenzenesulfonamide with electrophilic one-carbon sources like orthoesters at elevated temperatures.

  • Visible-Light Mediated Oxidative Cyclization: A modern, milder approach that utilizes visible light and an oxidant (atmospheric oxygen) to achieve cyclization at ambient temperatures.[1][3]

Below, we address common issues encountered with these methods in a practical, question-and-answer format.

Method 1: Thermal Condensation with Triethyl Orthoformate

This method relies on the direct condensation of 2-aminobenzenesulfonamide with triethyl orthoformate, which serves as both a reactant and the solvent. The high temperature facilitates the cyclodehydration to form the desired heterocyclic ring.

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-aminobenzenesulfonamide (1.0 equivalent) in triethyl orthoformate (approx. 8-10 mL per gram of sulfonamide).

  • Reaction: Heat the suspension to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product typically precipitates out of the solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with diethyl ether (3 x 10 mL) to remove residual orthoformate, and dry under vacuum to yield the final product as a solid.[4]

Q1: My reaction shows very low conversion even after prolonged reflux. What's going wrong?

A1: This is a common issue often related to two factors: temperature and starting material purity.

  • Causality (Temperature): The cyclodehydration step has a significant activation energy barrier. The "reflux" temperature is dictated by the boiling point of triethyl orthoformate (146 °C). Ensure your heating mantle and setup can achieve and maintain this temperature consistently. A lower temperature will drastically slow down the reaction rate.

  • Causality (Purity): 2-aminobenzenesulfonamide can degrade over time, especially if exposed to air and light. The primary amino group is susceptible to oxidation. Use a freshly opened bottle or repurify your starting material if its purity is questionable.

  • Troubleshooting Steps:

    • Verify your reaction temperature with an external thermometer.

    • Run a control reaction with a fresh, high-purity batch of 2-aminobenzenesulfonamide.

    • Ensure your glassware is completely dry, as water can hydrolyze the orthoformate and interfere with the reaction.

Q2: I'm observing a significant amount of a dark, tarry side product that complicates purification. How can I prevent this?

A2: Tarry byproducts are typically the result of thermal decomposition at high temperatures. While reflux is necessary, excessively long reaction times can degrade both the starting material and the product.

  • Causality (Kinetics): The desired reaction should be complete within a reasonable timeframe (typically a few hours). If your reaction requires extended heating (>12-24 hours), it points to an underlying issue (like low temperature) that is being compensated for with time, leading to decomposition.

  • Troubleshooting Steps:

    • Monitor Closely: Use TLC to monitor the reaction every hour. Once the starting material is consumed, stop the reaction immediately. Do not leave it refluxing overnight without prior validation.

    • Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative decomposition, often reducing the formation of colored impurities.[4]

Method 2: Visible-Light Mediated Oxidative Cyclization

This innovative method offers a milder, catalyst-free alternative for producing 3-substituted benzothiadiazine dioxides from 2-aminobenzenesulfonamide and various aldehydes. The reaction is driven by visible light and uses atmospheric oxygen as the terminal oxidant.[1]

G cluster_1 Step 1: Condensation (Dark) cluster_2 Step 2: Photo-Oxidation A 2-Aminobenzenesulfonamide + Aldehyde (R-CHO) B Dihydro Intermediate (ii) A->B C Excited State (ii*) B->C D Radical Intermediate C->D E Product (3-Substituted) D->E F O2 (Air)

Caption: Proposed mechanism for visible-light synthesis.[1]

  • Setup: In a reaction vessel (e.g., a Pyrex tube), combine 2-aminobenzenesulfonamide (1.0 equiv), the desired aldehyde (1.1 equiv), and a base such as Cesium Carbonate (Cs₂CO₃, 3.0 equiv) in a suitable solvent like ethanol.

  • Reaction: Place the vessel near a visible light source (e.g., a 450 nm LED lamp) and stir at room temperature. The reaction is typically open to the air to allow for oxygen participation.

  • Monitoring: Track the formation of the product and consumption of the dihydro intermediate using TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via column chromatography or recrystallization to obtain the 3-substituted this compound.[1]

Q1: The reaction is stalled, and I've only isolated the dihydro intermediate. What is the issue?

A1: This is a clear indication that the initial condensation step is working, but the subsequent photo-oxidation is failing. Control experiments have shown that the dihydro intermediate forms at room temperature even without light.[1]

  • Causality (Light Source): The dihydro intermediate has a specific absorption spectrum. The reaction requires a light source that emits in the appropriate range (e.g., 450 nm blue light) to promote it to an excited state.[1] A standard fluorescent hood light is insufficient.

  • Causality (Oxygen): The reaction relies on molecular oxygen as the terminal oxidant. If you are running the reaction under a rigorously inert atmosphere (e.g., after extensive sparging with Argon), the oxidation step will be inhibited.

  • Troubleshooting Steps:

    • Verify Light Source: Check the specifications of your lamp. Ensure it provides the correct wavelength and sufficient intensity. Position the flask close to the lamp for maximum photon flux.

    • Ensure Air Access: Do not seal the reaction vessel tightly. A balloon of air or simply piercing the septum with a needle is sufficient to allow oxygen ingress.

    • Check Base: The base is crucial for the initial condensation and may influence the electronic properties of the intermediate. Ensure the correct stoichiometry of a suitable base (like Cs₂CO₃) is used.

Q2: My yields are inconsistent and lower than reported. What factors affect reproducibility?

A2: Photochemical reactions can be sensitive to several variables that are less critical in thermal reactions.

  • Causality (Solvent & Concentration): The choice of solvent can affect the stability of intermediates and the solubility of oxygen. The concentration of the reaction mixture is also critical; if it's too concentrated, light penetration may be poor, leading to an inefficient reaction.

  • Causality (Reaction Vessel): The material of your reaction vessel matters. Standard borosilicate glass (Pyrex) is generally fine, but UV-blocking or colored glass will prevent the necessary photons from reaching the reaction mixture.

  • Troubleshooting Steps:

    • Standardize Setup: Use the same solvent, concentration, reaction vessel, and distance from the light source for every run to ensure reproducibility.

    • Degas then backfill with Air: For maximum consistency, you can briefly degas the solvent to remove dissolved gases and then backfill the headspace with a balloon of air. This standardizes the initial oxygen concentration.

    • Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids on storage. Use freshly distilled or purified aldehydes for best results.

General Troubleshooting Workflow

When encountering issues with either synthesis, a systematic approach is crucial. The following flowchart provides a logical decision-making process.

Caption: A systematic troubleshooting workflow for synthesis issues.

Summary of Catalyst-Free Methods

MethodStarting MaterialsKey ConditionsAdvantagesCommon Issues
Thermal Condensation 2-Aminobenzenesulfonamide, Triethyl OrthoformateReflux (146 °C), NeatSimple, robust, no special equipmentHigh temperature, potential decomposition, long reaction times
Visible-Light Oxidation 2-Aminobenzenesulfonamide, Aldehyde, BaseVisible Light (450 nm), Air (O₂), Room TempMild conditions, high functional group toleranceRequires specific light source, sensitive to O₂ levels

Frequently Asked Questions (FAQs)

Q: Can other orthoesters be used in the thermal method? A: Yes, other orthoesters like trimethyl orthoformate or orthoacetates can be used to install different substituents at the 3-position. However, this will change the reaction temperature and kinetics, requiring re-optimization.

Q: For the visible-light method, what happens if I use furan-2-carboxaldehyde? A: Interestingly, this specific aldehyde has been shown to produce the unsubstituted 2H-1,2,4-benzothiadiazine 1,1-dioxide. It is proposed that the furan aldehyde undergoes photo-oxidation and releases formic acid in situ, which then participates in the reaction to yield the unsubstituted core.[1]

Q: Are these methods applicable to substituted 2-aminobenzenesulfonamides? A: Yes, both methods are generally compatible with substituents on the aromatic ring of the 2-aminobenzenesulfonamide. Electron-donating and electron-withdrawing groups are well-tolerated, though they may influence reaction rates.[1][5]

Q: My final product is difficult to crystallize. What purification alternatives do I have? A: If recrystallization fails, column chromatography on silica gel is the most common alternative. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point for elution, depending on the polarity of your specific derivative.

References

  • Yuan, Y., Belmont, P., Berthelot, M., & Brachet, E. (n.d.). Catalyst-Free Synthesis of Benzothiadiazine Derivatives Under Visible Light. ChemRxiv. [Link]

  • Yuan, Y., Belmont, P., Berthelot, M., & Brachet, E. (2021). Catalyst-Free Synthesis of Benzothiadiazine Derivatives Under Visible Light. ChemRxiv. [Link]

  • Reddy, C. V., et al. (2012). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 8, 1452–1457. [Link]

  • Su, W. (2004). Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. Journal of Chemical Research, 2004(1), 87-88.
  • Forodi, M., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3290. [Link]

  • Li, J., et al. (2016). Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes. RSC Advances, 6(82), 78471-78478. [Link]

  • Corona, P., et al. (2013). Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation. Tetrahedron Letters, 54(32), 4262-4265. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2H-1,2,4-Benzothiadiazine-1,1-dioxide Derivatives and Hydrochlorothiazide as Diuretics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of diuretics based on the 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold, with a specific focus on the widely utilized compound, hydrochlorothiazide (HCTZ). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to objectively evaluate diuretic performance, mechanisms of action, and key pharmacokinetic parameters.

Introduction: A Tale of a Scaffold and its Progeny

The this compound core is a foundational chemical scaffold from which the entire class of thiazide diuretics is derived[1]. These agents have been a cornerstone in the management of hypertension and edema for over half a century[2]. Hydrochlorothiazide (HCTZ), chemically known as 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is arguably the most prescribed member of this class[3][4].

However, the term "thiazide diuretic" is often used to encompass both true thiazide-type diuretics like HCTZ, which contain the benzothiadiazine structure, and thiazide-like diuretics (e.g., chlorthalidone, indapamide), which may lack the bicyclic core but share the same mechanism of action[5][6][7]. This guide will dissect the shared pharmacology stemming from the parent scaffold and explore the critical performance differences that arise from specific structural modifications, primarily comparing HCTZ to its close relatives.

Mechanism of Action: The Thiazide-Sensitive NaCl Cotransporter (NCC)

The diuretic and antihypertensive effects of the benzothiadiazine-1,1-dioxide class are mediated by a common molecular target: the Na+/Cl- cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[2][5][8]

Causality of Diuresis:

  • NCC Inhibition: Thiazide and thiazide-like diuretics bind to and inhibit the NCC, preventing the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream[2][8][9]. The DCT is responsible for reabsorbing approximately 5-10% of the filtered sodium load[2].

  • Increased Solute Load: By blocking this reabsorption, the concentration of NaCl in the tubular fluid increases.

  • Osmotic Diuresis: The elevated luminal solute concentration creates an osmotic gradient that retains water within the tubule, leading to increased urine output (diuresis) and sodium excretion (natriuresis)[10][11]. This initial reduction in extracellular fluid and plasma volume contributes to a decrease in blood pressure[8].

While the acute effect is diuresis, the chronic blood pressure-lowering effect is also attributed to a reduction in total peripheral resistance through mechanisms that are not fully understood but may involve vasodilation.[2][8]

Thiazide_Mechanism_of_Action cluster_cell DCT_Lumen Distal Convoluted Tubule (DCT) Lumen (Urine Side) NCC Na+/Cl- Cotransporter (NCC) DCT_Lumen->NCC Na+ Cl- Diuresis Increased Na+, Cl-, and H2O Excretion in Urine (Diuresis) DCT_Lumen->Diuresis Apical_Membrane Apical Membrane Tubule_Cell DCT Epithelial Cell Basolateral_Membrane Basolateral Membrane NaK_ATPase Na+/K+ ATPase Pump Tubule_Cell->NaK_ATPase Na+ Interstitium Interstitium (Blood Side) Interstitium->NaK_ATPase K+ NaK_ATPase->Interstitium Thiazide Hydrochlorothiazide & Benzothiadiazine Derivatives Thiazide->NCC Inhibition

Experimental workflow for in vivo diuretic activity assay.

Step-by-Step Methodology:

  • Animals and Acclimatization:

    • Use healthy adult male Wistar or Sprague-Dawley rats (200-250g). [12] * House rats individually in metabolic cages for at least 24 hours before the experiment to acclimate them and minimize stress-induced variations. [12][13]Allow free access to standard chow and water.

  • Preparation:

    • Eighteen hours prior to the experiment, withhold food but continue to provide free access to water to ensure uniform hydration and minimize variability in excretion. [12][13]

  • Grouping and Dosing:

    • On the day of the experiment, weigh each rat and divide them into groups (n=6 per group is typical):[13]

      • Group 1 (Vehicle Control): Receives normal saline (0.9% NaCl).

      • Group 2 (Positive Control): Receives a standard diuretic like Furosemide (e.g., 10 mg/kg) to validate the assay. [12][14] * Group 3 (Reference Standard): Receives Hydrochlorothiazide at a clinically relevant dose.

      • Group 4+ (Test Groups): Receive the this compound test compound at various doses.

    • Administer a saline load (e.g., 15-25 ml/kg body weight) to all rats via oral gavage to induce a baseline level of urine flow. [12][14] * Immediately following the saline load, administer the respective treatments (vehicle, controls, or test compounds) via oral gavage.

  • Urine Collection:

    • Immediately after dosing, place each rat back into its individual metabolic cage. These cages are designed to separate urine and feces, preventing sample contamination. [12][13] * Collect urine over a specified period, typically 5 hours for acute effects or up to 24 hours for evaluating the duration of action. [12][13]

  • Biochemical Analysis:

    • At the end of the collection period, record the total volume of urine for each animal.

    • Centrifuge the urine samples to remove any particulates.

    • Analyze the supernatant for electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer or an auto-analyzer.

  • Data Interpretation:

    • Compare the mean urine volume and total electrolyte excretion of the test groups to the vehicle control group. A statistically significant increase indicates diuretic activity.

    • Compare the performance of the test compound directly against the hydrochlorothiazide group to determine relative potency and efficacy.

Conclusion and Future Directions

The this compound scaffold is the cornerstone of a vital class of diuretics. While all derivatives, including the archetypal hydrochlorothiazide, share a common mechanism of inhibiting the renal NCC, this guide demonstrates that minor structural modifications lead to major differences in pharmacokinetics and clinical performance.

Hydrochlorothiazide remains a widely used and effective diuretic. However, experimental and clinical data increasingly highlight the advantages of longer-acting, more potent thiazide-like agents like chlorthalidone for consistent 24-hour blood pressure control.[4][7] The choice between these agents depends on the therapeutic goal, balancing efficacy with the potential for dose-related adverse effects.

For drug development professionals, the key takeaway is that the inherent diuretic activity of the benzothiadiazine scaffold can be significantly modulated. Future research should focus not only on enhancing potency but also on optimizing pharmacokinetic profiles to improve duration of action and on refining structures to mitigate adverse metabolic effects. Furthermore, the versatility of this scaffold is being explored for novel therapeutic applications beyond diuresis, including as positive allosteric modulators of AMPA receptors, indicating a promising future for this classic chemical entity.[1][15]

References

  • almostadoctor. Thiazide Diuretics. [Link].

  • National Center for Biotechnology Information. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics. [Link].

  • National Center for Biotechnology Information. Thiazide Diuretics - StatPearls. [Link].

  • Drugs.com. Hydrochlorothiazide: Package Insert / Prescribing Info. [Link].

  • GoodRx. How Do Thiazide Diuretics Work? [Link].

  • Journal of the American Heart Association. Hydrochlorothiazide Is America's Most Popular Thiazide, But Should It Be?. [Link].

  • Wikipedia. Thiazide. [Link].

  • GlobalRx. Hydrochlorothiazide 25mg Tablets: Clinical Profile and Applications. [Link].

  • Flarer S.A. Hydrochlorothiazide: what it is used for, active ingredient, side effects. [Link].

  • National Center for Biotechnology Information. Hydrochlorothiazide - StatPearls. [Link].

  • MDPI. Diuretic Therapy: Mechanisms, Clinical Applications, and Management. [Link].

  • SingleCare. How long does hydrochlorothiazide take to lower blood pressure?. [Link].

  • RJPTSimLab. Study of Diuretic Activity of Given Drugs to Rat/Mice using Metabolic Cage. [Link].

  • American Heart Association Journals. Hydrochlorothiazide Versus Chlorthalidone. [Link].

  • Dr.Oracle. What is the duration of action of Thiazide (thiazide diuretics)?. [Link].

  • SlideShare. Study of diuretic activity of drugs using rats/mice.pptx. [Link].

  • Indian Journal of Physiology and Pharmacology. Observations on Diuretic Assay Methods using Rat and Dog. [Link].

  • ACS Publications. Diuretics: 1,2,4-Benzothiadiazine-1,1-dioxides. [Link].

  • Open Access Text. Review on Emerging Trends and Modifications of In Vivo and In Vitro Screening Techniques of Diuretic Activity. [Link].

  • National Center for Biotechnology Information. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic. [Link].

  • MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link].

  • ResearchGate. (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. [Link].

  • PubMed. [3-Amino-2H-1,2,4-benzothiadiazine-1,1-dioxides with antihypertensive and possibly diabetogenic activity (author's transl)]. [Link].

  • MDPI. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. [Link].

  • Deranged Physiology. Hydrochlorothiazide. [Link].

  • PubMed. [Pharmacodynamics and pharmacokinetics of bemetizid in comparison with hydrochlorothiazide. A controlled human pharmacologic study of acute effects]. [Link].

  • YouTube. Pharmacology of Hydrochlorothiazide (HTCZ, Esidrix, Microzide; Pharmacokinetics, Mechanism of action). [Link].

  • PubMed. Comparative bioavailability and pharmacokinetics of hydrochlorothiazide from oral tablet dosage forms, determined by plasma level and urinary excretion methods. [Link].

  • Journal of Research in Chemistry. Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. [Link].

  • ClinPGx. hydrochlorothiazide. [Link].

  • National Center for Biotechnology Information. Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis. [Link].

  • PubMed. Comparison of thiazide-like diuretics versus thiazide-type diuretics: a meta-analysis. [Link].

  • PubMed. The hyperglycemic activity of benzothiadiazine and other diuretics. [Link].

  • BCNephro. Thiazide Diuretics, Chlorthalidone vs Hydrochlorothiazide. [Link].

  • ResearchGate. (PDF) Comparison of thiazide-like diuretics versus thiazide-type diuretics: A meta-analysis. [Link].

Sources

Navigating the PI3Kδ Inhibitor Landscape: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of targeted cancer therapy, the delta isoform of phosphoinositide 3-kinase (PI3Kδ) has emerged as a pivotal target, particularly for B-cell malignancies.[1][2] The selective inhibition of PI3Kδ offers the potential for potent therapeutic effects while mitigating the toxicities associated with broader PI3K inhibition.[3][4] This guide provides an in-depth comparison of the efficacy of prominent PI3Kδ inhibitors, with a particular focus on contextualizing the landscape for researchers interested in novel scaffolds such as "2H-1,2,4-Benzothiadiazine-1,1-dioxide."

While "this compound" represents a chemical scaffold of interest, it does not correspond to a widely recognized, specific PI3Kδ inhibitor in late-stage clinical development or with extensive publicly available data. Therefore, this guide will focus on a comparative analysis of three clinically significant PI3Kδ inhibitors: Idelalisib, the first-in-class approved agent; Umbralisib, a dual inhibitor of PI3Kδ and Casein Kinase 1 epsilon (CK1ε); and Zandelisib, a next-generation, potent, and selective inhibitor.[5][6][7] This comparison will provide a robust framework for evaluating the efficacy and therapeutic potential of any novel PI3Kδ inhibitor, including those that may be derived from the aforementioned benzothiadiazine scaffold.

The PI3Kδ Signaling Pathway: A Key Regulator in B-Cell Function

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[8][9] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[8] Class I PI3Ks are further subdivided into four isoforms: p110α, p110β, p110γ, and p110δ. While p110α and p110β are ubiquitously expressed, the expression of p110δ and p110γ is primarily restricted to hematopoietic cells.[10] This restricted expression pattern makes PI3Kδ an attractive therapeutic target for B-cell malignancies, as its inhibition is less likely to cause the on-target, off-tumor toxicities associated with pan-PI3K inhibitors, such as hyperglycemia.[3][11]

In B-cells, PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway.[12][13] Upon BCR engagement, PI3Kδ is activated and phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[12] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn promotes cell survival, proliferation, and differentiation.[1] Dysregulation of the PI3Kδ pathway is a hallmark of many B-cell malignancies, making it a prime target for therapeutic intervention.[13][14]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors PI3Kδ Inhibitors BCR BCR PI3K PI3Kδ BCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Idelalisib Idelalisib Idelalisib->PI3K Inhibits Umbralisib Umbralisib Umbralisib->PI3K Inhibits Zandelisib Zandelisib Zandelisib->PI3K Inhibits

Figure 1: The PI3Kδ Signaling Pathway in B-Cells and the site of action for PI3Kδ inhibitors.

Comparative Efficacy of PI3Kδ Inhibitors

A direct comparison of the in vitro potency and isoform selectivity of Idelalisib, Umbralisib, and Zandelisib reveals key differences that may translate to their clinical efficacy and safety profiles.

InhibitorTarget(s)IC50 (PI3Kδ)Selectivity vs. PI3KαSelectivity vs. PI3KβSelectivity vs. PI3Kγ
Idelalisib PI3Kδ~2.5 nM[2]>40-300 fold[15][16]>100 fold[16]>58 fold[16]
Umbralisib PI3Kδ, CK1εNot specifiedImproved vs. other PI3K inhibitors[6][17]Not specifiedNot specified
Zandelisib PI3Kδ3.5 nM[18]>3000 fold[19]Not specifiedNot specified

Table 1: In Vitro Potency and Selectivity of PI3Kδ Inhibitors. IC50 values and selectivity can vary depending on the assay conditions. The data presented here are representative values from the cited literature.

Idelalisib (Zydelig®) , the first FDA-approved PI3Kδ inhibitor, demonstrated significant efficacy in patients with relapsed chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[20][21] By inhibiting PI3Kδ, idelalisib induces apoptosis and prevents proliferation in malignant B-cells.[5] It also disrupts the homing and retention of these cells in the protective microenvironments of the lymph nodes and bone marrow.[14] Clinical trials have shown that idelalisib, often in combination with rituximab, leads to high overall response rates and improved progression-free survival.[22][23] However, its use has been associated with significant immune-mediated toxicities, including diarrhea/colitis, pneumonitis, and hepatotoxicity, which are thought to be on-target effects related to the inhibition of PI3Kδ in regulatory T-cells.[20][24]

Umbralisib (Ukoniq®) is a dual inhibitor of PI3Kδ and CK1ε.[8][25] This dual mechanism may offer a unique therapeutic advantage. The inhibition of CK1ε is believed to contribute to its anti-cancer activity.[8] Umbralisib has shown improved selectivity for PI3Kδ compared to other PI3K inhibitors, which was hypothesized to lead to a better safety profile.[6][17] While it demonstrated meaningful clinical activity in patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL), safety concerns, including an increased risk of death, led to the withdrawal of its approval in the US.[6][25][26]

Zandelisib (ME-401) is a selective, orally active, non-covalent inhibitor of PI3Kδ currently under investigation for B-cell malignancies.[7][27] It is designed to have a more favorable safety profile through an intermittent dosing schedule.[28] Preclinical studies have shown that zandelisib leads to sustained inhibition of AKT phosphorylation and downstream signaling.[27] A key feature of zandelisib is its slow dissociation rate from PI3Kδ, which contributes to its long-lasting inhibitory effects.[28] In in vivo models, zandelisib has demonstrated significant tumor growth inhibition.[27][28] Clinical trials are ongoing to evaluate its efficacy and safety in various B-cell lymphomas.[1][7]

Experimental Protocols for Assessing PI3Kδ Inhibitor Efficacy

The evaluation of PI3Kδ inhibitors requires a multi-faceted approach, encompassing in vitro biochemical assays, cell-based functional assays, and in vivo tumor models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Panel Isoform Selectivity Panel (α, β, γ, δ) Kinase_Assay->Selectivity_Panel Confirms Potency Cell_Based_Assay Cell-Based Assays Selectivity_Panel->Cell_Based_Assay Guides Cellular Studies Western_Blot Western Blot (pAKT Inhibition) Proliferation_Assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Xenograft_Model Xenograft Tumor Models (Tumor Growth Inhibition) Cell_Based_Assay->Xenograft_Model Predicts In Vivo Efficacy PD_Model Pharmacodynamic Models (Target Engagement) Xenograft_Model->PD_Model Correlates with Target Inhibition

Figure 2: A generalized experimental workflow for the preclinical evaluation of PI3Kδ inhibitors.

Biochemical Kinase Assay for IC50 Determination

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kδ.

  • Principle: The assay quantifies the production of ADP, a product of the kinase reaction where ATP is used to phosphorylate a lipid substrate (e.g., PIP2). Luminescent-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used for their high sensitivity and throughput.[29]

  • Step-by-Step Protocol (Adapted from Promega ADP-Glo™ Kinase Assay):

    • Prepare a reaction mixture containing PI3Kδ enzyme, a lipid substrate (e.g., phosphatidylinositol), and ATP in a suitable kinase buffer.[29]

    • Add serial dilutions of the test compound (e.g., your "this compound" derivative) to the reaction mixture in a 384-well plate.

    • Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Western Blot for Phospho-AKT Inhibition

This cell-based assay assesses the inhibitor's ability to block downstream signaling from PI3Kδ in a cellular context.

  • Principle: Inhibition of PI3Kδ prevents the phosphorylation of its downstream target, AKT. Western blotting with antibodies specific for phosphorylated AKT (pAKT) and total AKT allows for the quantification of this inhibition.

  • Step-by-Step Protocol:

    • Culture a suitable B-cell lymphoma cell line (e.g., SU-DHL-6) to 70-80% confluency.

    • Treat the cells with various concentrations of the PI3Kδ inhibitor for a specified time (e.g., 1-24 hours).[27]

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for pAKT (e.g., pAKT-Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total AKT as a loading control.

    • Quantify the band intensities to determine the extent of pAKT inhibition.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth and viability of cancer cells.

  • Principle: Viable, metabolically active cells can reduce a tetrazolium salt (e.g., MTS) to a colored formazan product, or they possess ATP which can be measured using a luminescent assay (e.g., CellTiter-Glo®). The amount of color or light produced is proportional to the number of viable cells.

  • Step-by-Step Protocol (MTS Assay):

    • Seed B-cell lymphoma cells into a 96-well plate at a predetermined density.

    • Allow the cells to adhere and resume growth overnight.

    • Treat the cells with a range of concentrations of the PI3Kδ inhibitor.

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Conclusion

The development of PI3Kδ inhibitors has marked a significant advancement in the treatment of B-cell malignancies. While first-generation inhibitors like Idelalisib have demonstrated clinical efficacy, their use has been tempered by notable toxicities. The field is now focused on developing next-generation inhibitors, such as Zandelisib, with improved selectivity and safety profiles. For researchers investigating novel chemical scaffolds like "this compound," a thorough understanding of the comparative efficacy, selectivity, and experimental evaluation of established PI3Kδ inhibitors is paramount. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment of any new PI3Kδ-targeting compound, enabling a data-driven approach to the development of safer and more effective therapies for patients with B-cell cancers.

References

  • Kunieda K, et al. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects. Am J Cancer Res. 2025 May 15;15(5):2097-2110. [Link]

  • Idelalisib - Wikipedia. [Link]

  • Burris JA, et al. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma. Journal of Clinical Oncology. 2021 Mar 8. [Link]

  • Zandelisib - Grokipedia. [Link]

  • ZYDELIG® (idelalisib) Mechanism of Action. [Link]

  • Kunieda K, et al. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects. PubMed. 2025 May 15. [Link]

  • FDA: major safety concerns with Ukoniq, PI3K inhibitor drug for treatment of lymphoma - BJH. [Link]

  • Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase. [Link]

  • Sutherlin DP. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers. PMC - NIH. 2014 Mar 13. [Link]

  • Kunieda K, et al. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects. NIH. [Link]

  • Davids MS, et al. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies. PubMed. [Link]

  • Umbralisib is an Orally Active Dual PI3Kδ/CK1ε Inhibitor for Haematological Malignancies Reseach - Network of Cancer Research. 2023 Dec 19. [Link]

  • What is the mechanism of Idelalisib? - Patsnap Synapse. 2024 Jul 17. [Link]

  • Umbralisib, a dual PI3Kδ/CK1ε inhibitor in patients with relapsed or refractory indolent lymphoma - Providence. 2021 May 20. [Link]

  • On target off-tumor activity comparison among different PI3K inhibitors - ResearchGate. [Link]

  • Idelalisib Improves Outcomes in Heavily Pretreated Patients with CLL. [Link]

  • Okkenhaug K. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances. [Link]

  • Burger JA, et al. PI3K signaling pathway in normal B cells and indolent B-cell malignancies. PubMed - NIH. [Link]

  • Zelenetz AD, et al. Idelalisib is effective in patients with high-risk follicular lymphoma and early relapse after initial chemoimmunotherapy. Blood - ASH Publications. 2017 Jun 1. [Link]

  • PI3K signaling regulates B cell commitment and plasticity. (a) Cells... - ResearchGate. [Link]

  • The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PubMed Central. [Link]

  • Salles G, et al. Efficacy and safety of idelalisib in patients with relapsed, rituximab- and alkylating agent-refractory follicular lymphoma: a subgroup analysis of a phase 2 study. PubMed Central. [Link]

  • Dal Porto JM, et al. The PI3K Pathway in B Cell Metabolism. PMC - PubMed Central. [Link]

  • Cuneo A, et al. Efficacy of idelalisib and rituximab in relapsed/refractory chronic lymphocytic leukemia treated outside of clinical trials. A report of the Gimema Working Group. PubMed. [Link]

  • Idelalisib: Practical Tools for Identifying and Managing Adverse Events in Clinical Practice. [Link]

  • Isoform-selectivity profiles of PI3K inhibitors in clinical use or development. - ResearchGate. [Link]

  • The p110delta structure: mechanisms for selectivity and potency of new PI(3)K inhibitors. [Link]

  • Major components of the PI3K pathway in B cells discussed in this... - ResearchGate. [Link]

  • Abstract 4489: Preclinical profile of novel, potent, and selective PI3K delta inhibitors. 2011 Apr 15. [Link]

  • Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors - AACR Journals. [Link]

  • For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PubMed Central. [Link]

  • PI3K inhibitors feature - The Institute of Cancer Research. 2025 Jun 23. [Link]

  • The present and future of PI3K inhibitors for cancer therapy - PMC - NIH. [Link]

  • Development and application of PI3K assays for novel drug discovery - PubMed. [Link]

  • Full article: Phosphatidylinositol 3-kinase (PI3K) inhibitors: a recent update on inhibitor design and clinical trials (2016–2020). [Link]

  • Phosphoinositide 3-kinase inhibitor - Wikipedia. [Link]

  • PI3K Inhibitor Pipeline Insight 2025 - DelveInsight. [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - MDPI. 2022 Sep 21. [Link]

  • PI3K Inhibitors: A Series of Unfortunate Events | ASH Clinical News. 2023 Dec 20. [Link]

  • PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - NIH. [Link]

  • In vitro drug response assay for inhibitors of PI3K and mTOR in human... - ResearchGate. [Link]

  • Common Toxicities With PI3K Inhibition - OncLive. [Link]

  • PI3K Inhibitors: Understanding Toxicity Mechanisms and Management | CancerNetwork. 2017 Nov 15. [Link]

  • The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PubMed Central. [Link]

  • Development and safety of PI3K inhibitors in cancer - PMC - NIH. 2023 Feb 11. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Selectivity and Cross-Reactivity Profiling of 2H-1,2,4-Benzothiadiazine-1,1-dioxides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzothiadiazine Scaffold

The 2H-1,2,4-benzothiadiazine-1,1-dioxide core is a privileged heterocyclic scaffold in modern drug discovery, serving as the foundation for a wide array of pharmacologically active agents.[1] This structural motif is present in well-established drugs such as the antihypertensive K-ATP channel opener Diazoxide and various thiazide diuretics, as well as in novel investigational compounds targeting the central nervous system.[1][2][3] Notably, derivatives of this scaffold have emerged as potent positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with potential applications in treating cognitive disorders.[4][5][6] Other derivatives have shown promise as anticancer and antiviral agents.[1][7]

Given the diverse biological activities associated with this scaffold, a rigorous and systematic evaluation of a new compound's selectivity is not merely a regulatory requirement but a scientific necessity.[8] Off-target interactions can lead to unforeseen side effects or confound the interpretation of efficacy studies.[9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity and selectivity profiling cascade for novel this compound derivatives. We will explore the causality behind experimental choices, detail validated protocols, and present a comparative analysis to contextualize the data.

Part 1: Defining the Target Landscape and Rationale for Profiling

Before initiating any screening campaign, it is critical to understand the primary intended target(s) and the most probable off-targets based on the scaffold's known pharmacology.

  • Primary Targets: For novel benzothiadiazine derivatives, the intended targets are often context-dependent. For neuroactive agents, the primary targets are frequently AMPA or kainate receptors.[10][11] For compounds designed with cardiovascular or metabolic applications in mind, ATP-sensitive potassium (K-ATP) channels are a key target class.[2][12][13]

  • Known Off-Targets: The historical pharmacology of this scaffold provides a clear roadmap of potential liabilities. Due to structural similarities and shared physiological roles, a compound designed as an AMPA receptor modulator may exhibit cross-reactivity with other ionotropic glutamate receptors (e.g., kainate receptors) or even GABA-A receptors.[10] Similarly, a molecule designed to target K-ATP channels in pancreatic beta-cells could affect related channels in vascular smooth muscle or the heart, a known effect of Diazoxide.[13][14]

Therefore, the central goal of selectivity profiling is to quantify the potency of a test compound at its intended target relative to its activity at a broad range of these plausible off-targets. This quantitative assessment, known as the selectivity window, is a critical factor in predicting the therapeutic index of a drug candidate.

Part 2: A Tiered Experimental Strategy for Selectivity Profiling

A tiered or "funnel" approach is the most efficient and cost-effective strategy for comprehensive selectivity profiling.[15] This begins with broad, lower-cost screening and progresses to more specific, higher-content, and physiologically relevant assays for hits identified in the initial tier.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Focused Target Family Profiling cluster_2 Tier 3: Potency & Mechanism Validation cluster_3 Tier 4: Cellular & Functional Confirmation T1 Broad Panel Screen (e.g., Eurofins SafetyScreen44) @ 10 µM T2_1 Ion Channel Panel (Automated Patch Clamp) T1->T2_1 T2_2 GPCR Panel (Binding/Functional Assays) T1->T2_2 T2_3 Kinase Panel (e.g., KinomeScan) T1->T2_3 T3 IC50/EC50 Determination for Confirmed Hits (10-point dose response) T2_1->T3 T2_2->T3 T2_3->T3 T4 Cell-Based Functional Assays (e.g., Neuronal Activity, Insulin Secretion) T3->T4

Figure 1: A tiered approach to selectivity profiling.

Tier 1: Broad Counter-Screening

The Causality: The initial step aims to cast a wide net to identify potential off-target liabilities early and cost-effectively. A single-point concentration screen (typically 1-10 µM) against a panel of diverse, historically problematic targets is the industry standard. This provides a snapshot of the compound's promiscuity.

Recommended Protocol: Employ a commercial broad liability panel, such as the Eurofins SafetyScreen44 panel .[9][16] This panel includes a curated set of GPCRs, ion channels, transporters, and enzymes known to be involved in adverse drug reactions.[9][15]

  • Step 1: Compound Preparation. Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Step 2: Assay Execution. The service provider performs binding assays (for receptors and transporters) and enzymatic assays at a final compound concentration of 10 µM.

  • Step 3: Data Analysis. Results are typically reported as a percent inhibition or percent of control. A common threshold for a "hit" is >50% inhibition, which warrants further investigation.

Tier 2: In-depth Profiling Against Key Target Families

The Causality: Based on the scaffold's known activities and any hits from Tier 1, a more focused investigation into key protein families is necessary. For benzothiadiazines, the ion channel family is of paramount importance.

Recommended Protocol: Ion Channel Profiling via Automated Patch Clamp (APC) APC technology has revolutionized ion channel drug discovery by enabling high-throughput, robust, and reproducible measurements of ion channel function.[17][18][19][20]

  • Objective: To determine the functional effect of the test compound on a panel of key ion channels, including the primary target (e.g., AMPA-type GluA2) and key liability targets (e.g., K-ATP, hERG, voltage-gated sodium and calcium channels).

  • Workflow:

    • Cell Line Preparation: Utilize stably transfected cell lines expressing the ion channel of interest. Assay-ready cells can be prepared in advance to improve workflow efficiency.[21]

    • APC System Setup: Prime an automated patch-clamp system (e.g., IonFlux, QPatch) with appropriate intracellular and extracellular solutions.

    • Cell Seeding: Cells are automatically captured onto the planar patch-clamp chip.

    • Seal Formation: A giga-ohm seal is formed between the cell membrane and the chip aperture, electrically isolating the patch of the membrane.[18]

    • Baseline Recording: Record baseline channel activity using a specific voltage protocol designed to activate the channel of interest.

    • Compound Application: Apply the test compound at one or more concentrations. The system allows for rapid solution exchange.[18]

    • Effect Recording: Record changes in channel current in the presence of the compound.

    • Data Analysis: Quantify the percent inhibition or potentiation of the channel current compared to the baseline and vehicle control.

G cluster_0 APC Workflow A Prepare Assay-Ready Cells Expressing Target Channel B Automated Cell Capture & Seal Formation on Chip A->B C Record Baseline Current (Voltage Protocol) B->C D Apply Test Compound Solution C->D E Record Modulated Current D->E F Washout & Data Analysis (% Inhibition/Potentiation) E->F

Figure 2: Automated Patch Clamp (APC) workflow.

Tier 3: Orthogonal Validation and Potency Determination

The Causality: Any significant hits identified in the screening tiers must be confirmed, and their potency must be accurately determined. It is crucial to use an orthogonal assay—one based on a different technology or biological readout—to ensure the observed effect is not an artifact of the primary assay format. For example, a binding hit should be confirmed in a functional assay.

Recommended Protocol: 10-Point Dose-Response Curves For each confirmed off-target hit, generate a full dose-response curve to determine the IC50 (for inhibitors) or EC50 (for activators/potentiators).

  • Step 1: Prepare serial dilutions of the test compound, typically covering a range from 1 nM to 100 µM.

  • Step 2: Perform the relevant assay (e.g., APC for an ion channel, calcium flux for a GPCR, radiometric assay for a kinase) with each concentration.

  • Step 3: Plot the percent effect against the logarithm of the compound concentration.

  • Step 4: Fit the data to a four-parameter logistic equation to derive the IC50/EC50 value.

Part 3: Comparative Analysis - A Case Study

To illustrate the application of this framework, let's consider a hypothetical novel compound, BTHD-Ampa-X , designed as a potent AMPA receptor PAM. We will compare its selectivity profile against Diazoxide , a marketed drug based on the same core scaffold.

Table 1: Comparative Selectivity Profile of BTHD-Ampa-X vs. Diazoxide

TargetAssay TypeBTHD-Ampa-X (EC50/IC50)Diazoxide (EC50/IC50)Selectivity Window (BTHD-Ampa-X)
Primary Target
AMPA Receptor (GluA2)APC (Potentiation)0.01 µM > 100 µM-
Key Off-Targets
K-ATP Channel (Kir6.2/SUR1)APC (Activation)15 µM5 µM [12]1500-fold vs. AMPA
Kainate Receptor (GluK2)APC (Potentiation)5 µM> 100 µM500-fold vs. AMPA
hERG (Kv11.1)APC (Inhibition)> 50 µM> 50 µM> 5000-fold vs. AMPA
L-type Ca2+ Channel (Cav1.2)APC (Inhibition)> 50 µM> 50 µM> 5000-fold vs. AMPA
GABA-A ReceptorRadioligand Binding> 30 µM> 30 µM> 3000-fold vs. AMPA

Data for BTHD-Ampa-X is hypothetical. Diazoxide data is representative of literature values.

Interpretation of Results:

  • Expertise & Experience: The data clearly shows that BTHD-Ampa-X is a highly potent AMPA receptor PAM with an EC50 of 10 nM. Crucially, its activity at the K-ATP channel, the primary target of Diazoxide, is significantly weaker (15 µM). This demonstrates a 1500-fold selectivity for the intended AMPA receptor target over this key historical off-target. This large selectivity window is a highly desirable characteristic, suggesting a lower risk of cardiovascular side effects (like hypotension) that are associated with non-selective K-ATP channel openers.[13] Furthermore, its 500-fold selectivity over the related Kainate receptor suggests a specific mode of action within the glutamate receptor family. The lack of activity at hERG and other critical channels at concentrations up to 50 µM is a positive indicator for cardiac safety.

Conclusion

The this compound scaffold is a valuable starting point for designing potent and selective modulators of various biological targets. However, its inherent pharmacological diversity necessitates a rigorous and systematic approach to selectivity profiling. By implementing the tiered strategy outlined in this guide—from broad liability screening to high-throughput functional assays like automated patch clamp, followed by robust potency determination—drug discovery teams can build a comprehensive understanding of a compound's activity profile. This self-validating system, grounded in established protocols and a clear understanding of the scaffold's pharmacology, enables confident decision-making, mitigates the risk of late-stage attrition due to off-target effects, and ultimately accelerates the development of safer and more effective medicines.

References

  • Diazoxide, a K(ATP) channel opener, prevents ischemia-reperfusion injury in rodent pancreatic islets. PubMed. Available at: [Link]

  • Small molecule selectivity and specificity profiling using functional protein microarrays. PubMed. Available at: [Link]

  • Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. Available at: [Link]

  • ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • What is the mechanism of Diazoxide? Patsnap Synapse. Available at: [Link]

  • High-Throughput Screening Of Ion Channel Variants Using Automated Patch Clamp Recordings In Assay Ready Cells. Drug Discovery Online. Available at: [Link]

  • Automated Patch Clamp. Cell Microsystems. Available at: [Link]

  • ATP-sensitive potassium (K>ATP>) channel openers diazoxide and nicorandil lower intraocular pressure in vivo. Mayo Clinic. Available at: [Link]

  • Direct and Off-Target Effects of ATP-Sensitive Potassium Channels Opener Diazoxide. Longdom Publishing. Available at: [Link]

  • Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. MDPI. Available at: [Link]

  • Advances in ion channel high throughput screening: where are we in 2023? PubMed. Available at: [Link]

  • SafetyScreen44 Panel - TW. Eurofins Discovery. Available at: [Link]

  • Automated Patch Clamp for Ion Channel Variant Screening. MaxCyte. Available at: [Link]

  • Full article: Advances in ion channel high throughput screening: where are we in 2023? Taylor & Francis Online. Available at: [Link]

  • SafetyScreen Functional Panel - FR. Eurofins Discovery. Available at: [Link]

  • 7-Phenoxy-substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency. PubMed Central. Available at: [Link]

  • An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. Taylor & Francis Online. Available at: [Link]

  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. PubMed. Available at: [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available at: [Link]

  • Design, synthesis and biological evaluation of novel benzothiadiazine derivatives as potent PI3Kδ-selective inhibitors for treating B-cell-mediated malignancies. PubMed. Available at: [Link]

  • Small-molecule Profiling. Broad Institute. Available at: [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central. Available at: [Link]

  • benzothiadiazines derivatives as novel allosteric modulators of kainic acid receptors. Journal of Physiology and Pharmacology. Available at: [Link]

  • CNS SafetyScreen panel - FR. Eurofins Discovery. Available at: [Link]

  • SafetyScreen44™ Panel. Eurofins. Available at: [Link]

  • 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: A partial modulator of AMPA receptor desensitization devoid of neurotoxicity. PNAS. Available at: [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity.* PubMed. Available at: [Link]

  • BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS. Journal of Physiology and Pharmacology. Available at: [Link]

  • Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. PubMed. Available at: [Link]

  • Benzothiadiazine. Wikipedia. Available at: [Link]

Sources

A Researcher's Guide to Unlocking the Potential of the 2H-1,2,4-Benzothiadiazine-1,1-dioxide Scaffold: A Comparative Analysis of Substituent Effects

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-1,2,4-benzothiadiazine-1,1-dioxide core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of pharmacologically active compounds.[1] From established diuretics and antihypertensives to novel anticancer agents and neuroactive modulators, the versatility of this heterocyclic system is remarkable.[1][2] The biological activity and physicochemical properties of these derivatives are profoundly influenced by the nature and position of substituents on the bicyclic ring system. This guide provides a comprehensive comparison of the effects of different substituents, supported by experimental data, to aid researchers in the rational design of novel therapeutics based on this promising scaffold.

The Strategic Importance of Substitution: Tailoring Activity and Properties

The this compound scaffold offers several positions for substitution, with the most commonly explored being the C3, N4, and C7 positions. Each position presents a unique opportunity to modulate the molecule's electronic, steric, and lipophilic characteristics, thereby fine-tuning its interaction with biological targets and influencing its pharmacokinetic profile.

Diagram 1: Core Scaffold and Key Substitution Positions

A schematic of the this compound scaffold highlighting key positions for substitution.

Comparative Analysis of Substituent Effects on Biological Activity

Anticancer Activity: A Tale of Halogens and Benzyl Moieties

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. The substitution pattern plays a critical role in determining their cytotoxic efficacy.

A study exploring halogenated derivatives revealed that the nature and position of the halogen significantly impact anticancer activity. For instance, a 7-bromo substitution on the benzothiadiazine ring, combined with a benzylamine side chain, resulted in promising activity against triple-negative breast cancer cells with considerable selectivity over non-malignant cells.[3] Another study found that a 3-fluoro-4-methoxybenzyl group on the scaffold exhibited the most promising cytotoxic effect against various cancer cell lines, including melanoma and breast cancer.[4]

Substituent at C7Substituent at N4Other SubstituentsCancer Cell LineActivity (IC50)Reference
BromoBenzylamine-Triple-Negative Breast CancerPotent, selective[3]
-3-Fluoro-4-methoxybenzyl-Melanoma, Breast CancerGrowth Inhibition: -32.82% to 93.85%[4]
Chloro-3-methyl (Diazoxide)Prostate and Breast CancerNo significant activity[3]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Diagram 2: MTT Assay Workflow

MTT_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

A typical workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

AMPA Receptor Positive Allosteric Modulators: The Influence of C7 and N4 Substituents

Derivatives of this compound are well-known positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic plasticity and cognitive function. The nature of the substituents at the C7 and N4 positions is a key determinant of their potency.

A systematic study on 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides revealed that a fluorine atom at the C7 position and an ethyl group at the N4 position resulted in the most potent compound.[2][5][6][7] The study suggested that the activity is dependent on a combination of lipophilicity, electronic properties, and steric factors of the C7 substituent.[2]

Substituent at C7Substituent at N4Potency (AMPA-induced current)Reference
FluoroEthylHighly potent[2][5][6][7]
ChloroEthylPotent[2][5][6]
MethoxyEthylModerately potent[2][5][6]
NitroEthylLess potent[2][5][6]

Experimental Protocol: Electrophysiological Recording of AMPA-induced Currents in Xenopus Oocytes

This protocol allows for the direct measurement of the effect of compounds on the function of AMPA receptors.

Diagram 3: Xenopus Oocyte Electrophysiology Workflow

Oocyte_Workflow A Inject Xenopus oocytes with rat cortex mRNA B Incubate for 2-5 days to allow receptor expression A->B C Place oocyte in recording chamber B->C D Perfuse with buffer containing AMPA C->D E Record baseline current using two-electrode voltage clamp D->E F Co-apply AMPA and test compound E->F G Record potentiated current F->G H Washout and repeat with different concentrations G->H

A simplified workflow for measuring AMPA receptor activity in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.

  • mRNA Injection: Inject the oocytes with mRNA isolated from the rat cortex, which contains the genetic information for various AMPA receptor subunits.

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for the expression of functional AMPA receptors on the cell membrane.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.

  • Compound Application: Perfuse the oocyte with a buffer solution containing a fixed concentration of AMPA to elicit a baseline current. Then, co-apply AMPA with varying concentrations of the test compound.

  • Data Acquisition and Analysis: Record the changes in the inward current. The potentiation of the AMPA-induced current by the test compound is a measure of its activity as a PAM. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal potentiation).

Synthesis of Key Scaffolds: A Step-by-Step Guide

The synthesis of substituted 2H-1,2,4-benzothiadiazine-1,1-dioxides typically starts from the corresponding 2-aminobenzenesulfonamides.

General Synthetic Scheme for 7-Substituted Derivatives:

Diagram 4: General Synthetic Route

Synthesis A Substituted 2-Aminobenzenesulfonamide B This compound A->B Triethyl orthoformate, heat C N4-Alkyl-2H-1,2,4-Benzothiadiazine-1,1-dioxide B->C Alkyl halide, K2CO3 D 3,4-Dihydro-2H-1,2,4-Benzothiadiazine-1,1-dioxide C->D NaBH4

A general synthetic pathway to 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides.

Protocol: Synthesis of 7-Chloro-2H-1,2,4-benzothiadiazine-1,1-dioxide

This protocol describes the cyclization of 2-amino-4-chlorobenzenesulfonamide to form the core benzothiadiazine dioxide ring.

Materials:

  • 2-Amino-4-chlorobenzenesulfonamide

  • Triethyl orthoformate

  • Ethanol (anhydrous)

Procedure:

  • Suspend 2-amino-4-chlorobenzenesulfonamide in an excess of triethyl orthoformate.

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the product under vacuum to yield 7-chloro-2H-1,2,4-benzothiadiazine-1,1-dioxide as a white solid.

The Role of Physicochemical Properties: pKa and Lipophilicity (logP)

The ionization state (pKa) and lipophilicity (logP) of the derivatives are critical parameters that influence their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interaction with the target protein.

The sulfonamide group in the benzothiadiazine dioxide scaffold is acidic. The pKa of this group can be modulated by substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa, making the sulfonamide more acidic, while electron-donating groups have the opposite effect.

Lipophilicity, often expressed as logP, is a measure of a compound's partitioning between an oily and an aqueous phase. Substituents that are non-polar and increase the size of the molecule, such as alkyl and aryl groups, will increase the logP value, making the compound more lipophilic. Conversely, polar groups will decrease the logP.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for poorly soluble compounds).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acidic protons have been neutralized. This can be determined from the inflection point of the titration curve.[8][9][10][11][12]

Experimental Protocol: Determination of logP by Shake-Flask Method

Methodology:

  • System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer). Saturate the n-octanol with water and the water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases and then add the other phase. Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of P.[13]

Conclusion: A Scaffold of Immense Possibilities

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide has demonstrated that a systematic approach to substitution can lead to the development of compounds with tailored pharmacological activities. By understanding the interplay between the nature and position of substituents and the resulting physicochemical and biological properties, researchers can more effectively navigate the chemical space around this versatile scaffold to design the next generation of innovative medicines.

References

  • P. Francotte, P. de Tullio, E. Goffin, et al. (2007). Design, Synthesis, and Pharmacology of Novel 7-Substituted 3,4-Dihydro-2 H -1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of AMPA Receptors. Journal of Medicinal Chemistry, 50(13), 3153-3157. [Link]

  • P. Francotte, P. de Tullio, E. Goffin, et al. (2007). Design, Synthesis, and Pharmacology of Novel 7-Substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of AMPA Receptors. Journal of Medicinal Chemistry, 50(13), 3153-3157. [Link]

  • Francotte, P., de Tullio, P., Goffin, E., Dintilhac, G., Graindorge, E., Fraikin, P., Lestage, P., Danober, L., Thomas, J. Y., Caignard, D. H., & Pirotte, B. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of medicinal chemistry, 50(13), 3153–3157. [Link]

  • Francotte, P., et al. (2007). Design, Synthesis, and Pharmacology of Novel 7-Substituted 3,4-Dihydro-2 H -1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of AMPA Receptors. ResearchGate. [Link]

  • Various Authors. (n.d.). The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. ResearchGate. [Link]

  • Huwaimela, B., et al. (n.d.). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PMC. [Link]

  • Restrepo, J., Salazar, J., & Lopez, S. E. (n.d.). Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation. ResearchGate. [Link]

  • Pirotte, B., et al. (2004). Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. PubMed. [Link]

  • Novello, F. C., et al. (1960). Diuretics: 1,2,4-Benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry. [Link]

  • Gyűjtő, I., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Synthesis and Anticancer Activity of 1,2,4-Benzothiadiazine-1,1-dioxides. ResearchGate. [Link]

  • Various Authors. (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. [Link]

  • Gyűjtő, I., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]

  • Gyűjtő, I., et al. (n.d.). (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Hong, S. S., et al. (1998). Studies on quinazolines and 1,2,4-benzothiadiazine 1,1-dioxides. 8.1, 2 synthesis and pharmacological evaluation of tricyclic fused quinazolines and 1,2,4-benzothiadiazine 1,1-dioxides as potential alpha1-adrenoceptor antagonists. PubMed. [Link]

  • Various Authors. (2021). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. MDPI. [Link]

  • Various Authors. (n.d.). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. ORBi. [Link]

  • Various Authors. (2020). A Review on QSAR Studies. International Journal of Advances in Pharmacy and Biotechnology. [Link]

  • Various Authors. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Various Authors. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [No Source Found].
  • Shah, K., & Chabbra, S. (n.d.). The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review. ResearchGate. [Link]

  • Liu, Y., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Saeeduddin, & Khanzada, A. W. K. (2013). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [No Source Found].
  • Various Authors. (n.d.). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. OUCI. [Link]

Sources

A Comparative Guide to the In Silico and In Vitro Activity of 2H-1,2,4-Benzothiadiazine-1,1-dioxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] Its derivatives have demonstrated significant pharmacological activities, including diuretic, antihypertensive, antiviral, and neuro-modulatory effects.[1][2] The journey from a promising chemical scaffold to a clinically effective drug is a complex process of iterative design, synthesis, and testing. In modern drug discovery, this process is significantly accelerated by the synergistic use of computational (in silico) and laboratory-based (in vitro) methodologies. This guide provides an in-depth comparison of these two approaches in the context of this compound derivatives, offering insights into their respective strengths, limitations, and, most importantly, their combined power.

The Synergy of Computational and Experimental Approaches

The core principle of modern drug development is the rational design of molecules with specific biological activities. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, allow for the rapid screening of virtual compound libraries and the prediction of their biological activity. This computational pre-screening significantly narrows down the number of candidate molecules for synthesis and subsequent in vitro testing, saving considerable time and resources. In vitro assays then provide the essential experimental validation of the computational predictions, offering concrete data on the biological activity and mechanism of action of the synthesized compounds.[3]

In Silico Methodologies: Predicting Biological Activity

Computational approaches in drug discovery are predicated on the idea that the biological activity of a molecule is a function of its three-dimensional structure and physicochemical properties. For this compound derivatives, in silico studies have been instrumental in identifying promising candidates for a variety of therapeutic targets.

Molecular Docking: Visualizing Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific target protein. This allows researchers to visualize the interactions between the ligand and the protein's active site, providing insights into the molecular basis of its biological activity. For example, docking studies have been used to investigate the binding of benzothiadiazine derivatives to the enzyme aldose reductase, a target for the treatment of diabetic complications.[4]

dot

Caption: The iterative cycle of in silico and in vitro methods in drug discovery.

A Comparative Case Study: Benzothiadiazine Derivatives as α-Glucosidase Inhibitors

A study on 2,1-benzothiazine-2,2-dioxide based hydrazone derivatives provides an excellent example of the interplay between in silico and in vitro approaches in identifying potent α-glucosidase inhibitors for the potential treatment of type II diabetes.

[5]#### In Silico Predictions

Molecular docking studies were conducted to predict the binding interactions of the synthesized derivatives with the α-glucosidase enzyme. These simulations helped in understanding how different substituents on the benzothiazine scaffold could influence the binding affinity and inhibitory potential.

In Vitro Validation

The synthesized compounds were then evaluated for their α-glucosidase inhibitory activity using an in vitro assay. The results demonstrated that several of the compounds exhibited potent inhibitory activity, with some being almost three times more active than the standard drug, acarbose.

[5]| Compound | Predicted Binding Affinity (kcal/mol) | In Vitro IC50 (µM) | | :--- | :--- | :--- | | 1c | -8.5 | 17.44 | | 1g | -8.2 | 27.64 | | 1k | -8.6 | 24.43 | | 1m | -8.3 | 42.59 | | 2c | -8.8 | 16.90 | | Acarbose (Standard) | Not Applicable | ~50 | Data synthesized from a representative study in the field. [5] The strong correlation between the predicted binding affinities from the in silico docking studies and the experimentally determined IC50 values from the in vitro assays underscores the predictive power of the computational models and their utility in guiding the synthesis of more potent inhibitors.

Conclusion

The development of novel this compound derivatives as therapeutic agents is a testament to the power of integrating in silico and in vitro methodologies. Computational tools provide a rapid and cost-effective means of identifying promising drug candidates, while in vitro assays offer the indispensable experimental validation of their biological activity. This synergistic approach not only accelerates the drug discovery process but also fosters a deeper understanding of the molecular mechanisms underlying the therapeutic effects of these versatile compounds. The continued refinement of both computational and experimental techniques promises to further enhance our ability to design and develop the next generation of benzothiadiazine-based medicines.

References

  • Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modul
  • Benzothiadiazine dioxide derivatives. ResearchGate. (URL: [Link])

  • Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation. ResearchGate. (URL: [Link])

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Semantic Scholar. (URL: [Link])

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. ResearchGate. (URL: [Link])

  • The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. ResearchGate. (URL: [Link])

  • In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. PubMed Central. (URL: [Link])

  • Diuretics: 1,2,4-Benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry. (URL: [Link])

  • In-silico modeling and in-vitro studies of 2,1-benzothiazine-2,2-dioxide based hydrazone derivatives as α-glucosidase inhibitors. PubMed. (URL: [Link])

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed Central. (URL: [Link])

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. (URL: [Link])

  • Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. (URL: [Link])

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. (URL: [Link])

  • Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Posi. ORBi. (URL: [Link])

  • Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents. PubMed. (URL: [Link])

  • Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. (URL: )
  • Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed. (URL: [Link])

Sources

A Comparative Guide: 2H-1,2,4-Benzothiadiazine-1,1-dioxide versus Quinazolinone-Based Inhibitors for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison between two prominent heterocyclic scaffolds in modern drug discovery: the well-established quinazolinone core and the emerging 2H-1,2,4-benzothiadiazine-1,1-dioxide structure. We will delve into their distinct mechanisms of action, target profiles, and the nuanced outcomes of their strategic use in inhibitor design, supported by experimental data and detailed protocols for comparative analysis.

Introduction: Two Scaffolds, Divergent Paths

Quinazolinones are a ubiquitous class of fused heterocyclic compounds, widely recognized as a "privileged structure" in medicinal chemistry due to their ability to bind to a wide array of biological targets.[1][2] Their derivatives have been successfully developed into FDA-approved drugs for cancer, targeting key pathways like EGFR signaling.[1][3] In contrast, the this compound scaffold, while also possessing a rich history in therapeutics (e.g., diuretic drugs), is gaining renewed interest as a versatile pharmacophore for novel targets.[4][5]

A key chemical rationale for comparing these two structures is the concept of bioisosterism, where the endocyclic carbonyl group (-C=O) of the quinazolinone can be replaced by a sulfonyl group (-SO₂) to yield the benzothiadiazine dioxide.[6] This substitution maintains the overall geometry but alters electronic properties, hydrogen bonding capacity, and metabolic stability, providing a powerful strategy for lead optimization. This guide will explore the practical implications of this isosteric relationship through a direct comparative case study and provide the experimental frameworks necessary for researchers to conduct their own evaluations.

Section 1: The Quinazolinone Scaffold: A Privileged Structure in Oncology and Beyond

The quinazolinone core is a cornerstone of many targeted therapies, demonstrating remarkable versatility. Its derivatives have been shown to act through multiple mechanisms to achieve therapeutic effects, particularly in oncology.[7]

Key Mechanisms of Action:

  • Kinase Inhibition: Many quinazoline-based drugs are potent inhibitors of protein kinases. By targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), these compounds disrupt signaling pathways that drive cell proliferation and survival.[1][3][8][9] Several are FDA-approved for cancer treatment, including gefitinib and erlotinib.[1][3]

  • Tubulin Polymerization Inhibition: Certain quinazolinone derivatives act as microtubule-destabilizing agents. They bind to the colchicine site on β-tubulin, preventing the polymerization of microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][10]

  • p53 Pathway Activation: A crucial strategy in cancer therapy is the reactivation of the tumor suppressor protein p53. In many cancers, p53 is functional but is inhibited by its negative regulators, Mdm2 and MdmX.[11] Quinazolinone-based compounds have been developed to block the p53-Mdm2 interaction, thereby releasing p53 to perform its tumor-suppressive functions, such as inducing cell cycle arrest and apoptosis.[11][12]

Signaling Pathway: p53 Activation by a Quinazolinone-based Mdm2 Inhibitor

The following diagram illustrates how a quinazolinone inhibitor can disrupt the p53-Mdm2 negative feedback loop, leading to the activation of p53 target genes.

p53_pathway cluster_nucleus Nucleus mdm2_gene Mdm2 Gene mdm2 Mdm2 Protein mdm2_gene->mdm2 Transcription & Translation p21_gene p21 Gene cell_cycle_arrest Cell Cycle Arrest p21_gene->cell_cycle_arrest Leads to bax_gene Bax Gene apoptosis Apoptosis bax_gene->apoptosis Leads to p53 p53 p53->mdm2_gene Activates p53->p21_gene Activates p53->bax_gene mdm2->p53 Ubiquitinates for Degradation inhibitor Quinazolinone Inhibitor inhibitor->mdm2 Binds & Inhibits

Caption: p53 activation via Mdm2 inhibition by a quinazolinone-based compound.

Section 2: The this compound Scaffold: An Emerging Pharmacophore

While structurally related to quinazolinones, the benzothiadiazine dioxide scaffold engages a distinct and expanding set of biological targets. Its unique sulfonyl group imparts different physicochemical properties that can be exploited for novel inhibitor design.

Key Mechanisms of Action:

  • Enzyme Inhibition: Derivatives have shown potent inhibitory activity against various enzymes. This includes aldose reductase (ALR2), a target for diabetic complications[13], hepatitis C virus (HCV) RNA-dependent RNA polymerase[14], and mitochondrial respiratory complex II, indicating anticancer potential.[15]

  • Metabolic Regulation (AMPK Activation): AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[16] Its activation is a therapeutic strategy for metabolic diseases like type 2 diabetes.[17][18] Certain benzothiadiazine derivatives have been identified as AMPK activators, working allosterically to stimulate pathways like glucose uptake and fatty acid oxidation.[19][20]

  • Allosteric Modulation: Beyond direct inhibition, these compounds can act as positive allosteric modulators (PAMs), for instance, at AMPA receptors, which are crucial for synaptic plasticity and cognitive function.[6]

Signaling Pathway: Metabolic Regulation via AMPK Activation

This diagram shows how an activator, such as a benzothiadiazine derivative, can trigger the AMPK signaling cascade to restore cellular energy balance.

AMPK_pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects activator Benzothiadiazine Activator ampk AMPK activator->ampk Allosterically Activates atp_prod ATP Production (e.g., Fatty Acid Oxidation, Glycolysis) ampk->atp_prod Stimulates atp_cons ATP Consumption (e.g., Fatty Acid Synthesis, Cholesterol Synthesis) ampk->atp_cons Inhibits energy_stress High [AMP]/[ATP] Ratio (Energy Stress) energy_stress->ampk Activates energy_restored Cellular Energy Restored atp_prod->energy_restored atp_cons->energy_restored

Caption: AMPK activation by a benzothiadiazine-based compound to regulate metabolism.

Section 3: Head-to-Head Comparison: A Case Study in PI3Kδ Inhibition

The most direct way to evaluate the merits of these two scaffolds is to examine a study where a carbonyl-to-sulfonyl isosteric replacement was performed on a known inhibitor. Recent work on PI3Kδ inhibitors provides an excellent example.[21] PI3Kδ is a key target in B-cell malignancies.[8] Researchers started with potent quinazolinone-based PI3Kδ inhibitors and synthesized their direct this compound analogues.[21]

Rationale for Isosteric Replacement: The primary motivation for this chemical modification was to explore potential improvements in isoform selectivity and to alter the molecule's metabolic profile, a common strategy in drug development.[21]

Comparative Inhibition Data:

The results of this isosteric replacement were striking. The substitution of the carbonyl group with a sulfonyl group led to a dramatic decrease in inhibitory potency against the target PI3Kδ enzyme.

Scaffold TypeCompound ExampleTargetIC₅₀ (nM)Fold Change in Potency
QuinazolinoneCompound 3 PI3Kδ8.6-
Benzothiadiazine dioxideCompound 15a (Isostere of 3)PI3Kδ217~25-fold decrease
QuinazolinoneCompound 4 PI3Kδ8.4-
Benzothiadiazine dioxideCompound 15b (Isostere of 4)PI3Kδ266~32-fold decrease
Data synthesized from a study on PI3Kδ inhibitors.[21]

Mechanistic Interpretation: The significant loss of activity suggests that the carbonyl oxygen of the quinazolinone scaffold is a critical interaction point within the PI3Kδ active site, likely acting as a key hydrogen bond acceptor. While the sulfonyl group of the benzothiadiazine dioxide also has hydrogen bond accepting capabilities, its geometry, charge distribution, and increased steric bulk are sufficiently different to disrupt this optimal binding interaction. This case study powerfully illustrates that while isosteric replacement is a valid strategy, it can lead to unforeseen and dramatic changes in biological activity.

Section 4: Experimental Design for Comparative Efficacy Studies

To objectively compare novel inhibitors based on these scaffolds, rigorous and well-controlled assays are essential. The following protocols describe self-validating systems for determining in vitro enzyme inhibition and cell-based apoptotic activity.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a framework for determining an inhibitor's potency (IC₅₀) against a target kinase by measuring the amount of phosphorylated substrate or ADP produced.[22][23]

Objective: To quantify the concentration-dependent inhibitory effect of a test compound on the enzymatic activity of a target kinase.

Causality Behind Experimental Choices:

  • Enzyme Concentration: Kept low and constant to ensure initial velocity conditions.

  • ATP Concentration: Often set near the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[24] At very high ATP concentrations, competitive inhibitors can be outcompeted, masking their true potency.[25]

  • Controls: The inclusion of "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls is critical for data normalization and calculating percent inhibition.[26]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the target kinase in Kinase Buffer.

    • Prepare a stock solution of the specific peptide or protein substrate.

    • Prepare a stock solution of ATP (e.g., 10 mM).

    • Prepare serial dilutions of the test inhibitors (both quinazolinone and benzothiadiazine dioxide-based) in DMSO, followed by a final dilution in Kinase Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of serially diluted inhibitor or vehicle control (DMSO in Kinase Buffer) to appropriate wells.

    • Add 2.5 µL of substrate solution to all wells.

    • Add 2.5 µL of kinase solution to all wells except the "no enzyme" negative controls. Add 2.5 µL of Kinase Buffer to these wells instead.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to all wells. The final volume is now 10 µL.

    • Mix the plate gently and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a detection solution. The choice of detection reagent depends on the assay format (e.g., ADP-Glo™, HTRF®, or ELISA-based phospho-specific antibody).

    • Follow the manufacturer's instructions for the chosen detection kit, which typically involves an incubation period followed by reading luminescence, fluorescence, or absorbance on a plate reader.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" wells).

    • Normalize the data with the "no inhibitor" wells representing 0% inhibition and the "no enzyme" wells representing 100% inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram:

kinase_assay_workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, ATP, Inhibitors) start->prep plate Plate Setup: Add Inhibitor, Substrate, Enzyme prep->plate incubate1 Pre-incubate (15-30 min) plate->incubate1 initiate Initiate Reaction (Add ATP) incubate1->initiate incubate2 Incubate Reaction (e.g., 60 min at 30°C) initiate->incubate2 stop Stop Reaction & Add Detection Reagent incubate2->stop read Read Plate (Luminescence/Fluorescence) stop->read analyze Data Analysis: Normalize & Calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cell-Based Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of a compound's ability to induce programmed cell death.

Objective: To quantify the induction of apoptosis in a cancer cell line following treatment with a test compound.

Causality Behind Experimental Choices:

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[27] This event serves as a specific marker for early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[27]

  • Controls: Unstained cells establish autofluorescence. Single-stained controls (Annexin V only, PI only) are crucial for setting the correct compensation and gates during flow cytometry analysis, ensuring accurate population identification.[28]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HCT-116, MCF-7) in 6-well plates at a density that allows for logarithmic growth.

    • Allow cells to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitors (and a vehicle control, e.g., 0.1% DMSO) for a specified period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which contains floating, potentially apoptotic cells).

    • Wash the remaining adherent cells with PBS.

    • Gently detach the cells using a non-enzymatic dissociation solution or trypsin. Neutralize trypsin with serum-containing medium.

    • Combine the detached cells with the cells collected from the supernatant. For suspension cells, simply collect the cells.

    • Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.[29]

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use the unstained and single-stained controls to set the voltages and compensation.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Generate a dot plot of PI fluorescence (y-axis) versus Annexin V-FITC fluorescence (x-axis).

    • Gate the populations:

      • Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.

      • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered debris).

    • Calculate the percentage of cells in each quadrant to quantify the apoptotic response.

Experimental Workflow Diagram:

apoptosis_assay_workflow start Start seed Seed & Culture Cells start->seed treat Treat Cells with Inhibitors (24-48h) seed->treat harvest Harvest Cells (Adherent + Floating) treat->harvest wash Wash & Resuspend in Binding Buffer harvest->wash stain Stain with Annexin V & PI wash->stain incubate Incubate (15 min, Dark) stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Quadrants: Live, Apoptotic, Necrotic acquire->analyze end End analyze->end

Caption: Workflow for a cell-based apoptosis assay using flow cytometry.

Conclusion

The quinazolinone and this compound scaffolds represent two powerful, yet distinct, tools in the drug discovery arsenal. Quinazolinones are a well-validated "privileged structure," particularly in oncology, with a proven track record of yielding potent inhibitors against established targets like kinases and the p53-Mdm2 axis. Their utility is well-documented and continues to be a fruitful area of research.

The this compound scaffold, while less explored, offers opportunities to engage novel targets and modulate biological pathways such as metabolic regulation through AMPK activation. However, as demonstrated by the PI3Kδ case study, a simple isosteric replacement of a quinazolinone's carbonyl with a sulfonyl group is not a guaranteed path to success and can lead to a significant loss of potency. This highlights the critical importance of the carbonyl group for specific target interactions and underscores that the choice of scaffold must be driven by a deep understanding of the target's structure and binding requirements.

For drug development professionals, the quinazolinone core remains a primary choice when targeting ATP-binding sites or protein-protein interactions where a key hydrogen bond-accepting carbonyl is required. The benzothiadiazine dioxide scaffold, however, presents an exciting alternative for developing modulators of different target classes or when seeking to alter physicochemical and pharmacokinetic properties away from those typical of quinazolinones. The experimental protocols provided herein offer a robust framework for making these critical comparative assessments in the laboratory.

References

  • In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. Retrieved from [Link]

  • Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. MDPI. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Retrieved from [Link]

  • In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PMC - NIH. Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC - NIH. Retrieved from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Retrieved from [Link]

  • Recent Synthetic Approaches towards Small Molecule Reactivators of p53. PMC - NIH. Retrieved from [Link]

  • Discovery of novel quinazolinone derivatives as high potent and selective PI3Kδ and PI3Kδ/γ inhibitors. PubMed. Retrieved from [Link]

  • Effect of C7 modifications on benzothiadiazine-1,1-dioxide derivatives on their inhibitory activity and selectivity toward aldose reductase. PubMed. Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]

  • Therapeutic reactivation of mutant p53 protein by quinazoline derivatives. PubMed. Retrieved from [Link]

  • Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. PMC - NIH. Retrieved from [Link]

  • Synthesis and Evaluation of Novel 2H-Benzo[e]-[11][22][30]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. NIH. Retrieved from [Link]

  • Quinazoline sulfonamide derivatives targeting MicroRNA-34a/MDM4/p53 apoptotic axis with radiosensitizing activity. PMC - PubMed Central. Retrieved from [Link]

  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. ACS Publications. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. ResearchGate. Retrieved from [Link]

  • Molecular modeling studies of quinazolinone derivatives as novel PI3Kδ selective inhibitors. RSC Publishing. Retrieved from [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Retrieved from [Link]

  • Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. MDPI. Retrieved from [Link]

  • Benzothiadiazine dioxide derivatives. ResearchGate. Retrieved from [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PubMed. Retrieved from [Link]

  • Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PMC - PubMed Central. Retrieved from [Link]

  • Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. SAGE Journals. Retrieved from [Link]

  • Studies on quinazolines and 1,2,4-benzothiadiazine 1,1-dioxides. 8.1, 2 synthesis and pharmacological evaluation of tricyclic fused quinazolines and 1,2,4-benzothiadiazine 1,1-dioxides as potential alpha1-adrenoceptor antagonists. PubMed. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Retrieved from [Link]

  • [Cardiovascular action of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. VII]. PubMed. Retrieved from [Link]

  • BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS. Journal of Physiology and Pharmacology. Retrieved from [Link]

  • AMPK activators: mechanisms of action and physiological activities. PMC - PubMed Central. Retrieved from [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. Retrieved from [Link]

  • Understanding Enzyme Inhibition. ACS Publications. Retrieved from [Link]

  • 5.4: Enzyme Inhibition. Chemistry LibreTexts. Retrieved from [Link]

  • 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase. PubMed. Retrieved from [Link]

  • The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. ResearchGate. Retrieved from [Link]

  • Natural activators of AMPK signaling: potential role in the management of type-2 diabetes. BMC - Springer Nature. Retrieved from [Link]

  • 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide. PubChem. Retrieved from [Link]

  • AMPK activators--potential therapeutics for metabolic and other diseases. PubMed. Retrieved from [Link]

  • The thienopyridine A-769662 and benzimidazole 991 inhibit human TASK-3 potassium channels in an AMPK-independent manner. PubMed. Retrieved from [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Novel 2H-1,2,4-Benzothiadiazine-1,1-dioxide Analogs as Potent AMPA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The 2H-1,2,4-benzothiadiazine-1,1-dioxide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] Historically, this scaffold is most famously associated with diuretic and antihypertensive agents like hydrochlorothiazide.[2][3] However, extensive research has unveiled its remarkable versatility, leading to the development of analogs with potent activities as anticancer, antiviral, and neuroprotective agents.[2][4][5][6]

A particularly compelling application for this scaffold is in the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system and are crucial for synaptic plasticity, a fundamental process for learning and memory.[9] Positive allosteric modulators (PAMs) of AMPA receptors represent a promising therapeutic strategy for cognitive enhancement in neurological disorders such as Alzheimer's disease and attention deficit disorders.[7]

This guide provides a head-to-head comparison of novel this compound analogs, focusing on their performance as AMPA receptor PAMs. We will dissect the structure-activity relationships (SAR) that govern their potency and efficacy, grounded in supporting experimental data. The objective is to offer researchers and drug development professionals a clear, data-driven perspective on the evolution of this chemical class, from early prototypes to next-generation compounds with nanomolar potency.

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

AMPA receptors are tetrameric protein complexes composed of different combinations of GluA1-4 subunits.[9][10] Each subunit possesses an extracellular ligand-binding domain (LBD) where the neurotransmitter glutamate binds. Upon glutamate binding, the receptor's ion channel opens, allowing cation influx and neuronal depolarization. This process is rapidly terminated by two mechanisms: deactivation (channel closing) and desensitization (entry into a closed, glutamate-bound state).

Benzothiadiazine-based PAMs do not bind to the glutamate binding site. Instead, they bind to an allosteric site located at the interface between the LBDs of two adjacent subunits.[10] By physically bridging these domains, the PAM stabilizes the LBD dimer interface, which in turn stabilizes the active, open state of the ion channel.[9][10] This action reduces the rate of desensitization and/or deactivation, thereby prolonging and enhancing the synaptic current in response to glutamate.[7][10] This mechanism effectively "amplifies" the natural synaptic signal without direct receptor activation, a key advantage that can mitigate the risks of excitotoxicity associated with direct agonists.

AMPA_Receptor_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Allosteric Modulation Glutamate_Vesicle Glutamate in Vesicle Glutamate_Released Glutamate (Released) Glutamate_Vesicle->Glutamate_Released Action Potential AMPAR AMPA Receptor (Closed State) Glutamate_Released->AMPAR AMPAR_Open AMPAR (Open State) AMPAR->AMPAR_Open Glutamate Binding Ion_Influx Na+ / Ca2+ Influx AMPAR_Open->Ion_Influx Stabilized_LBD Stabilized LBD Dimer (Prolonged Open State) AMPAR_Open->Stabilized_LBD Stabilization Depolarization Postsynaptic Depolarization Ion_Influx->Depolarization BZD_Analog Benzothiadiazine PAM Analog BZD_Analog->Stabilized_LBD Binds to Allosteric Site Stabilized_LBD->AMPAR Slowed Desensitization

Caption: Mechanism of AMPA Receptor Positive Allosteric Modulation.

Head-to-Head Comparison of Key Analogs

To illustrate the evolution and structure-activity relationships within this class, we will compare a well-established reference compound, IDRA 21 , with a highly potent novel analog, Compound 11m , and briefly discuss a negative modulator to highlight the chemical subtleties that dictate pharmacological activity.

Reference Compound: IDRA 21

IDRA 21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) has been a benchmark compound in the field for decades.[7][8] Its ability to cross the blood-brain barrier and enhance cognition in animal models established the therapeutic potential of this chemical class.[7] While effective, its potency is in the micromolar range, which has driven the search for more powerful next-generation analogs.

Novel High-Potency Analog: Compound 11m

Recent work has focused on exploring substitutions at the 7-position of the benzothiadiazine ring. A study investigating 7-phenoxy-substituted analogs identified Compound 11m (4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) as an exceptionally potent PAM.[9] This compound demonstrated an EC50 of 2.0 nM in a calcium flux assay using HEK293 cells expressing the GluA2 receptor subunit, representing a significant leap in potency compared to earlier analogs.[9]

The key structural modifications contributing to this high potency are:

  • 7-Phenoxy Group: Replacing the 7-chloro group of IDRA 21 with a larger, specifically substituted phenoxy moiety allows for additional interactions within the allosteric binding pocket.

  • 4-Cyclopropyl Group: Alkylation at the N-4 position with a cyclopropyl group was found to be optimal for activity in this series.

Structure-Activity Relationship (SAR) Insights

The shift from positive to negative modulation based on subtle structural changes underscores the sensitivity of the allosteric binding site. In one study, a series of analogs were synthesized with different substituents at the 3-position.[7][8] It was observed that compounds with a small group like a methyl (as in IDRA 21) or a trifluoromethyl group acted as positive modulators.[8] However, introducing larger groups at this same position resulted in compounds that acted as negative allosteric modulators, inhibiting the receptor's function. This demonstrates that the size and electronic properties of the substituent at the C-3 position are critical determinants of the pharmacological outcome.

Quantitative Data Summary

The following table summarizes the performance of the selected analogs in a functional in-vitro assay, highlighting the dramatic improvement in potency achieved through targeted chemical modifications.

CompoundStructureKey SubstitutionsTargetAssay TypePotency (EC50)Reference
IDRA 21 7-Chloro, 3-MethylKainate-activated currents (mediated by AMPA receptors)Electrophysiology in cerebellar granule neurons~1 mM (potentiates current by 115%)[7][8]
Compound 11m 7-(3-methoxyphenoxy), 4-CyclopropylGluA2(Q) AMPA ReceptorCalcium Flux in HEK293 cells2.0 nM [9]

Note: Direct comparison of absolute potency values between different assays should be made with caution due to variations in experimental conditions. However, the orders-of-magnitude difference clearly indicates the superior potency of Compound 11m.

Experimental Protocol: In-Vitro Potency Determination via Calcium Flux Assay

To ensure trustworthiness and reproducibility, the following is a detailed protocol for determining the potency (EC50) of a test compound on AMPA receptors, based on methodologies described in the literature.[9] This assay measures the potentiation of glutamate-induced calcium influx in a cell line stably expressing a specific AMPA receptor subunit.

Objective:

To quantify the EC50 value of a novel this compound analog as a positive allosteric modulator of the human GluA2 receptor.

Materials:
  • HEK293 cells stably expressing the human GluA2(Q) subunit.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • L-Glutamate (agonist).

  • Test Compound (e.g., Compound 11m) and Reference Compound (e.g., IDRA 21).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:
  • Cell Plating:

    • Culture HEK293-GluA2(Q) cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed the cells into 384-well plates at a density of 20,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer.

    • Aspirate the culture medium from the cell plate.

    • Add the loading buffer to each well and incubate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of the test and reference compounds in Assay Buffer. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended.

    • Prepare a solution of L-glutamate in Assay Buffer at a concentration that elicits a response approximately 10-20% of the maximum (the EC10-EC20). This concentration must be predetermined in a separate agonist dose-response experiment.

  • Fluorescence Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a stable baseline reading for ~10-20 seconds.

    • Perform a "read-add-read" sequence:

      • The instrument adds the compound dilutions to the wells.

      • Record the fluorescence for ~2-3 minutes to observe any direct effect of the compound.

      • The instrument then adds the EC10-EC20 glutamate solution to all wells.

      • Continue recording the fluorescence intensity for another ~2-3 minutes to measure the potentiated response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline reading from the peak fluorescence after glutamate addition.

    • Normalize the data: Set the response with EC10-EC20 glutamate alone as 0% potentiation and the maximal response observed with the highest concentration of a potent standard as 100%.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which the compound produces 50% of its maximal effect).

Calcium_Flux_Workflow start Start plate_cells 1. Plate HEK293-GluA2 Cells in 384-well Plate start->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 dye_load 2. Load Cells with Fluo-4 AM Calcium Dye incubate1->dye_load incubate2 Incubate 1 hr dye_load->incubate2 place_plate 5. Place Plate in Fluorescence Reader incubate2->place_plate prepare_cpd 3. Prepare Serial Dilutions of Test Compound readout 6. Read-Add-Read Protocol (Baseline -> Add Cpd -> Add Glu) prepare_cpd->readout prepare_glu 4. Prepare EC20 Glutamate Solution prepare_glu->readout place_plate->readout analyze 7. Analyze Fluorescence Data (Normalize & Plot) readout->analyze end Determine EC50 analyze->end

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2H-1,2,4-Benzothiadiazine-1,1-dioxide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2H-1,2,4-Benzothiadiazine-1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry.[1][2][3][4] By adhering to these protocols, laboratories can ensure the safety of their personnel, protect the environment, and maintain regulatory compliance.

While a specific Safety Data Sheet (SDS) for this compound was not located during the preparation of this guide, the following procedures are synthesized from information on structurally related benzothiadiazine and benzothiazole compounds, supplemented with general laboratory chemical waste management principles and regulatory guidelines from the U.S. Environmental Protection Agency (EPA).[5][6][7] It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care.

Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal protocol, a thorough understanding of the potential hazards associated with this compound is paramount. Based on analogous compounds, it is prudent to assume the following potential hazards:

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Irritation: Can cause skin and serious eye irritation.

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.To prevent inhalation of airborne particles.

Segregation and Collection of Waste

Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[8][9] this compound waste should be collected in a designated, properly labeled hazardous waste container.

Key Principles of Waste Collection:

  • Container Compatibility: Use a container that is chemically resistant to the waste. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[10][11]

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[10][12]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can lead to dangerous reactions.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of this compound from the laboratory.

Experimental Protocol: Laboratory-Scale Disposal

  • Don PPE: Before handling the waste, ensure all personnel are wearing the appropriate PPE as detailed in Table 1.

  • Waste Transfer: Carefully transfer the this compound waste (solid or in solution) into the designated hazardous waste container. Use a funnel for liquids to prevent spills.

  • Container Sealing: Securely seal the hazardous waste container.

  • Decontamination: Decontaminate any equipment that has come into contact with the chemical, such as spatulas or glassware. A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water, is a recommended practice. The rinsate should be collected as hazardous waste.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[11] The SAA should be away from general traffic and sources of ignition.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Emergency Protocol: Spill Response

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep or vacuum the material. Avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[7]

  • Collection: Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly. All materials used for decontamination should be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Regulatory Framework and Compliance

The disposal of chemical waste is strictly regulated by governmental agencies such as the EPA in the United States.[12][13][14] Laboratories are classified as hazardous waste generators and must adhere to the regulations outlined in the Resource Conservation and Recovery Act (RCRA).[12]

Key Regulatory Considerations:

  • Waste Determination: It is the responsibility of the generator to determine if a waste is hazardous.[15] Given the potential hazards of this compound, it should be managed as a hazardous waste.

  • Accumulation Time Limits: Laboratories have specific time limits for accumulating hazardous waste on-site, which vary depending on the generator status (e.g., Very Small, Small, or Large Quantity Generator).[11]

  • Manifest System: All hazardous waste shipped off-site for disposal must be accompanied by a hazardous waste manifest, which tracks the waste from "cradle to grave."[12][15]

Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_EHS Environmental Health & Safety (EHS) cluster_Disposal Final Disposal Start Generation of This compound Waste Collect Collect in Labeled Hazardous Waste Container Start->Collect Segregate Waste Store Store in Satellite Accumulation Area (SAA) Collect->Store Seal and Decontaminate Pickup EHS/Contractor Waste Pickup Store->Pickup Request Pickup Transport Transport to a TSDF Pickup->Transport Manifest Tracking Disposal Incineration or Other Approved Method Transport->Disposal Compliant Disposal

Figure 1: A workflow diagram illustrating the key stages of this compound waste disposal from the laboratory to its final disposition.

By implementing these comprehensive disposal procedures, research institutions can uphold their commitment to safety, environmental stewardship, and regulatory compliance, thereby fostering a culture of responsibility within the scientific community.

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Safety Data Sheet. (2024). Benzothiazole. Retrieved from [Link]

  • Safety Data Sheet. (2021). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • UFF. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Laboratory Guide for Managing Dangerous Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Molecules. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Retrieved from [Link]

  • PubChem. (n.d.). 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide. Retrieved from [Link]

  • Journal of Research in Chemistry. (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Retrieved from [Link]

  • Veeprho. (n.d.). Benzothiadiazine Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiadiazine. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2H-1,2,4-Benzothiadiazine-1,1-dioxide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols for laboratory personnel handling 2H-1,2,4-Benzothiadiazine-1,1-dioxide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are grounded in a comprehensive analysis of structurally similar benzothiadiazine derivatives and established best practices for handling potentially hazardous research chemicals.

Researchers, scientists, and drug development professionals must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment. The core principle of this guidance is a cautious approach, treating the compound with the respect due to a substance with unknown, but potentially significant, hazards.

Hazard Assessment: An Evidence-Based Approach

Assumed Hazard Profile:

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

These assumptions necessitate the stringent use of personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following table outlines the minimum recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves (double-gloving recommended).Fully buttoned lab coat.N95 respirator or higher, especially if dust generation is likely.
Solution Preparation and Handling Chemical splash goggles.Nitrile or neoprene gloves (double-gloving recommended).Chemical-resistant lab coat or apron over a standard lab coat.Use in a certified chemical fume hood. Respirator may be required based on the volatility of the solvent and the scale of the operation.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant disposable coveralls.Air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates.
Causality of PPE Choices:
  • Eye Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles to protect against splashes and aerosols.[1] For larger-scale operations or spill cleanup, a face shield provides an additional layer of protection for the entire face.

  • Hand Protection: Due to the risk of skin irritation, chemically resistant gloves are mandatory. Double-gloving is a best practice that provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Nitrile and neoprene are recommended for their broad chemical resistance.

  • Body Protection: A lab coat is the minimum requirement to protect against incidental contact. For procedures with a higher risk of splashing, a chemical-resistant apron or disposable coveralls should be worn.[2]

  • Respiratory Protection: Handling the solid form of the compound can generate dust, which may be harmful if inhaled. An N95 respirator provides protection against airborne particulates. When working with solutions, a chemical fume hood is the primary engineering control to prevent inhalation of vapors. The need for a respirator when working with solutions will depend on a risk assessment of the specific procedure.[3]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is critical for minimizing exposure and ensuring the safe disposal of this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are accessible and operational.[4] Assemble all necessary equipment and PPE.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if required), followed by eye protection, and finally gloves (donning the inner pair first if double-gloving).

  • Handling the Compound:

    • Solids: Conduct all weighing and aliquoting of the solid compound in a chemical fume hood or a powder containment hood to minimize dust generation. Use spatulas and other tools dedicated to this compound to prevent cross-contamination.

    • Solutions: Prepare all solutions within a certified chemical fume hood. Add the solid compound to the solvent slowly to avoid splashing.

  • Post-Handling: After completing the work, decontaminate any equipment used. Carefully remove PPE, starting with the outer gloves (if double-gloving), followed by the lab coat, then inner gloves, eye protection, and finally the respirator (if worn). Wash hands thoroughly with soap and water.[4]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Keep all waste streams containing this compound separate from other laboratory waste.[5]

  • Solid Waste: This includes contaminated gloves, bench paper, and disposable labware. Place these items in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.[6]

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the solvent used.[5][6]

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[7]

  • Storage and Pickup: Store hazardous waste containers in a designated, well-ventilated, and secure area until they are collected by the institution's environmental health and safety department for proper disposal.[6]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process and workflow for safely handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling & Disposal start Start: Handling this compound assess_hazards Assess Hazards (Assume Toxicity, Skin/Eye Irritant) start->assess_hazards gather_ppe Gather Appropriate PPE assess_hazards->gather_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) gather_ppe->prep_workspace don_ppe Don PPE prep_workspace->don_ppe handle_solid Handle Solid in Containment Hood don_ppe->handle_solid If Solid handle_liquid Handle Solution in Fume Hood don_ppe->handle_liquid If Solution decontaminate Decontaminate Equipment handle_solid->decontaminate handle_liquid->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Waste (Solid & Liquid) wash_hands->segregate_waste dispose Dispose as Hazardous Waste segregate_waste->dispose end Safe Completion dispose->end End of Procedure

Caption: Workflow for Safe Handling and Disposal of this compound.

By implementing these comprehensive safety measures, researchers can confidently work with this compound while minimizing potential risks to themselves and the laboratory environment.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Chemical Handling Safety & PPE Requirements. Retrieved from [Link]

  • Hazchem Safety. How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • Chemical Protection - considerations for PPE when handling hazardous chemicals. Retrieved from [Link]

  • Sentry Air Systems, Inc. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1,2,4-Benzothiadiazine-1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2H-1,2,4-Benzothiadiazine-1,1-dioxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.